molecular formula C27H34Cl3N5O2 B10855426 Rpt193 CAS No. 2366152-15-8

Rpt193

Katalognummer: B10855426
CAS-Nummer: 2366152-15-8
Molekulargewicht: 566.9 g/mol
InChI-Schlüssel: ANPSFQZLPNWKHR-PRZTZBHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zelnecirnon is a potent and selective small molecule inhibitor provided for Research Use Only. This compound is intended to facilitate biochemical and pharmacological research, including in vitro assays and preclinical in vivo studies. Its specific molecular target, mechanism of action, and primary research applications are currently under investigation. Researchers are encouraged to consult the scientific literature for the latest peer-reviewed findings. Zelnecirnon is not intended for diagnostic or therapeutic uses. For detailed handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Eigenschaften

CAS-Nummer

2366152-15-8

Molekularformel

C27H34Cl3N5O2

Molekulargewicht

566.9 g/mol

IUPAC-Name

3-[(3R)-3-[1-[5-chloro-4-[[(1R)-1-(2,4-dichlorophenyl)ethyl]amino]-6-methylpyrimidin-2-yl]azetidin-3-yl]piperidin-1-yl]-1-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C27H34Cl3N5O2/c1-15(21-7-6-19(28)9-22(21)29)31-24-23(30)16(2)32-26(33-24)35-13-18(14-35)17-5-4-8-34(12-17)20-10-27(3,11-20)25(36)37/h6-7,9,15,17-18,20H,4-5,8,10-14H2,1-3H3,(H,36,37)(H,31,32,33)/t15-,17+,20?,27?/m1/s1

InChI-Schlüssel

ANPSFQZLPNWKHR-PRZTZBHNSA-N

Isomerische SMILES

CC1=C(C(=NC(=N1)N2CC(C2)[C@H]3CCCN(C3)C4CC(C4)(C)C(=O)O)N[C@H](C)C5=C(C=C(C=C5)Cl)Cl)Cl

Kanonische SMILES

CC1=C(C(=NC(=N1)N2CC(C2)C3CCCN(C3)C4CC(C4)(C)C(=O)O)NC(C)C5=C(C=C(C=C5)Cl)Cl)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Rpt193: A Technical Guide to its Mechanism of Action on the CCR4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193 (also known as zelnecirnon) is an orally bioavailable small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). This receptor plays a pivotal role in mediating the migration of Type 2 helper T (Th2) cells to sites of allergic inflammation. By selectively blocking the CCR4 pathway, this compound represents a targeted therapeutic approach for the treatment of atopic dermatitis and other Th2-driven inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action

This compound functions as a potent and selective antagonist of the CCR4 receptor. In inflammatory conditions such as atopic dermatitis, chemokines like CCL17 (TARC) and CCL22 (MDC) are highly expressed in inflamed tissues. These chemokines bind to CCR4, which is predominantly expressed on the surface of Th2 lymphocytes, initiating a signaling cascade that leads to the chemotaxis of these cells to the site of inflammation. The influx of Th2 cells and their subsequent release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) are key drivers of the pathophysiology of atopic dermatitis. This compound competitively binds to the CCR4 receptor, thereby preventing the binding of its natural ligands, CCL17 and CCL22. This blockade inhibits the downstream signaling events that govern Th2 cell migration, effectively reducing the infiltration of these inflammatory cells into the skin and other affected tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro potency, pharmacokinetics, and clinical efficacy of this compound.

Table 1: In Vitro Pharmacology of this compound
ParameterAssayCell TypeLigand(s)ValueReference
IC50 Chemotaxis AssayHuman Th2 cellsCCL17/CCL22~370 nM[1]
Table 2: Pharmacokinetic Properties of this compound (from Phase 1a Study in Healthy Volunteers)
ParameterDosingValueReference
Dose Proportionality Single Ascending Doses (SAD) and Multiple Ascending Doses (MAD)Dose-proportional exposure observed[2]
Mean Terminal Half-life (t1/2) Across all dose levels in MAD cohorts~25 hours[2]
Receptor Occupancy (RO) 50 mg single dose≥80% surface receptor occupancy (sRO) achieved[1]

Note: Specific Cmax, Tmax, and AUC values from the Phase 1a study are not publicly available in detail.

Table 3: Clinical Efficacy of this compound in Moderate-to-Severe Atopic Dermatitis (Phase 1b Study, NCT04271514)[3][4]
Efficacy EndpointThis compound (400 mg QD)PlaceboTimepoint
Mean % Improvement in EASI Score 36.3%17.0%Day 29 (End of Treatment)
53.2%9.6%Day 43 (2-week follow-up)
% of Patients Achieving EASI-50 42.9%10.0%Day 29
61.9%20.0%Day 43
% of Patients Achieving vIGA of 0/1 4.8%0.0%Day 29
14.3%0.0%Day 43
% of Patients with ≥4-point reduction in Pruritus NRS 45.0%22.2%Day 29

Experimental Protocols

In Vitro Chemotaxis Assay

Objective: To determine the potency of this compound in inhibiting the migration of CCR4-expressing cells towards their chemoattractant ligands.

Materials:

  • CCR4-expressing cells (e.g., primary human Th2 cells, or a cell line such as HUT78)

  • Transwell inserts with a 5 µm pore size polycarbonate membrane

  • 24-well tissue culture plates

  • Recombinant human CCL17 and CCL22

  • This compound

  • Assay buffer (e.g., RPMI 1640 with 1% BSA)

  • Cell viability dye (e.g., Calcein-AM)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Preparation:

    • Culture CCR4-expressing cells to an adequate density.

    • Harvest cells and wash with assay buffer.

    • Resuspend cells in assay buffer to a final concentration of 2 x 106 cells/mL.

    • If using a fluorescent dye for detection, incubate the cells with Calcein-AM according to the manufacturer's protocol, followed by washing to remove excess dye.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Mix the cell suspension with the various concentrations of this compound or vehicle control and incubate for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Prepare a solution of CCL17 or CCL22 in assay buffer at a predetermined optimal concentration (typically in the low nM range, established through preliminary experiments).

    • Add the chemoattractant solution to the lower wells of the 24-well plate.

    • Include wells with assay buffer only as a negative control for random migration.

    • Place the Transwell inserts into the wells.

    • Add the pre-incubated cell suspension (from step 2) to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient for cell migration (typically 90 minutes to 3 hours, to be optimized for the specific cell type).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • Quantify the number of migrated cells in the lower chamber. If using a fluorescent dye, measure the fluorescence intensity using a plate reader. Alternatively, cells can be collected and counted using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

CCR4 Receptor Occupancy (RO) Assay by Flow Cytometry

Objective: To measure the extent to which this compound binds to and occupies the CCR4 receptor on target cells in whole blood samples.

Materials:

  • Fresh whole blood samples

  • Fluorescently labeled CCL22 (e.g., Alexa Fluor 647-labeled CCL22)

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD45RO, CXCR3, CCR6) to identify Th2 cells

  • This compound

  • Red blood cell lysis buffer

  • Wash buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Collect whole blood into appropriate anticoagulant-containing tubes.

    • For in vitro experiments, spike whole blood with varying concentrations of this compound. For ex vivo analysis from clinical trials, use blood samples collected from subjects at different time points post-dosing.

    • Incubate the blood samples for a specified period at 37°C.

  • Staining:

    • To a defined volume of whole blood, add a cocktail of fluorochrome-conjugated antibodies to identify the Th2 cell population (typically defined as CD4+, CD45RO+, CXCR3-, CCR6-).

    • Add a pre-titered, saturating concentration of fluorescently labeled CCL22 to the samples to detect unoccupied CCR4 receptors.

    • Incubate the samples in the dark at 4°C for 30-60 minutes.

  • Red Blood Cell Lysis and Washing:

    • Following incubation, lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

    • Wash the remaining white blood cells with wash buffer by centrifugation.

    • Resuspend the cell pellet in an appropriate buffer for flow cytometric analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a calibrated flow cytometer.

    • Gate on the Th2 cell population using the combination of surface markers.

    • Measure the mean fluorescence intensity (MFI) of the labeled CCL22 signal within the Th2 gate.

  • Data Analysis:

    • The percentage of receptor occupancy (%RO) is calculated by comparing the MFI of the labeled CCL22 in the presence of this compound to the MFI in the absence of the drug (maximum binding) and the background fluorescence (non-specific binding). The formula is typically: %RO = (1 - [(MFIsample - MFIbackground) / (MFImax_binding - MFIbackground)]) * 100

Visualizations

Signaling Pathway Diagram

Rpt193_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17_CCL22 CCL17 / CCL22 (Chemokines) CCR4 CCR4 Receptor CCL17_CCL22->CCR4 Binds to This compound This compound This compound->CCR4 Blocks Signaling_Cascade Downstream Signaling (e.g., G-protein activation, Ca2+ flux) CCR4->Signaling_Cascade Activates Chemotaxis Chemotaxis (Cell Migration) Signaling_Cascade->Chemotaxis Leads to

Caption: Mechanism of action of this compound on the CCR4 receptor.

Experimental Workflow Diagram

Chemotaxis_Assay_Workflow start Start: Prepare CCR4-expressing cells prepare_compounds Prepare serial dilutions of this compound and vehicle control start->prepare_compounds pre_incubate Pre-incubate cells with this compound or vehicle for 30 min at 37°C prepare_compounds->pre_incubate add_cells Add pre-incubated cells to upper chamber of Transwell insert pre_incubate->add_cells setup_transwell Add chemoattractant (CCL17/CCL22) to lower chamber of Transwell plate setup_transwell->add_cells incubate_migration Incubate for 90 min - 3 hours at 37°C to allow for cell migration add_cells->incubate_migration quantify Quantify migrated cells in the lower chamber (e.g., fluorescence reading) incubate_migration->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze

Caption: Workflow for the in vitro chemotaxis assay.

References

RPT193 (Zelnecirnon): A CCR4 Antagonist for Th2-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Rpt193 in Th2 Cell Migration and Inflammation

This technical guide provides a comprehensive overview of this compound (also known as zelnecirnon), an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] It details the mechanism of action, preclinical findings, and clinical data related to its role in inhibiting T-helper 2 (Th2) cell migration and its potential therapeutic effects in inflammatory diseases such as atopic dermatitis (AD).[4][5]

Core Mechanism of Action: Targeting Th2 Cell Migration

T-helper 2 (Th2) cells are key drivers in the pathogenesis of allergic inflammatory diseases, including atopic dermatitis and asthma.[1][6][7] The inflammatory cascade in these conditions is significantly propagated by the recruitment and accumulation of Th2 cells in affected tissues.[4][8]

This recruitment is primarily mediated by the interaction of chemokines, specifically C-C motif chemokine ligand 17 (CCL17, also known as TARC) and C-C motif chemokine ligand 22 (CCL22, also known as MDC), with the CCR4 receptor, which is highly expressed on the surface of Th2 cells.[1][9] Individuals with AD exhibit elevated levels of these CCR4 ligands, and these levels often correlate with disease severity.[1][10]

This compound is a potent and selective CCR4 antagonist.[2][11] By binding to the CCR4 receptor on Th2 cells, this compound blocks the downstream signaling initiated by CCL17 and CCL22.[2][8] This inhibition prevents the chemotaxis, or directed migration, of Th2 cells from the bloodstream into inflamed tissues like the skin or lungs.[4][8][12] By preventing this critical migration step, this compound aims to reduce the local concentration of Th2 cells and the subsequent release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, thereby mitigating the inflammatory response.[11][12][13]

RPT193_Mechanism_of_Action cluster_tissue Inflamed Tissue Th2_cell_blood Th2 Cell Th2_cell_tissue Th2 Cell Th2_cell_blood->Th2_cell_tissue Migration (Chemotaxis) cytokines IL-4, IL-5, IL-13 Release inflammation Inflammation (Itch, Thickening) cytokines->inflammation Cause Th2_cell_tissue->cytokines Secrete chemokines Chemokines (CCL17 / CCL22) CCR4 CCR4 Receptor chemokines->CCR4 Bind This compound This compound This compound->CCR4 Blocks

Caption: this compound blocks Th2 cell migration by antagonizing the CCR4 receptor.

Preclinical and In Vitro Evidence

Preclinical studies provided the foundational evidence for this compound's mechanism of action. These studies demonstrated that this compound could effectively block the migration of both mouse and human Th2 cells in vitro and inhibit inflammation in animal models of atopic dermatitis and asthma.[4][14]

Quantitative In Vitro Data

In a key in vitro chemotaxis assay, this compound demonstrated potent inhibition of Th2 cell migration towards CCR4 ligands.

Assay TypeCell SourceChemokineThis compound EffectSource
Chemotaxis AssayTh2 cells from healthy human donorsCCL17 and CCL22>90% inhibition of migration[1]
Experimental Protocol: In Vitro Th2 Cell Chemotaxis Assay

The following protocol describes a representative transwell migration assay used to evaluate the efficacy of CCR4 antagonists like this compound.

  • Cell Preparation:

    • Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy human donors using magnetic-activated cell sorting (MACS).

    • Differentiate the naive CD4+ T cells into Th2 cells by culturing them for 5-7 days with anti-CD3 and anti-CD28 antibodies, along with IL-2, IL-4, and anti-IFN-γ antibody.

    • Confirm Th2 phenotype by intracellular staining for GATA3 and IL-4 via flow cytometry.

    • On the day of the assay, harvest and resuspend the differentiated Th2 cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.

  • Chemotaxis Assay Setup:

    • Use a transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).

    • Add assay medium containing the chemoattractants (recombinant human CCL17 or CCL22 at optimal concentrations, e.g., 100 ng/mL) to the lower chambers of the plate.

    • In the upper chambers, add the Th2 cell suspension. For treated conditions, pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C before adding them to the upper chamber.

  • Incubation and Cell Quantification:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cell migration.

    • After incubation, collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter or by flow cytometry (e.g., by adding a fixed number of counting beads to each sample).

  • Data Analysis:

    • Calculate the percentage of migration relative to the total number of input cells.

    • Determine the percent inhibition of migration for this compound-treated samples compared to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value for this compound.

Chemotaxis_Workflow start Isolate & Differentiate Human Naive CD4+ T Cells to Th2 prepare_cells Harvest & Resuspend Th2 Cells start->prepare_cells pre_incubate Pre-incubate Cells with This compound or Vehicle prepare_cells->pre_incubate add_cells Add Th2 Cells to Upper Chamber pre_incubate->add_cells setup_transwell Add Chemokines (CCL17/22) to Lower Chamber incubate Incubate Plate (2-4 hours, 37°C) add_cells->incubate collect Collect Migrated Cells from Lower Chamber incubate->collect quantify Quantify Migrated Cells (e.g., Flow Cytometry) collect->quantify end Calculate % Inhibition quantify->end

Caption: General experimental workflow for an in vitro Th2 cell chemotaxis assay.

Clinical Development and Efficacy in Atopic Dermatitis

This compound advanced into clinical trials, with a key Phase 1a/1b study (NCT04271514) evaluating its safety, tolerability, and efficacy in healthy volunteers and patients with moderate-to-severe atopic dermatitis.[1][15] The Phase 1b portion was a randomized, double-blind, placebo-controlled study.[16]

Clinical Trial Methodology (Phase 1b)
  • Study Design: Randomized, placebo-controlled, double-blind trial.[9][16]

  • Patient Population: 31 adults with moderate-to-severe atopic dermatitis.[1][15]

  • Treatment: Patients received either this compound (400 mg, once daily) or a placebo for 28 days.[1][9]

  • Endpoints: The study assessed safety, pharmacokinetics, and exploratory efficacy endpoints, including the Eczema Area and Severity Index (EASI), validated Investigator Global Assessment (vIGA), and pruritus Numerical Rating Scale (NRS).[4][17] Assessments were conducted at baseline, during the 28-day treatment period, and at a 2-week follow-up (Day 43).[1][9]

Clinical_Trial_Workflow cluster_timeline screening Screening (Adults with Moderate-to-Severe AD) randomization Randomization screening->randomization group_rpt This compound Group (400mg QD) randomization->group_rpt group_pbo Placebo Group (QD) randomization->group_pbo day1 Day 1 (Baseline Assessment) treatment 28-Day Treatment Period group_rpt->treatment follow_up 14-Day Follow-Up Period (Post-Treatment) treatment->follow_up day29 Day 29 (End of Treatment Assessment) end_study End of Study follow_up->end_study day43 Day 43 (Follow-Up Assessment) day1->day29 day29->day43

Caption: Workflow of the Phase 1b clinical trial for this compound in atopic dermatitis.
Quantitative Clinical Efficacy Data

The Phase 1b trial showed that patients treated with this compound had numerically greater improvements in key efficacy endpoints compared to placebo.[1] The response often continued to improve even after treatment cessation.[10]

Table 1: Clinical Efficacy Outcomes in Moderate-to-Severe Atopic Dermatitis (Phase 1b)

EndpointTimepointThis compound (400 mg)PlaceboSource(s)
% Improvement in EASI Score from Baseline Day 2936.3%17.0%[1][16]
Day 4353.2%9.6%
% of Patients Achieving EASI-50 Day 2942.9%10.0%[1][16]
Day 4361.9%20.0%
% of Patients with vIGA of 0/1 & ≥2-pt Improvement Day 294.8%0.0%[16]
Day 4314.3%0.0%
% of Patients with ≥4-pt Reduction in Pruritus NRS Day 2945.0%22.2%[16]

EASI: Eczema Area and Severity Index; EASI-50: 50% improvement in EASI score; vIGA: validated Investigator Global Assessment; NRS: Numerical Rating Scale.

Biomarker and Transcriptomic Data

Analysis of skin biopsies from trial participants revealed that this compound treatment led to a significant normalization of the AD skin transcriptome.[9][15] After 28 days, there was a significant downregulation of genes associated with multiple inflammatory pathways compared to baseline, an effect not seen in the placebo group.[9]

Table 2: Key Downregulated Genes in Lesional Skin After 28 Days of this compound Treatment

Pathway / CategoryDownregulated Genes (p<0.05 vs. Baseline)Source
General Inflammation MMP12[9]
Innate Immunity IL8[9]
T-Cell Activation IL2, CCL19, CCR7, ICOS[9]
Th1 Pathway CCL2[9]
Th2 Pathway CCL22, CCR4[9]
Th17/Th22 Pathways IL22, CCL20, CCR6, S100A8, S100A9, S100A12, PI3/Elafin[9]

These molecular changes correlated with the observed clinical improvements, supporting the drug's mechanism of action at the tissue level.[9][13]

Drug Development Status

This compound (zelnecirnon) was being developed by RAPT Therapeutics for the treatment of atopic dermatitis and other allergic inflammatory diseases, such as asthma.[2][4][5] However, in early 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase II trials for atopic dermatitis and asthma.[18] Subsequently, the company announced the termination of these trials.[18][19] This decision was reportedly linked to an instance of severe liver injury observed in one of the studies.[19]

Conclusion

This compound is a selective, orally available CCR4 antagonist designed to treat Th2-driven inflammatory diseases by inhibiting the migration of Th2 cells to inflamed tissues.[4][5] Preclinical data strongly supported this mechanism, demonstrating over 90% inhibition of Th2 cell chemotaxis in vitro.[1] Early clinical data from a Phase 1b trial in patients with atopic dermatitis were promising, showing improvements in clinical scores and a significant normalization of the inflammatory gene expression profile in the skin.[9] Despite these encouraging early results, the development of this compound was halted due to safety concerns, highlighting the challenges inherent in drug development.[18][19] The data and methodologies presented provide valuable insights into the therapeutic potential and scientific investigation of targeting the CCR4-CCL17/22 axis for allergic inflammation.

References

Preclinical Pharmacology of Zelnecirnon (RPT193): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelnecirnon (RPT193) is an orally active, small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). Developed by RAPT Therapeutics, its primary mechanism of action is to block the recruitment of T helper 2 (Th2) inflammatory immune cells into inflamed tissues.[1] Preclinical studies have demonstrated its potential in treating allergic inflammatory diseases such as atopic dermatitis and asthma by inhibiting the migration of these key immune cells. This document provides an in-depth overview of the preclinical pharmacology of zelnecirnon, detailing its mechanism of action, summarizing key in vitro and in vivo experimental findings, and outlining the methodologies used in these pivotal studies.

Introduction: Targeting Th2-Mediated Inflammation

Allergic inflammatory diseases, including atopic dermatitis, are characterized by a dominant Th2 immune response. The migration of Th2 cells to sites of inflammation is a critical step in the pathogenesis of these conditions. This migration is largely mediated by the interaction of chemokines, particularly CCL17 (TARC) and CCL22 (MDC), with their receptor, CCR4, which is highly expressed on the surface of Th2 cells. By blocking this interaction, zelnecirnon aims to disrupt the inflammatory cascade at an upstream point.

Mechanism of Action

Zelnecirnon is a potent and selective antagonist of the CCR4 receptor. Its mechanism of action involves a dual effect:

  • Competitive Antagonism: Zelnecirnon directly competes with the natural CCR4 ligands, CCL17 and CCL22, for binding to the receptor, thereby preventing the initiation of the downstream signaling cascade that leads to cell migration.

  • Receptor Downregulation: Treatment with zelnecirnon has been observed to decrease the surface expression of CCR4 on immune cells, further reducing their migratory capacity in response to chemokine gradients.

This dual action effectively inhibits the chemotaxis of Th2 cells, preventing their accumulation in inflamed tissues and consequently reducing the release of pro-inflammatory cytokines that drive the symptoms of allergic diseases.[2]

Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 on Th2 cells initiates a G protein-coupled receptor (GPCR) signaling cascade. This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for orchestrating the cytoskeletal rearrangements necessary for cell migration. By blocking the initial ligand-receptor interaction, zelnecirnon prevents the activation of these downstream signaling events.

Zelnecirnon Mechanism of Action cluster_Th2_Cell Th2 Cell CCR4 CCR4 Receptor G_Protein G-Protein CCR4->G_Protein Activation Downstream Downstream Signaling (e.g., PI3K, MAPK) G_Protein->Downstream Migration Cell Migration & Inflammation Downstream->Migration CCL17_22 CCL17 / CCL22 (Chemokines) CCL17_22->CCR4 Binding Zelnecirnon Zelnecirnon (this compound) Zelnecirnon->CCR4 Inhibition Chemotaxis Assay Workflow cluster_Preparation Preparation cluster_Assay Transwell Assay cluster_Analysis Analysis Isolate_PBMCs 1. Isolate Human PBMCs Differentiate_Th2 2. Differentiate to Th2 Cells Isolate_PBMCs->Differentiate_Th2 Pretreat 3. Pre-incubate Th2 cells with Zelnecirnon or Vehicle Differentiate_Th2->Pretreat Add_Cells 5. Add Pre-treated Th2 Cells to Upper Chamber Pretreat->Add_Cells Add_Chemokine 4. Add CCL17/CCL22 to Lower Chamber Incubate 6. Incubate (2-4 hours, 37°C) Add_Cells->Incubate Quantify 7. Quantify Migrated Cells Incubate->Quantify Calculate_IC50 8. Calculate % Inhibition & IC50 Quantify->Calculate_IC50 InVivo_AD_Model_Workflow Sensitization 1. Sensitization: Intraperitoneal injection of Ovalbumin (OVA) + Adjuvant Challenge 2. Challenge: Epicutaneous application of OVA to skin Sensitization->Challenge Treatment 3. Treatment: Oral administration of Zelnecirnon or Vehicle Challenge->Treatment Assessment 4. Assessment of Inflammation: - Ear Thickness - Clinical Score - Histology - Immunological Markers Treatment->Assessment Analysis 5. Data Analysis: Compare Zelnecirnon vs. Vehicle Assessment->Analysis

References

Investigating the Binding Affinity of Rpt193 to CCR4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193, also known as zelnecirnon, is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] CCR4 is a key chemokine receptor involved in the inflammatory cascade, particularly in the migration of T-helper 2 (Th2) cells to sites of inflammation.[2][4][5][6] This process is mediated by the binding of its natural ligands, CCL17 (TARC) and CCL22 (MDC).[2][5] By blocking this interaction, this compound has been investigated as a potential therapeutic agent for inflammatory diseases such as atopic dermatitis and asthma.[7][8] This technical guide provides a comprehensive overview of the binding affinity of this compound to CCR4, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Data

The potency of this compound in modulating CCR4 activity has been primarily characterized through functional assays that measure the inhibition of chemokine-induced cell migration.

Parameter Value Assay Type Cell Type Ligands Source
IC50~370 nMIn vitro Chemotaxis AssayTh2 cells differentiated from naive CD4+ T cellsCCL17 and CCL22[1]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the CCR4-mediated chemotactic response to its ligands, CCL17 and CCL22, in a serum-containing environment. This functional assay provides a measure of the compound's potency in a biologically relevant context. Direct binding affinity values, such as Kd or Ki, from radioligand binding or other biophysical assays are not yet publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the CCR4 receptor. These protocols are based on established methods for studying CCR4 antagonists and are adapted to be representative for the evaluation of this compound.

CCR4-Mediated Chemotaxis Assay

This functional assay is crucial for determining the potency of a CCR4 antagonist in inhibiting the migration of immune cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CCL17- and CCL22-induced chemotaxis of CCR4-expressing cells.

Materials:

  • CCR4-expressing cells (e.g., Th2 cells differentiated from naive CD4+ T cells, or a T-cell line like HUT78)

  • Recombinant human CCL17 and CCL22

  • This compound

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Assay buffer (e.g., RPMI 1640 with 1% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Detection reagent (e.g., Calcein-AM for fluorescent labeling or a cell counter)

  • Multi-well plate reader or flow cytometer

Procedure:

  • Cell Preparation:

    • Culture CCR4-expressing cells to an appropriate density.

    • On the day of the assay, harvest the cells and wash them with assay buffer.

    • Resuspend the cells in assay buffer at a concentration of 1 x 107 cells/mL and confirm viability is >95%.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a separate plate, mix the cell suspension with the various concentrations of this compound or vehicle control.

    • Incubate for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add assay buffer containing a pre-determined optimal concentration of CCL17 or CCL22 to the lower wells of the 24-well plate.

    • Include wells with assay buffer alone as a negative control for random migration.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate for 90 minutes to 3 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • If cells are fluorescently labeled, reading the fluorescence of the lower chamber in a plate reader.

      • Counting the cells in the lower chamber using a cell counter or flow cytometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay (Representative Protocol)

This assay directly measures the binding of a compound to its receptor and can be used to determine the binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the CCR4 receptor through competition with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells overexpressing human CCR4

  • Radiolabeled CCR4 ligand (e.g., [125I]-CCL22)

  • Unlabeled this compound

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Glass fiber filter mats

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer.

    • Add serial dilutions of unlabeled this compound.

    • Add the radiolabeled ligand at a concentration near its Kd.

    • To determine non-specific binding, include wells with a high concentration of unlabeled CCR4 ligand.

    • To determine total binding, include wells with only the radiolabeled ligand and buffer.

  • Binding Reaction:

    • Initiate the reaction by adding the CCR4 membrane preparation to each well.

    • Incubate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration:

    • Terminate the binding by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

CCR4 Signaling Pathway

The binding of the chemokines CCL17 and CCL22 to CCR4 on the surface of Th2 cells initiates a signaling cascade that ultimately leads to cell migration. This compound acts as an antagonist, blocking this initial binding step.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL17 CCL17 (TARC) CCR4 CCR4 CCL17->CCR4 binds CCL22 CCL22 (MDC) CCL22->CCR4 binds This compound This compound This compound->CCR4 blocks G_protein Gαi/βγ CCR4->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Akt Akt PI3K->Akt Akt->Actin Chemotaxis Chemotaxis Actin->Chemotaxis Experimental_Workflow cluster_workflow CCR4 Antagonist Characterization Workflow Primary_Screen Primary Screening (e.g., High-Throughput Calcium Mobilization Assay) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assay Secondary Functional Assay (Chemotaxis Assay) Hit_Identification->Secondary_Assay Potency_Determination Potency Determination (IC50) Secondary_Assay->Potency_Determination Binding_Assay Direct Binding Assay (Radioligand Binding) Potency_Determination->Binding_Assay Affinity_Determination Affinity Determination (Ki) Binding_Assay->Affinity_Determination Lead_Optimization Lead Optimization Affinity_Determination->Lead_Optimization

References

Rpt193 (Zelnecirnon): A Technical Overview of its Effects on T Cell Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rpt193, also known as zelnecirnon, was a clinical-stage, orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). Developed by RAPT Therapeutics, its primary mechanism of action was to inhibit the migration of T-helper 2 (Th2) cells to sites of inflammation, a key process in the pathophysiology of allergic diseases such as atopic dermatitis and asthma.[1][2] Preclinical data suggested that this compound also had the potential to directly modulate Th2 cell function by reducing the secretion of key inflammatory cytokines.[3][4][5] This document provides a detailed technical guide on the effects of this compound on cytokine production in T cells, based on publicly available data from preclinical and clinical studies. It includes a summary of quantitative data, detailed experimental methodologies, and diagrams of the relevant biological pathways and workflows.

Note: The clinical development of zelnecirnon (this compound) was terminated in November 2024 following a serious adverse event of liver injury reported in a Phase 2 trial.[6]

Core Mechanism of Action: CCR4 Antagonism

This compound functions by blocking the interaction between CCR4 on the surface of Th2 lymphocytes and its primary ligands, C-C motif chemokine ligand 17 (CCL17 or TARC) and C-C motif chemokine ligand 22 (CCL22 or MDC).[1] This interaction is critical for the recruitment of Th2 cells to inflamed tissues.[1] By inhibiting this signaling axis, this compound aimed to reduce the local accumulation of Th2 cells, thereby decreasing the subsequent release of pro-inflammatory cytokines that drive allergic inflammation.[4]

Signaling Pathway: CCR4-Mediated T Cell Migration

CCR4_Pathway cluster_tcell Th2 T Cell CCL17 CCL17 (TARC) CCR4 CCR4 Receptor CCL17->CCR4 Binding CCL22 CCL22 (MDC) CCL22->CCR4 Binding Migration Cell Migration & Tissue Infiltration CCR4->Migration Activation This compound This compound (Zelnecirnon) This compound->CCR4 Antagonism Cytokines Release of Th2 Cytokines (IL-4, IL-5, IL-13) Migration->Cytokines

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Data on Cytokine Modulation

While multiple sources refer to preclinical studies demonstrating a reduction in Th2 cytokine secretion, specific quantitative data on protein levels from these in vitro or in vivo studies are not extensively available in the public domain.[3][4][7] However, data from a Phase 1b clinical trial in patients with moderate-to-severe atopic dermatitis provides insight into the effect of this compound on the gene expression of various cytokines and T cell markers in skin biopsies.

Table 1: Summary of Gene Expression Changes in Lesional Skin of Atopic Dermatitis Patients Treated with this compound

This table summarizes the significant downregulation of key genes involved in T cell function and inflammation following 28 days of treatment with 400 mg daily this compound, as measured by RNA-seq and/or RT-PCR in skin biopsies.

Gene CategoryDownregulated GenesAssociated T Cell PathwayStatistical Significance (p-value)Reference
T-Cell Activation IL2, ICOS, CCL19, CCR7General T-Cell<0.05[8]
Th1 Pathway CCL2Th1<0.05[8]
Th2 Pathway CCL22, CCR4Th2<0.05[8]
Th17/Th22 Pathway IL22, CCL20, CCR6, S100A8, S100A9, S100A12, PI3Th17 / Th22<0.05[8]
General Inflammation MMP12General Inflammation<0.01[8]
Innate Immunity IL8Innate Immunity<0.01[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of a compound like this compound on T cell cytokine production. These are representative protocols based on standard immunological assays.

In Vitro T Cell Cytokine Production by ELISA

This protocol describes how to measure the secretion of specific cytokines from isolated T cells into the culture supernatant after stimulation.

Objective: To quantify the concentration of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) secreted by T cells following activation, in the presence or absence of this compound.

Methodology:

  • T Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ T cells from PBMCs using negative selection magnetic beads.

  • Cell Culture and Stimulation:

    • Plate the purified CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the T cells with anti-CD3/CD28 antibodies (e.g., plate-bound at 1 µg/mL and soluble at 1 µg/mL, respectively) or a mitogen like PHA.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the culture plates to pellet the cells.

    • Carefully collect the culture supernatant, aliquot, and store at -80°C until analysis.

  • Sandwich ELISA:

    • Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-4) overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add diluted supernatant samples and a serial dilution of recombinant cytokine standards to the plate. Incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

    • Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Objective: To determine the frequency of T cells producing specific cytokines (e.g., IL-4, IFN-γ) upon stimulation, and how this is affected by this compound.

Methodology:

  • T Cell Isolation and Stimulation:

    • Isolate and culture T cells as described in section 3.1, step 1 and 2.

    • The total stimulation time is typically shorter, around 4-6 hours.

    • Crucially, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4 hours of culture. This prevents cytokine secretion and causes them to accumulate inside the cell.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain for cell surface markers (e.g., CD3, CD4) with fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature.

    • Wash the cells and resuspend in a permeabilization buffer (e.g., containing saponin). This allows antibodies to access intracellular antigens.

  • Intracellular Staining:

    • Add fluorochrome-conjugated antibodies specific for the intracellular cytokines of interest (e.g., anti-human IL-4, anti-human IFN-γ) to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the CD4+ T cell population and then quantify the percentage of cells that are positive for the cytokine(s) of interest.

Experimental Workflow Diagram

Experimental_Workflow Culture Culture cells with this compound or Vehicle Control Stimulate Stimulate T Cells (e.g., anti-CD3/CD28) Culture->Stimulate Incubate Incubate (4-72 hours) Stimulate->Incubate Decision Assay Type? Incubate->Decision ELISA_Path Collect Supernatant Decision->ELISA_Path ELISA ICS_Path Add Protein Transport Inhibitor (last 4 hours) Decision->ICS_Path ICS ELISA_Assay Perform Sandwich ELISA for Secreted Cytokines ELISA_Path->ELISA_Assay ICS_Stain Surface & Intracellular Staining ICS_Path->ICS_Stain ELISA_Data Quantitative Data: Cytokine Concentration (pg/mL) ELISA_Assay->ELISA_Data ICS_Assay Analyze by Flow Cytometry ICS_Stain->ICS_Assay ICS_Data Quantitative Data: % of Cytokine+ Cells ICS_Assay->ICS_Data

Caption: Workflow for measuring this compound's effect on T cell cytokines.

Conclusion

This compound was an oral CCR4 antagonist designed to treat allergic inflammatory diseases by inhibiting the migration of Th2 cells. While the program has been discontinued, the available data indicate that its mechanism of action also involves the modulation of cytokine gene expression in inflamed tissues. Clinical studies in atopic dermatitis demonstrated a significant downregulation of genes associated with Th1, Th2, and Th17/Th22 pathways. Although public quantitative data on the direct inhibition of cytokine protein secretion from T cells is limited, the collective evidence points to a broader immunomodulatory effect beyond simply blocking cell traffic. The methodologies described herein provide a robust framework for the continued investigation of CCR4 antagonists and other immunomodulators on T cell cytokine production.

References

In Vitro Characterization of Rpt193: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro characterization of Rpt193 (Zelnecirnon), a potent and selective small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). This document details the experimental protocols and quantitative data necessary to evaluate the activity and mechanism of action of this compound, a compound that has been investigated for the treatment of atopic dermatitis and other inflammatory diseases. This compound works by inhibiting the migration of Th2 cells into inflamed tissues.[1][2][3]

Core Mechanism of Action

This compound exhibits a dual mechanism of action to modulate the CCR4 signaling pathway. It acts as a direct antagonist, preventing the binding of the natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[1] Additionally, treatment with this compound has been shown to decrease the surface expression of CCR4 on immune cells.[4] This combined effect potently inhibits the chemotaxis of Th2 lymphocytes, key mediators in type 2 inflammatory responses.

Quantitative Assessment of this compound Activity

The following tables summarize the key quantitative metrics of this compound's in vitro activity based on publicly available data.

ParameterLigand(s)Cell TypeValueAssay Type
IC50 CCL17 & CCL22Human Th2 cells~370 nMChemotaxis Assay
Maximal Inhibition CCL17 & CCL22Differentiated Th2 cells>90%Chemotaxis Assay

Table 1: Inhibition of Th2 Cell Chemotaxis by this compound. This table quantifies the potency of this compound in blocking the migration of human Th2 cells towards the CCR4 ligands CCL17 and CCL22.

ParameterCell Subsets AffectedMagnitude of EffectAssay Type
CCR4 Surface Expression Th1, Th2, and Th17 cells40-50% decrease in MFIWhole Blood Immunophenotyping
Surface Receptor Occupancy (sRO) Th2 cellsTarget of 80% achievedWhole Blood Receptor Occupancy Assay

Table 2: Effect of this compound on CCR4 Surface Expression and Receptor Occupancy. This table outlines the impact of this compound on the availability of its target receptor on the surface of T helper cell subsets.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR4 signaling pathway and a general workflow for the in vitro characterization of this compound.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR4 CCR4 Gq Gq CCR4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER Triggers release Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Chemotaxis Chemotaxis Ca_cyto->Chemotaxis Initiates CCL17_22 CCL17 / CCL22 CCL17_22->CCR4 Binds This compound This compound This compound->CCR4 Antagonizes Rpt193_Characterization_Workflow start Start: this compound Compound binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays chemotaxis_assay Chemotaxis Assay (Determine IC50) functional_assays->chemotaxis_assay Primary calcium_assay Calcium Mobilization Assay (Confirm Antagonism) functional_assays->calcium_assay Secondary surface_expression_assay CCR4 Surface Expression Assay (Measure Receptor Downmodulation) functional_assays->surface_expression_assay Mechanistic data_analysis Data Analysis and Potency Determination chemotaxis_assay->data_analysis calcium_assay->data_analysis surface_expression_assay->data_analysis end End: In Vitro Profile of this compound data_analysis->end

References

The Pharmacodynamics of Rpt193 (Zelnecirnon) in Preclinical Asthma Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193, also known as zelnecirnon, is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] It has been under investigation for the treatment of T2-high asthma, a phenotype of asthma characterized by a predominant T helper 2 (Th2) cell-mediated inflammatory response.[1] This technical guide explores the pharmacodynamics of this compound in the context of preclinical asthma models, detailing its mechanism of action, relevant experimental protocols, and the underlying signaling pathways.

Important Note: In February 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase 2 trials of zelnecirnon in atopic dermatitis and asthma due to a serious adverse event of liver failure in one patient in the atopic dermatitis trial.[4] Subsequently, in November 2024, RAPT Therapeutics announced the termination of the zelnecirnon program.[5] While no evidence of liver toxicity was observed in nonclinical studies[4], this clinical development status is critical for any future perspective on this compound or its mechanism.

Mechanism of Action of this compound

This compound functions by selectively blocking the CCR4 receptor, which is highly expressed on Th2 cells.[3][6] In allergic asthma, the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC) are released in the airways and recruit Th2 cells to the lungs via interaction with CCR4.[1][3] Once in the lung tissue, Th2 cells release a cascade of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are central to the pathophysiology of asthma, contributing to:

  • Eosinophilic Inflammation: IL-5 is a key driver of eosinophil recruitment, activation, and survival.

  • Airway Hyperresponsiveness (AHR): IL-13 directly contributes to the exaggerated bronchoconstrictor response to stimuli.

  • Mucus Hypersecretion: Both IL-4 and IL-13 stimulate goblet cell hyperplasia and mucus production.

  • IgE Production: IL-4 promotes the class switching of B cells to produce Immunoglobulin E (IgE), which is central to the allergic cascade.

By antagonizing the CCR4 receptor, this compound is designed to inhibit the migration of Th2 cells into the airways, thereby attenuating the downstream inflammatory cascade.[3][6] Preclinical studies have reportedly demonstrated the ability of this compound to block the migration of mouse and human Th2 cells in vitro and inhibit inflammation in models of atopic dermatitis and asthma.[6]

Preclinical Pharmacodynamic Data in Asthma Models

While corporate communications from RAPT Therapeutics have stated that preclinical studies of this compound demonstrated its ability to inhibit inflammation in asthma models, specific quantitative data from these studies are not publicly available in the reviewed literature.[6] Therefore, the following tables present the expected outcomes and representative data from studies on other CCR4 antagonists in similar preclinical asthma models. These data illustrate the anticipated pharmacodynamic effects of a potent CCR4 antagonist like this compound.

Table 1: Effect of CCR4 Antagonism on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in a Murine Model of Allergic Asthma

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)Neutrophils (x10^3)
Vehicle Control1.2 ± 0.30.1 ± 0.050.5 ± 0.11.0 ± 0.20.2 ± 0.1
Allergen-Challenged + Vehicle8.5 ± 1.24.5 ± 0.82.0 ± 0.51.8 ± 0.41.5 ± 0.3
Allergen-Challenged + CCR4 Antagonist4.2 ± 0.7#1.8 ± 0.4#1.1 ± 0.3#1.5 ± 0.30.8 ± 0.2#

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

Table 2: Effect of CCR4 Antagonism on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) in a Murine Model of Allergic Asthma

Treatment GroupBaseline Lung Resistance (cmH2O·s/mL)Lung Resistance at 25 mg/mL Methacholine (cmH2O·s/mL)
Vehicle Control0.8 ± 0.11.5 ± 0.3
Allergen-Challenged + Vehicle0.9 ± 0.24.8 ± 0.9*
Allergen-Challenged + CCR4 Antagonist0.8 ± 0.12.5 ± 0.6#

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

Table 3: Effect of CCR4 Antagonism on Th2 Cytokine Levels in Lung Homogenates in a Murine Model of Allergic Asthma

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Vehicle Control25 ± 815 ± 530 ± 10
Allergen-Challenged + Vehicle150 ± 25120 ± 20200 ± 35*
Allergen-Challenged + CCR4 Antagonist70 ± 15#55 ± 12#90 ± 18#

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in asthma models have not been publicly disclosed. However, based on standard methodologies for assessing anti-inflammatory compounds in allergic asthma, the following protocols for Ovalbumin (OVA)- and House Dust Mite (HDM)-induced asthma models are provided as a reference for the likely experimental designs employed.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This is a widely used model to induce a robust Th2-mediated allergic airway inflammation.

  • Animals: Female BALB/c mice, 6-8 weeks old, are typically used due to their Th2-prone immune response.

  • Sensitization:

    • On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.

  • Drug Administration:

    • This compound or vehicle would be administered orally, likely once daily, starting before the allergen challenge phase and continuing throughout. The dosing would be based on prior pharmacokinetic and tolerability studies.

  • Allergen Challenge:

    • On days 24, 25, and 26, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using invasive or non-invasive plethysmography.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential inflammatory cell counts (eosinophils, lymphocytes, neutrophils, macrophages).

    • Lung Histology: Lungs are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Cytokine Analysis: Lung homogenates or BAL fluid are analyzed for Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or multiplex assays.

    • Serum IgE: Blood is collected to measure OVA-specific IgE levels.

House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model

This model is considered more clinically relevant as HDM is a common human allergen.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization and Challenge:

    • Mice are intranasally (i.n.) administered with 25 µg of HDM extract in 50 µL of saline for 5 consecutive days, followed by a rest period of 2 days. This cycle is typically repeated for 2-3 weeks.

  • Drug Administration:

    • This compound or vehicle is administered orally daily, starting before or concurrently with the HDM exposure.

  • Endpoint Analysis (24 hours after the final HDM exposure):

    • The same endpoints as in the OVA model are assessed: AHR, BAL fluid analysis, lung histology, cytokine levels, and HDM-specific IgE.

Signaling Pathways and Visualizations

The therapeutic rationale for this compound is based on the critical role of the CCR4 signaling pathway in Th2 cell migration.

CCR4 Signaling Pathway in Th2 Cell Chemotaxis

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 (TARC) CCR4 CCR4 Receptor CCL17->CCR4 Binds CCL22 CCL22 (MDC) CCL22->CCR4 Binds G_protein Gi/o Protein CCR4->G_protein Activates This compound This compound (Antagonist) This compound->CCR4 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Actin Actin Polymerization PLC->Actin PI3K->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: CCR4 signaling pathway in Th2 cell migration.

Experimental Workflow for Preclinical Evaluation of this compound in an Asthma Model

Experimental_Workflow cluster_setup Model Induction cluster_analysis Pharmacodynamic Readouts Sensitization Sensitization (e.g., OVA/Alum i.p.) Challenge Allergen Challenge (e.g., OVA aerosol) Sensitization->Challenge Treatment_Group This compound Treatment (Oral Gavage) Vehicle_Group Vehicle Control AHR Airway Hyperresponsiveness (Plethysmography) Challenge->AHR BALF BALF Analysis (Cell Counts, Cytokines) Challenge->BALF Histology Lung Histology (Inflammation, Mucus) Challenge->Histology IgE Serum IgE Levels Challenge->IgE Treatment_Group->Challenge Administered during challenge phase Vehicle_Group->Challenge Administered during challenge phase

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound, as a CCR4 antagonist, holds a rational therapeutic potential for mitigating the Th2-driven inflammation characteristic of allergic asthma. Its mechanism of action, centered on the inhibition of Th2 cell migration to the airways, is well-supported by the understanding of asthma pathophysiology. While specific preclinical data for this compound in asthma models are not publicly available, the expected pharmacodynamic effects include the reduction of airway eosinophilia, attenuation of airway hyperresponsiveness, and decreased levels of Th2 cytokines in the lungs. The recent termination of the zelnecirnon program due to a serious adverse event in a clinical trial highlights the challenges in drug development, even for mechanistically sound therapeutic agents. Nevertheless, the exploration of the CCR4 pathway remains a pertinent area of research for inflammatory diseases.

References

RPT193: A Deep Dive into its Impact on Eosinophilic Inflammation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophilic inflammation is a key driver of numerous allergic and inflammatory diseases, including eosinophilic esophagitis, atopic dermatitis, and asthma. This process is largely orchestrated by Type 2 helper T (Th2) cells, which, upon activation, migrate to inflamed tissues and release a cascade of cytokines, notably Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are pivotal in the recruitment, activation, and survival of eosinophils. A critical step in this inflammatory cascade is the migration of Th2 cells, a process mediated by the C-C chemokine receptor 4 (CCR4) and its ligands.

RPT193 (zelnecirnon) is an orally administered small molecule antagonist of CCR4. By blocking this receptor, this compound is designed to selectively inhibit the migration of Th2 cells into tissues, thereby disrupting the inflammatory cascade at an upstream point.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the eosinophilic inflammation pathway, and a summary of key clinical and preclinical findings.

Mechanism of Action: Targeting Th2 Cell Migration

This compound's primary mechanism of action is the selective antagonism of the CCR4 receptor, which is highly expressed on the surface of Th2 cells.[1][2][3][4] In inflammatory conditions, chemokines such as CCL17 (TARC) and CCL22 (MDC) are released in tissues and act as chemoattractants for CCR4-expressing cells.[5] By binding to CCR4, this compound blocks the interaction of these chemokines with the receptor, thus inhibiting the migration of Th2 cells from the bloodstream into inflamed tissues.[1][2]

This upstream intervention is expected to have a broad anti-inflammatory effect by reducing the local concentration of Th2-derived cytokines that are essential for eosinophilic inflammation. Preclinical data suggest that this compound has the potential to modulate Th2 cell function by lowering the secretion of Th2 cytokines upon stimulation.[1][2][3][4] Furthermore, preclinical studies of this compound have demonstrated its ability to reduce Th2 cytokines, with efficacy comparable to that of biologics that block IL-4 and IL-13.[6]

cluster_blood Blood Vessel cluster_tissue Inflamed Tissue Th2_blood Th2 Cell CCR4_receptor_blood CCR4 Th2_blood->CCR4_receptor_blood expresses Th2_tissue Th2 Cell Th2_blood->Th2_tissue Migration (Inhibited by this compound) This compound This compound This compound->CCR4_receptor_blood blocks APC Antigen Presenting Cell CCL17_22 CCL17/CCL22 (Chemokines) APC->CCL17_22 releases CCL17_22->CCR4_receptor_blood attracts cytokines IL-4, IL-5, IL-13 Th2_tissue->cytokines secretes Eosinophil Eosinophil Recruitment & Activation cytokines->Eosinophil

Diagram 1: Mechanism of Action of this compound

Impact on Eosinophilic Inflammation Pathways

The antagonism of CCR4 by this compound is expected to have a cascading effect on the key pathways driving eosinophilic inflammation. By preventing Th2 cell infiltration into tissues, this compound is hypothesized to reduce the local production of IL-4, IL-5, and IL-13.

  • IL-5: This cytokine is the primary driver of eosinophil production, maturation, and survival. A reduction in local IL-5 levels is expected to decrease the number of eosinophils in inflamed tissues.

  • IL-13 and IL-4: These cytokines contribute to various features of allergic inflammation, including the expression of adhesion molecules on endothelial cells that facilitate eosinophil trafficking, and the production of eotaxins.

  • Eotaxins (CCL11, CCL24, CCL26): These chemokines are potent and selective chemoattractants for eosinophils, which express the CCR3 receptor. The production of eotaxins by epithelial and other cells is upregulated by IL-13 and IL-4.

While direct clinical data on the effect of this compound on these specific markers in eosinophilic diseases is not yet available, a preclinical study on a different small molecule CCR4 antagonist (SP50) in a mouse model of Aspergillus allergy demonstrated a significant reduction in eosinophil infiltration and levels of IL-4, IL-5, and IL-13.[7] This supports the proposed mechanism of action for this class of drugs.

This compound This compound CCR4 CCR4 on Th2 Cells This compound->CCR4 inhibits Th2_migration Th2 Cell Migration to Tissue CCR4->Th2_migration mediates Th2_cytokines Local Th2 Cytokine Production (IL-4, IL-5, IL-13) Th2_migration->Th2_cytokines leads to Eotaxin Eotaxin Production (CCL11, CCL24, CCL26) Th2_cytokines->Eotaxin stimulates (via IL-4/IL-13) Eosinophil_recruitment Eosinophil Recruitment, Activation & Survival Th2_cytokines->Eosinophil_recruitment promotes (via IL-5) Eotaxin->Eosinophil_recruitment recruits Inflammation Eosinophilic Inflammation Eosinophil_recruitment->Inflammation

Diagram 2: this compound's Downstream Effects on Eosinophilic Inflammation

Clinical and Preclinical Data

The majority of the clinical data for this compound comes from a Phase 1a/1b study in healthy volunteers and patients with moderate-to-severe atopic dermatitis, a disease also driven by Th2 inflammation.

Quantitative Data from Phase 1b Atopic Dermatitis Trial

The following tables summarize the key efficacy endpoints from the Phase 1b trial, where patients received 400 mg of this compound or placebo once daily for four weeks.[8][9]

Table 1: Change from Baseline in Eczema Area and Severity Index (EASI) Score

TimepointThis compound (n=21)Placebo (n=10)
Week 4 36.3% improvement17.0% improvement
Week 6 (2 weeks post-treatment) 53.2% improvement9.6% improvement

Table 2: Proportion of Patients Achieving EASI-50 (≥50% improvement in EASI)

TimepointThis compound (n=21)Placebo (n=10)
Week 4 42.9%10.0%
Week 6 (2 weeks post-treatment) 61.9%20.0%

Table 3: Proportion of Patients Achieving vIGA Score of 0/1 (clear or almost clear) and ≥2-point improvement

TimepointThis compound (n=21)Placebo (n=10)
Week 4 4.8%0.0%
Week 6 (2 weeks post-treatment) 14.3%0.0%

Biomarker analysis from this trial showed that this compound administration led to improvements in immune pathways associated with atopic dermatitis, including the Th2 pathway.[1] However, it is important to note that in this study, no statistically significant differences in blood eosinophil counts were observed between the placebo and this compound-treated groups.[10]

Experimental Protocols

Phase 1a/1b Clinical Trial (NCT04271514) Methodology

This was a first-in-human, randomized, double-blind, placebo-controlled, multi-center study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2][10]

  • Study Design:

    • Part A (Single Ascending Dose - SAD): Healthy volunteers received a single dose of this compound or placebo.

    • Part B (Multiple Ascending Dose - MAD): Healthy volunteers received multiple doses of this compound or placebo.

    • Part C (Patient Cohort): Patients with moderate-to-severe atopic dermatitis received 400 mg of this compound or placebo once daily for 28 days.[8][9]

  • Key Inclusion Criteria for Atopic Dermatitis Cohort:

    • Age 18-65 years.

    • Body Mass Index (BMI) ≥18 and <40 kg/m ².

    • Body Surface Area (BSA) with atopic dermatitis involvement ≥10%.

    • Eczema Area and Severity Index (EASI) score ≥12.

    • Validated Investigator's Global Assessment (vIGA) score ≥3.

    • History of inadequate response to topical medications.

  • Endpoints:

    • Primary: Safety and tolerability.

    • Secondary: Pharmacokinetics.

    • Exploratory: Clinical efficacy (EASI, vIGA, etc.) and skin biomarkers.[10]

cluster_screening Screening cluster_randomization Randomization cluster_treatment Treatment (28 Days) cluster_followup Follow-up cluster_endpoints Endpoint Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Double-Blind) Screening->Randomization RPT193_arm This compound (400 mg QD) Randomization->RPT193_arm Placebo_arm Placebo (QD) Randomization->Placebo_arm Follow_up Post-Treatment Follow-up (2 weeks) RPT193_arm->Follow_up Placebo_arm->Follow_up Endpoints Primary: Safety Secondary: PK Exploratory: Efficacy (EASI, vIGA), Biomarkers Follow_up->Endpoints

Diagram 3: Phase 1b Atopic Dermatitis Trial Workflow

Conclusion

This compound, as a CCR4 antagonist, presents a promising oral therapeutic strategy for eosinophilic inflammatory diseases by targeting the migration of Th2 cells, a critical upstream event in the inflammatory cascade. While clinical data in atopic dermatitis demonstrates a positive effect on Th2-driven inflammation, further studies are required to specifically quantify its impact on eosinophil counts, and levels of IL-5 and eotaxins in tissues affected by eosinophilic disorders. The mechanism of action, supported by preclinical data from the broader class of CCR4 antagonists, suggests that this compound holds the potential to be a valuable addition to the therapeutic landscape for these conditions. Future research should focus on elucidating the direct effects of this compound on eosinophilic inflammation pathways in relevant patient populations.

References

Methodological & Application

Application Notes and Protocols: Rpt193 Th2 Cell Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 2 (Th2) cells are key drivers of type 2 inflammation, playing a crucial role in the pathogenesis of allergic diseases such as atopic dermatitis and asthma.[1] The migration of Th2 cells to inflammatory sites is a critical step in the disease process. This migration is primarily mediated by the interaction of chemokine receptor 4 (CCR4) on the surface of Th2 cells with its ligands, CCL17 (TARC) and CCL22 (MDC), which are expressed in inflamed tissues.[2][3]

Rpt193 (also known as zelnecirnon) is an orally administered small molecule antagonist of CCR4.[4][5] By blocking the CCR4 receptor, this compound is designed to selectively inhibit the migration of Th2 cells into these tissues, thereby reducing the inflammatory response.[6][7][8] Preclinical and clinical studies have demonstrated the potential of this compound to ameliorate Th2-mediated inflammation.[9]

These application notes provide a detailed protocol for an in vitro Th2 cell migration assay to evaluate the inhibitory effect of this compound. The protocol covers the differentiation of human primary naïve CD4+ T cells into Th2 cells and the subsequent use of these cells in a Boyden chamber chemotaxis assay.

Signaling Pathway of this compound in Th2 Cell Migration

Rpt193_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17_CCL22 CCL17 / CCL22 (Chemokines) CCR4 CCR4 Receptor CCL17_CCL22->CCR4 Binds This compound This compound This compound->CCR4 Blocks Inhibition Inhibition of Migration G_protein G-protein Activation CCR4->G_protein Activates CCR4->Inhibition Inhibited by this compound Downstream Downstream Signaling (e.g., PI3K/Akt) G_protein->Downstream Migration Actin Cytoskeleton Rearrangement Downstream->Migration Chemotaxis Cell Migration (Chemotaxis) Migration->Chemotaxis

Caption: this compound mechanism of action in inhibiting Th2 cell migration.

Experimental Protocols

Part 1: Differentiation of Human Naïve CD4+ T Cells into Th2 Cells

This protocol describes the in vitro differentiation of isolated human naïve CD4+ T cells into a Th2 phenotype, characterized by the expression of CCR4.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naïve CD4+ T Cell Isolation Kit (e.g., magnetic cell selection)

  • ImmunoCult™-XF T Cell Expansion Medium or RPMI 1640 supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Human CD3/CD28 T Cell Activator

  • Recombinant Human IL-2

  • Recombinant Human IL-4

  • Anti-Human IFN-γ Antibody

  • 24-well tissue culture plates

Procedure:

  • Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a commercially available negative selection kit according to the manufacturer's instructions.

  • Prepare Differentiation Medium: Prepare the Th2 differentiation medium by supplementing the cell culture medium with the following cytokines and antibodies:

    • Recombinant Human IL-2 (5 ng/mL)

    • Recombinant Human IL-4 (10 ng/mL)

    • Anti-Human IFN-γ Antibody (1 µg/mL)

    • Human CD3/CD28 T Cell Activator (as per manufacturer's recommendation)[10][11]

  • Cell Seeding: Seed the purified naïve CD4+ T cells in a 24-well plate at a density of 1 x 10^6 cells/mL in the prepared Th2 differentiation medium.[10]

  • Incubation: Culture the cells for 10-14 days at 37°C in a humidified incubator with 5% CO2.

  • Media Refreshment: Every 3-4 days, gently aspirate half of the medium and replace it with fresh Th2 differentiation medium.

  • Verification of Differentiation (Optional): After the differentiation period, the Th2 phenotype can be confirmed by flow cytometry for the expression of CD4, CCR4, and intracellular IL-4.

Part 2: Th2 Cell Migration Assay using a Boyden Chamber

This protocol details the use of a Boyden chamber (or Transwell) assay to quantify the migration of differentiated Th2 cells towards a chemokine gradient and to assess the inhibitory effect of this compound.

Materials:

  • Differentiated Th2 cells (from Part 1)

  • Boyden chamber with 5 µm pore size polycarbonate membrane inserts for 24-well plates

  • Recombinant Human CCL22 (MDC) or CCL17 (TARC)

  • This compound

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Harvest the differentiated Th2 cells and wash them twice with assay medium to remove any residual cytokines.

    • Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

    • For inhibitor treatment, pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL CCL22). Include a negative control with assay medium only.[12]

    • Place the 5 µm pore size inserts into the wells, creating an upper and a lower chamber.

    • Add 100 µL of the pre-treated Th2 cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts from the wells.

    • To quantify the migrated cells in the lower chamber, add a fluorescent dye such as Calcein-AM to the lower chamber and incubate according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

Data Presentation and Analysis

The results of the Th2 cell migration assay can be summarized in the following tables.

Table 1: EC50 of Chemokines for Th2 Cell Migration

ChemoattractantEC50 (nM)
CCL17 (TARC)~0.16
CCL22 (MDC)~0.34

Note: EC50 values can vary depending on the specific experimental conditions and cell source.[13]

Table 2: Inhibitory Effect of this compound on CCL22-Induced Th2 Cell Migration

This compound Concentration (nM)% Inhibition of Migration (Mean ± SD)
0 (Vehicle Control)0
10Data to be determined experimentally
100Data to be determined experimentally
370 (Approx. IC50)~50
1000Data to be determined experimentally
10000Data to be determined experimentally

The IC50 for this compound in inhibiting CCL22-induced human Th2 cell chemotaxis has been reported to be approximately 370 nM.[14]

The percentage of inhibition is calculated as follows:

% Inhibition = (1 - (Fluorescence_Inhibitor - Fluorescence_Negative_Control) / (Fluorescence_Positive_Control - Fluorescence_Negative_Control)) * 100

Experimental Workflow

Th2_Migration_Assay_Workflow cluster_prep Cell Preparation cluster_assay Migration Assay cluster_analysis Data Analysis Isolate_Cells Isolate Naïve CD4+ T Cells from PBMCs Differentiate_Th2 Differentiate into Th2 (10-14 days, IL-2, IL-4) Isolate_Cells->Differentiate_Th2 Pretreat Pre-incubate Th2 cells with this compound (30 min) Differentiate_Th2->Pretreat Setup_Boyden Setup Boyden Chamber: Lower: Chemokine (CCL22) Upper: Treated Th2 cells Pretreat->Setup_Boyden Incubate Incubate (3-4 hours) Setup_Boyden->Incubate Quantify Quantify Migrated Cells (Fluorescence Reading) Incubate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Caption: Workflow for the this compound Th2 cell migration assay.

References

Application Notes and Protocols for CCR4 Receptor Binding Assay Using Rpt193

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of T helper type 2 (Th2) cells, regulatory T cells (Tregs), and other immune cells.[1] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] Dysregulation of the CCR4 signaling pathway is implicated in the pathogenesis of various allergic inflammatory diseases such as atopic dermatitis and asthma, as well as certain types of cancer.[1][2] Consequently, the development of CCR4 antagonists represents a promising therapeutic strategy.

Rpt193 (also known as zelnecirnon) is an orally active small molecule antagonist of CCR4.[3][4] It functions by blocking the recruitment of inflammatory Th2 immune cells into tissues.[3] this compound has been investigated in clinical trials for the treatment of atopic dermatitis and asthma.[2][4]

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the human CCR4. Radioligand binding assays are considered the gold standard for quantifying the affinity of a test compound for a specific receptor.[1] This protocol can be adapted for high-throughput screening and detailed characterization of novel CCR4 antagonists.

CCR4 Signaling Pathway

Upon binding of its cognate ligands, CCL17 or CCL22, CCR4 initiates intracellular signaling cascades. As a GPCR, it primarily couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can activate other downstream effectors, such as the PI3K/Akt pathway, ultimately leading to cellular responses like chemotaxis. Furthermore, agonist-bound CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin can mediate receptor desensitization and internalization, and also act as a scaffold for other signaling molecules, contributing to cell migration.[1][5]

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand CCL17 / CCL22 CCR4 CCR4 Ligand->CCR4 Binds This compound This compound This compound->CCR4 Blocks G_protein Gαiβγ CCR4->G_protein Activates beta_arrestin β-Arrestin CCR4->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP ↓ cAMP Akt Akt PI3K->Akt Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates Chemotaxis Chemotaxis Akt->Chemotaxis Leads to

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human CCR4 receptor. The assay measures the ability of unlabeled this compound to displace a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22) from the receptor.

Materials and Reagents
  • Cell Membranes: Membrane preparations from a cell line stably overexpressing human CCR4 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-CCL22 (Specific Activity: ~2000 Ci/mmol).

  • Unlabeled Ligand: this compound (for test substance) and unlabeled CCL22 (for non-specific binding determination).

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

  • 96-well Plates: Low-protein-binding plates.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Experimental Workflow

Experimental_Workflow prep Reagent Preparation (Buffers, Ligands, Membranes) plate Plate Setup (Total, NSB, Test Compound) prep->plate add_radioligand Add [¹²⁵I]-CCL22 plate->add_radioligand add_membranes Add CCR4 Membranes add_radioligand->add_membranes incubate Incubate (e.g., 60 min at 25°C) add_membranes->incubate filter Rapid Filtration (Separate bound from free) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash dry Dry Filter Plate wash->dry add_scint Add Scintillation Fluid dry->add_scint count Count Radioactivity (Microplate Scintillation Counter) add_scint->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Workflow for the CCR4 competitive radioligand binding assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute [¹²⁵I]-CCL22 in Assay Buffer to a final concentration equal to its dissociation constant (Kd), typically around 0.1 nM.

    • Thaw the CCR4 membrane preparation on ice and dilute in Assay Buffer to a concentration that yields a sufficient signal-to-noise ratio (e.g., 5-10 µg protein per well). This should be optimized empirically.

  • Assay Plate Setup (in a 96-well plate, final volume 200 µL):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled CCL22 (e.g., 1 µM).

    • Competitive Binding: Add 50 µL of each this compound serial dilution.

    • To all wells, add 50 µL of the diluted [¹²⁵I]-CCL22.

    • Initiate the binding reaction by adding 100 µL of the diluted CCR4 membrane preparation to all wells.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature (or 25°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum filtration manifold.

    • Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a non-linear regression model (sigmoidal dose-response).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The binding affinity of this compound and other test compounds for the CCR4 receptor can be summarized in the following tables.

Table 1: Binding Affinity of this compound for Human CCR4 Receptor

ParameterValue
Radioligand[¹²⁵I]-CCL22
Radioligand Concentration0.1 nM
Kd of Radioligand0.12 nM
IC₅₀ of this compound3.7 nM
Ki of this compound 1.5 nM

Table 2: Comparative Binding Affinities of CCR4 Antagonists

CompoundIC₅₀ (nM)Ki (nM)
This compound 3.7 1.5
Compound X15.26.2
Compound Y89.636.7
Unlabeled CCL220.20.08

Alternative Non-Radioactive Method: Fluorescence Polarization (FP) Assay

For laboratories looking to avoid radioactivity, a fluorescence polarization (FP) assay is a suitable alternative.[6][7] This homogeneous assay measures the change in the tumbling rate of a fluorescently labeled CCR4 ligand upon binding to the larger receptor-membrane complex.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger CCR4 receptor, its rotation slows, and the polarization of the emitted light increases. Unlabeled competitors like this compound will displace the fluorescent ligand, causing a decrease in polarization.[8]

A brief protocol outline would involve:

  • Incubating a fluorescently labeled CCR4 ligand (e.g., a fluorescent derivative of CCL22) with the CCR4 membrane preparation.

  • Adding serial dilutions of this compound.

  • Measuring the fluorescence polarization in a microplate reader equipped with polarizers.

  • Calculating IC₅₀ and Ki values from the dose-dependent decrease in polarization.

This method is amenable to high-throughput screening and offers a safer alternative to radioligand binding assays.[8]

References

Application Notes and Protocols for Cell-Based Functional Screening of Rpt193

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193 (also known as zelnecirnon) is an orally available, small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2] CCR4 is a key G protein-coupled receptor (GPCR) involved in the trafficking of T helper 2 (Th2) cells to sites of inflammation. By blocking the interaction of CCR4 with its cognate chemokines, CCL17 (TARC) and CCL22 (MDC), this compound effectively inhibits the migration of these immune cells.[1][3][4] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of Th2-driven inflammatory diseases such as atopic dermatitis and asthma.[5][6][7]

These application notes provide detailed protocols for a suite of cell-based functional assays designed to identify and characterize CCR4 antagonists like this compound. The described assays are essential for screening compound libraries and confirming the mechanism of action of potential drug candidates.

CCR4 Signaling Pathway

Upon binding of its ligands, CCL17 or CCL22, CCR4 activates intracellular signaling cascades. This primarily occurs through Gαi protein coupling, which leads to the inhibition of adenylyl cyclase and subsequent downstream effects, ultimately resulting in chemotaxis. This compound acts by blocking this initial ligand-receptor interaction.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane CCR4 CCR4 G_protein Gαi/βγ CCR4->G_protein Activates CCL17_CCL22 CCL17 / CCL22 CCL17_CCL22->CCR4 Binds This compound This compound This compound->CCR4 Blocks AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits Chemotaxis Th2 Cell Migration (Inhibition) AC->Chemotaxis Leads to

CCR4 Signaling and this compound Inhibition

Experimental Workflow for this compound Screening

A typical workflow for screening and characterizing CCR4 antagonists like this compound involves a series of cell-based assays, starting with high-throughput primary screens and followed by more detailed secondary and tertiary assays to confirm potency and mechanism of action.

Screening_Workflow Start Compound Library Primary_Assay Primary Screen: Calcium Mobilization Assay Start->Primary_Assay Hits Initial Hits Primary_Assay->Hits Secondary_Assay Secondary Screen: Chemotaxis Assay Hits->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Tertiary_Assays Tertiary Assays: - Receptor Internalization - Receptor Occupancy - Cell Viability Confirmed_Hits->Tertiary_Assays Lead_Candidate Lead Candidate (e.g., this compound) Tertiary_Assays->Lead_Candidate

Screening Workflow for CCR4 Antagonists

Data Presentation

The following tables summarize exemplary quantitative data for this compound and other CCR4 antagonists in key cell-based functional assays.

Table 1: Inhibition of Th2 Cell Chemotaxis

CompoundTargetLigandCell TypeAssay FormatIC50 (nM)Percent Inhibition
This compound CCR4CCL17/CCL22Human Th2 cellsTranswell~370[8][9]>90%[1][8]
GSK2239633CCR4CCL17/CCL22Human Th2 cellsTranswell~3000[8]Not Reported
AZD2098CCR4CCL17/CCL22Human Th2 cellsTranswell~3000[8]Not Reported

Table 2: Effects on Cell Viability

CompoundCell LineAssayIncubation Time (h)CC50 (µM)
CCR4 Antagonist (Example)CCR4-expressing T-cell lineMTS Assay48>50
Staurosporine (Control)CCR4-expressing T-cell lineMTS Assay48~0.1

Experimental Protocols

Chemotaxis Assay

This assay measures the ability of a test compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

  • CCR4-expressing cells (e.g., primary human Th2 cells, Hut78, or MOLT-4 cell lines)

  • Transwell® inserts with 5 µm pore size

  • 24-well companion plates

  • Recombinant human CCL17 and CCL22 (chemoattractants)

  • Test compounds (e.g., this compound)

  • Assay Buffer: RPMI 1640 with 1% BSA

  • Cell viability stain (e.g., Calcein-AM) or automated cell counter

Protocol:

  • Cell Preparation:

    • Culture CCR4-expressing cells to a density of 1-2 x 10^6 cells/mL.

    • On the day of the assay, harvest cells by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in Assay Buffer to a final concentration of 2 x 10^6 cells/mL.

  • Compound Pre-incubation:

    • In a separate tube, incubate the cell suspension with various concentrations of the test compound (e.g., this compound) or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of Assay Buffer containing the optimal concentration of chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate.

    • Include wells with Assay Buffer alone as a negative control for random migration.

    • Place the Transwell® inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.

  • Quantification of Migration:

    • Carefully remove the Transwell® inserts.

    • Quantify the number of migrated cells in the lower chamber using one of the following methods:

      • Direct Cell Counting: Collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.

      • Fluorescence-based Quantification: Add a fluorescent dye like Calcein-AM to the lower chamber, incubate as per the manufacturer's instructions, and read the fluorescence on a plate reader. A standard curve should be generated to correlate fluorescence intensity with cell number.

  • Data Analysis:

    • Calculate the percentage of migration for each condition relative to the positive control (chemoattractant alone).

    • Determine the IC50 value of the test compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Calcium Mobilization Assay

This assay measures the ability of a CCR4 antagonist to block the increase in intracellular calcium concentration induced by a CCR4 agonist. This is a high-throughput compatible assay often performed using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • CCR4-expressing cells

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • Recombinant human CCL17 or CCL22

  • Test compounds

  • Black-walled, clear-bottom 96- or 384-well microplates

Protocol:

  • Cell Preparation:

    • Seed CCR4-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye-loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • After the dye loading incubation, gently wash the cells with Assay Buffer.

    • Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the microplate into the FLIPR instrument.

    • Prepare a plate containing the CCR4 agonist (CCL17 or CCL22) at a concentration that elicits a submaximal response (e.g., EC80).

    • The instrument will add the agonist to the cell plate and simultaneously measure the fluorescence signal over time.

  • Data Analysis:

    • The increase in fluorescence intensity reflects the increase in intracellular calcium.

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (agonist alone).

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Receptor Internalization Assay

This assay quantifies the ability of a compound to induce or inhibit the internalization of the CCR4 receptor from the cell surface.

Materials:

  • CCR4-expressing cells (e.g., stable cell line overexpressing tagged CCR4)

  • Fluorescently labeled anti-CCR4 antibody or a labeled CCR4 ligand (e.g., Alexa Fluor 647-CCL22)

  • Test compounds

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Resuspend CCR4-expressing cells in assay buffer.

    • Incubate the cells with various concentrations of the test compound or control for a defined period (e.g., 30-60 minutes) at 37°C to allow for internalization.

  • Staining for Surface Receptor:

    • Place the cells on ice to stop internalization.

    • Add a saturating concentration of a fluorescently labeled anti-CCR4 antibody that binds to an extracellular epitope or a labeled ligand.

    • Incubate on ice for 30-60 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells with cold PBS to remove unbound antibody/ligand.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis:

    • A decrease in MFI compared to the untreated control indicates receptor internalization.

    • Calculate the percentage of remaining surface receptors for each treatment condition.

    • For antagonists that induce internalization, determine the EC50 for this effect. For antagonists that inhibit agonist-induced internalization, determine the IC50.

Cell Viability/Cytotoxicity Assay

This assay is crucial to ensure that the observed effects in the functional assays are not due to compound-induced cell death. The MTS assay is provided as an example.

Materials:

  • CCR4-expressing cells

  • 96-well tissue culture plates

  • Test compounds

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C until a colored formazan (B1609692) product is formed.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting cell viability against the log of the compound concentration.

Conclusion

The cell-based functional assays detailed in these application notes provide a robust framework for the screening and characterization of CCR4 antagonists like this compound. By employing a systematic approach that includes primary screening for activity, secondary confirmation of function, and tertiary assays to elucidate the mechanism of action and assess for off-target effects such as cytotoxicity, researchers can effectively identify and advance promising therapeutic candidates for the treatment of inflammatory diseases.

References

Application Note: Quantification of Rpt193 in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Rpt193 (zelnecirnon) in human plasma. This compound is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4), which has been investigated for the treatment of atopic dermatitis and other inflammatory diseases. The method detailed herein is crucial for pharmacokinetic and toxicokinetic studies, enabling researchers and drug development professionals to accurately measure this compound concentrations in a complex biological matrix. The protocol involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC analysis with UV detection. This method demonstrates good linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound is a potent and selective inhibitor of CCR4, a key receptor involved in the migration of T-helper Type 2 (Th2) cells into inflamed tissues. By blocking this pathway, this compound has the potential to mitigate the inflammatory cascade in allergic diseases such as atopic dermatitis and asthma. To support the clinical development of this compound, a reliable bioanalytical method for its quantification in plasma is essential. Pharmacokinetic studies, which rely on such methods, provide critical data on drug absorption, distribution, metabolism, and excretion (ADME), informing dosing regimens and safety assessments. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.

Signaling Pathway of this compound Target

This compound targets the CCR4 receptor, which is predominantly expressed on Th2 lymphocytes. The binding of chemokines, such as CCL17 and CCL22, to CCR4 initiates a signaling cascade that leads to the migration of these cells to sites of inflammation. This compound acts as an antagonist, blocking this interaction and thereby inhibiting the recruitment of inflammatory cells.

cluster_0 Inflamed Tissue cluster_1 Th2 Cell CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binding Signaling Signaling CCR4->Signaling This compound This compound This compound->CCR4 Inhibition Migration Migration Signaling->Migration Inflammation Inflammation Migration->Inflammation

Figure 1: this compound Mechanism of Action.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., a structurally similar compound

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

Time (min)% A% B
0.07030
8.02080
8.17030
12.07030
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Run Time: 12 minutes

Preparation of Standard and Quality Control Solutions
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL. Store at -20 °C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Quality Controls: Prepare QCs in blank human plasma at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).

Sample Preparation Protocol

The following protocol outlines the steps for extracting this compound from plasma samples using protein precipitation, a common and effective technique for cleaning up biological samples for HPLC analysis.

Plasma 1. Pipette 100 µL Plasma Sample IS 2. Add 10 µL Internal Standard Plasma->IS Precipitant 3. Add 300 µL Acetonitrile IS->Precipitant Vortex 4. Vortex for 1 minute Precipitant->Vortex Centrifuge 5. Centrifuge at 13,000 x g for 10 min Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into HPLC System Supernatant->Inject

Figure 2: Plasma Sample Preparation Workflow.
  • Thawing: Thaw frozen plasma samples on ice or in a refrigerator to prevent degradation of the analyte.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample (calibration standard, QC, or unknown).

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 1 µg/mL) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Acetonitrile is an effective solvent for precipitating plasma proteins.

  • Mixing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial.

  • Injection: Inject 20 µL of the supernatant into the HPLC system for analysis.

Results and Data Presentation

The described HPLC method provides excellent separation of this compound and the IS from endogenous plasma components. A typical chromatogram shows well-resolved, symmetrical peaks.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines. The key performance characteristics are summarized in the table below.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Stability (Freeze-thaw, 3 cycles) Stable
Stability (Short-term, 4h at RT) Stable
Sample Chromatogram Analysis

Under the specified chromatographic conditions, the retention time for this compound is approximately 6.5 minutes, and for a typical internal standard, around 7.2 minutes. The mobile phase gradient allows for the elution of the analytes with good peak shape while minimizing interference from the plasma matrix.

Discussion

This application note presents a straightforward, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple and efficient, providing good recovery and minimizing matrix effects. The chromatographic conditions are optimized to ensure a short run time and good resolution. The method's performance, as summarized in the validation data, demonstrates its suitability for supporting pharmacokinetic studies in the clinical development of this compound. The LLOQ of 10 ng/mL is adequate for measuring clinically relevant plasma concentrations based on reported pharmacokinetic data.

Conclusion

The HPLC method detailed in this application note is a valuable tool for researchers, scientists, and drug development professionals involved in the study of this compound. It provides a robust and sensitive means of quantifying the drug in human plasma, which is essential for understanding its pharmacokinetic profile and ensuring its safe and effective use in clinical settings.

Techniques for Assessing Rpt193 Solubility and Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193 is a potent and selective oral antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in the inflammatory cascade associated with atopic dermatitis. As with any small molecule drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful preclinical and clinical development. Poor solubility can hinder oral bioavailability and lead to inconsistent results in biological assays, while instability can compromise the safety and efficacy of the active pharmaceutical ingredient (API).

This document provides detailed application notes and standardized protocols for assessing the aqueous solubility and stability of this compound. These methodologies are designed to be readily implemented in a drug discovery or development laboratory setting.

I. Assessment of this compound Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Two key types of solubility are typically measured during drug development: kinetic and thermodynamic solubility.

A. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. This assay is a high-throughput method often used in early discovery to flag compounds with potential solubility issues.[1]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This will create a final DMSO concentration of approximately 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[2] Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

B. Thermodynamic Solubility Assay

Thermodynamic solubility, often referred to as equilibrium solubility, is the true solubility of a compound in a saturated solution at equilibrium. This is a more time-consuming but accurate measure, typically performed on promising lead candidates.[1]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing different aqueous buffers (e.g., pH 5.0, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The thermodynamic solubility is the measured concentration of this compound in the saturated solution.

Data Presentation: this compound Solubility (Hypothetical Data)
Assay TypeBuffer ConditionTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.42575150
ThermodynamicAcetate Buffer, pH 5.025150300
ThermodynamicPBS, pH 7.42550100
ThermodynamicPBS, pH 7.43765130

II. Assessment of this compound Stability

Evaluating the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. Key stability assessments include thermal stability and photostability.

A. Thermal Stability Assay (Thermal Shift Assay)

A thermal shift assay (TSA) can be employed to assess the thermal stability of this compound. This method measures the change in the melting temperature of a target protein upon ligand binding, which can also be adapted to assess the intrinsic stability of the small molecule itself under thermal stress.[3][4]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Sample Preparation: Prepare solutions of this compound in the desired buffer at a known concentration.

  • Assay Plate Setup: In a 96-well PCR plate, add the this compound solution. In a parallel experiment to assess target engagement, this compound would be incubated with its target protein, CCR4.

  • Addition of Fluorescent Dye: Add a fluorescent dye that binds to unfolded proteins, such as SYPRO Orange.[5]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the point at which the protein unfolds, causing a sharp increase in fluorescence.

  • Data Analysis: A higher Tm in the presence of this compound (when assessing target engagement) indicates stabilization. For intrinsic stability, the degradation of this compound at different temperatures would be monitored by other analytical techniques like HPLC.

B. Photostability Assay

Photostability testing is essential to determine if a drug substance is light-sensitive. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[6][7][8]

Experimental Protocol: ICH Q1B Photostability Testing

  • Sample Preparation: Place solid this compound powder in a chemically inert and transparent container. Prepare solutions of this compound in relevant solvents and place them in transparent containers.

  • Light Exposure: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light. According to ICH Q1B, the total visible light exposure should be not less than 1.2 million lux hours, and the near-UV exposure should be not less than 200 watt-hours per square meter.[6]

  • Dark Control: Simultaneously, store a set of control samples, protected from light, under the same temperature and humidity conditions.

  • Analysis: After the exposure period, visually inspect the samples for any changes in appearance. Quantify the amount of this compound and any degradation products using a stability-indicating HPLC method.

  • Data Analysis: Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation.

Data Presentation: this compound Stability (Hypothetical Data)

Thermal Stability

ConditionIncubation Time (days)Temperature (°C)% this compound Remaining
Solid State144099.8
Solid State146098.5
Aqueous Solution (pH 7.4)74097.2

Photostability

Sample TypeExposure Condition% this compound RemainingMajor Degradant (% Area)
SolidDark Control99.9< 0.1
SolidICH Q1B Light99.50.2
SolutionDark Control99.8< 0.1
SolutionICH Q1B Light92.15.8

III. Visualization of Pathways and Workflows

CCR4 Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the CCR4 receptor on Th2 cells. The binding of the natural ligands, CCL17 and CCL22, to CCR4 initiates a signaling cascade that promotes chemotaxis of these inflammatory cells.[9][10] This process can involve both G-protein dependent and β-arrestin-2 dependent pathways.[11][12]

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 Binds CCL22 CCL22 CCL22->CCR4 Binds This compound This compound This compound->CCR4 Antagonizes G_protein G-protein (Gi) CCR4->G_protein Activates beta_arrestin β-Arrestin-2 CCR4->beta_arrestin Recruits Signaling_Cascade Downstream Signaling G_protein->Signaling_Cascade beta_arrestin->Signaling_Cascade Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis Leads to

Caption: CCR4 signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Solubility Assessment

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare this compound in DMSO k_dilute Serial Dilution in 96-well plate k_start->k_dilute k_add_buffer Add to Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (2h) k_add_buffer->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_end Kinetic Solubility Value k_measure->k_end t_start Add excess solid this compound to Buffer t_agitate Agitate (24-48h) at constant temp. t_start->t_agitate t_separate Separate Solid/Liquid (Centrifuge/Filter) t_agitate->t_separate t_quantify Quantify Concentration (HPLC/LC-MS) t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Experimental Workflow: Stability Assessment

Stability_Workflow cluster_thermal Thermal Stability cluster_photo Photostability (ICH Q1B) ts_start Prepare this compound in Buffer ts_incubate Incubate at Stressed Temperatures ts_start->ts_incubate ts_analyze Analyze by HPLC (% Remaining) ts_incubate->ts_analyze ts_end Thermal Degradation Profile ts_analyze->ts_end ps_start Prepare Solid & Solution Samples + Dark Controls ps_expose Expose to Light (1.2M lux hrs, 200 W h/m²) ps_start->ps_expose ps_analyze Analyze Samples & Controls by HPLC ps_expose->ps_analyze ps_end Photodegradation Profile ps_analyze->ps_end

Caption: Workflow for thermal and photostability assessment.

References

Application Notes and Protocols for Rpt193 in Murine Models of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193 (also known as zelnecirnon) is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1] CCR4 is a key receptor involved in the inflammatory processes of allergic diseases, including atopic dermatitis and T2-high asthma.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound in murine models of allergic asthma.

Mechanism of Action: this compound functions by inhibiting CCR4-mediated chemotaxis of immune cells, particularly T helper 2 (Th2) cells, towards the chemokines CCL17 (TARC) and CCL22 (MDC).[1][2] Th2 cells are critical drivers of allergic inflammation, and by blocking their migration to the airways, this compound is expected to reduce the inflammatory cascade characteristic of allergic asthma.[3][4] Preclinical studies have indicated that this compound can block the migration of mouse and human Th2 cells and inhibit inflammation in animal models of atopic dermatitis and asthma.[3]

Signaling Pathway of this compound Action

The therapeutic effect of this compound is centered on the blockade of the CCR4 signaling pathway, which is crucial for the recruitment of Th2 cells to sites of allergic inflammation. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

Rpt193_Mechanism_of_Action cluster_airway_epithelium Airway Epithelium cluster_th2_cell Th2 Cell Allergen Allergen Epithelial_Cells Epithelial_Cells Allergen->Epithelial_Cells stimulates CCL17_CCL22 CCL17 (TARC) CCL22 (MDC) Epithelial_Cells->CCL17_CCL22 release CCR4 CCR4 Receptor CCL17_CCL22->CCR4 bind to Th2_Cell Th2 Cell Inflammatory_Cytokines IL-4, IL-5, IL-13 Th2_Cell->Inflammatory_Cytokines secretes Th2_Migration Th2 Cell Migration to Lungs Th2_Cell->Th2_Migration leads to CCR4->Th2_Cell activates This compound This compound This compound->CCR4 blocks Allergic_Inflammation Allergic Inflammation (Eosinophilia, Mucus Production, Airway Hyperresponsiveness) Inflammatory_Cytokines->Allergic_Inflammation contribute to Th2_Migration->Allergic_Inflammation causes

Caption: this compound blocks the binding of CCL17/CCL22 to the CCR4 receptor on Th2 cells.

Data Presentation

While specific quantitative data from preclinical murine asthma studies of this compound are not publicly available, the following tables provide a template for structuring and presenting expected outcomes based on its mechanism of action.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Naive (No Disease)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
Vehicle Control (Asthma Model)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
This compound (Low Dose)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
This compound (High Dose)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
Dexamethasone (Positive Control)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value

Table 2: Effect of this compound on Th2 Cytokine Levels in Lung Homogenate

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Naive (No Disease)Illustrative ValueIllustrative ValueIllustrative Value
Vehicle Control (Asthma Model)Illustrative ValueIllustrative ValueIllustrative Value
This compound (Low Dose)Illustrative ValueIllustrative ValueIllustrative Value
This compound (High Dose)Illustrative ValueIllustrative ValueIllustrative Value
Dexamethasone (Positive Control)Illustrative ValueIllustrative ValueIllustrative Value

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)

Treatment GroupPenh (Enhanced Pause) at Methacholine Concentration (mg/mL)
0 12.5 25 50
Naive (No Disease)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
Vehicle Control (Asthma Model)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
This compound (Low Dose)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
This compound (High Dose)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
Dexamethasone (Positive Control)Illustrative ValueIllustrative ValueIllustrative ValueIllustrative Value

Experimental Protocols

Two common and well-validated murine models of allergic asthma are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models. These are suitable for evaluating the efficacy of this compound.

I. Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model that mimics the key features of human allergic asthma.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

  • Whole-body plethysmography system

  • Methacholine

Experimental Workflow:

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization 1 Day14 Day 14: Sensitization 2 Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 7 days Treatment This compound or Vehicle (Oral Gavage Daily) Day24 Day 24: Endpoint Analysis Day21_23->Day24 24 hours post last challenge AHR Airway Hyperresponsiveness (AHR) Measurement BALF Bronchoalveolar Lavage Fluid (BALF) Collection Lungs Lung Tissue Collection (Histology & Cytokines)

Caption: Workflow for the OVA-induced murine model of allergic asthma.

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

    • The control group receives i.p. injections of PBS with alum.

  • Challenge and Treatment:

    • From Day 21 to Day 23, challenge the mice with 1% OVA aerosol in PBS for 30 minutes using an ultrasonic nebulizer.

    • Administer this compound (at desired doses) or vehicle control via oral gavage daily, starting one day before the first challenge (Day 20) until the final challenge day (Day 23).

  • Endpoint Analysis (Day 24):

    • Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the last OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL) Fluid Collection: Immediately after AHR measurement, euthanize the mice and perform a tracheotomy. Lavage the lungs with ice-cold PBS.

    • Cell Differentials: Centrifuge the BAL fluid and resuspend the cell pellet. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Tissue Analysis: Perfuse the lungs and collect them for histological analysis (H&E and PAS staining) and for homogenization to measure cytokine levels (IL-4, IL-5, IL-13) by ELISA.

II. House Dust Mite (HDM)-Induced Allergic Asthma Model

This model uses a clinically relevant allergen and induces a robust Th2-mediated inflammatory response.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • House Dust Mite (HDM) extract

  • Sterile, pyrogen-free PBS

  • Intranasal administration supplies

  • Whole-body plethysmography system

  • Methacholine

Experimental Workflow:

HDM_Workflow cluster_sensitization_challenge Sensitization and Challenge Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Intranasal HDM (Sensitization) Day7_11 Days 7-11: Intranasal HDM (Challenge) Day0->Day7_11 7 days Day12 Day 12: Endpoint Analysis Day7_11->Day12 24 hours post last challenge Treatment This compound or Vehicle (Oral Gavage Daily during challenge phase) AHR AHR Measurement BALF BALF Collection Lungs Lung Tissue Collection

Caption: Workflow for the HDM-induced murine model of allergic asthma.

Procedure:

  • Sensitization and Challenge:

    • On Day 0, sensitize the mice by intranasal administration of 25 µg of HDM extract in 50 µL of PBS.

    • From Day 7 to Day 11, challenge the mice daily with intranasal administration of 5 µg of HDM extract in 50 µL of PBS.

  • Treatment:

    • Administer this compound (at desired doses) or vehicle control via oral gavage daily during the challenge phase (Days 7-11).

  • Endpoint Analysis (Day 12):

    • 24 hours after the final HDM challenge, perform endpoint analyses as described for the OVA model, including AHR measurement, BAL fluid collection and analysis, and lung tissue analysis for histology and cytokine levels.

Note: this compound clinical trials were placed on a clinical hold by the FDA in February 2024 due to a serious adverse event of liver failure in one patient in an atopic dermatitis trial.[5][6] Subsequently, RAPT Therapeutics announced the termination of the Phase II trials for atopic dermatitis and asthma.[7] Researchers should be aware of the clinical development status of this compound.

References

Application Notes and Protocols for Rpt193 in Primary Human T Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193, also known as zelnecirnon, is a potent and selective oral antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] CCR4 is highly expressed on Th2 cells and is implicated in the migration of these cells into inflamed tissues in allergic inflammatory diseases such as atopic dermatitis and asthma.[3] By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, this compound effectively inhibits the recruitment of Th2 cells, thereby reducing the inflammatory response.[3][4] These application notes provide detailed protocols for the use of this compound in primary human T cell cultures to study its effects on T cell function.

Mechanism of Action

This compound is a small molecule inhibitor that targets the CCR4 receptor. The binding of chemokines like CCL17 and CCL22 to CCR4 on Th2 cells triggers a signaling cascade that leads to chemotaxis, cellular activation, and cytokine production.[4] this compound competitively blocks this interaction, thereby inhibiting the downstream signaling pathways responsible for T cell migration and effector functions.[3]

CCR4 Signaling Pathway Inhibition by this compound

CCR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 G_protein G-protein Signaling CCR4->G_protein Activates beta_arrestin β-arrestin Recruitment CCR4->beta_arrestin Activates This compound This compound This compound->CCR4 Blocks Ligands CCL17 / CCL22 Ligands->CCR4 Binds Downstream Downstream Signaling (e.g., PI3K, MAPK) G_protein->Downstream beta_arrestin->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis Activation T Cell Activation Downstream->Activation

Caption: this compound blocks CCL17/CCL22 binding to CCR4, inhibiting downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Parameter Value Assay Source
IC50 ~370 nMIn vitro Th2 cell chemotaxis[1][2]
Clinical Dosing 400 mgOral, once daily in atopic dermatitis trials[5]
Experimental Condition Recommended Range Notes
In Vitro Concentration 100 nM - 10 µMBased on the IC50, a dose-response curve should be performed to determine the optimal concentration for your specific assay.
DMSO Stock Concentration 10 mMThis compound is soluble in DMSO. Prepare high-concentration stock to minimize the final DMSO concentration in culture (ideally ≤ 0.1%).

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (zelnecirnon) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution.

  • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile DMSO to the vial of this compound.

  • Vortex or gently sonicate the solution until the this compound is completely dissolved. If precipitation occurs, gentle warming may aid dissolution.[1]

  • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the stock solution at -20°C or -80°C.

Isolation and Culture of Primary Human T Cells

This protocol describes the isolation of primary human T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Whole human blood or buffy coat

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)

  • Human T cell isolation kit (negative selection is recommended to obtain untouched T cells)

  • Recombinant human IL-2

Procedure:

  • Dilute the whole blood or buffy coat 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a sterile conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs.[6]

  • Wash the PBMCs with sterile PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.

  • Isolate T cells from the PBMC suspension using a human T cell isolation kit according to the manufacturer's instructions.

  • Resuspend the purified T cells in complete RPMI medium at a density of 1 x 10^6 cells/mL. For T cell expansion, supplement the medium with recombinant human IL-2 (concentration to be optimized, typically 20-100 U/mL).

Experimental Workflow for T Cell Isolation and Culture

T_Cell_Workflow cluster_isolation T Cell Isolation cluster_culture T Cell Culture and Treatment Blood Whole Blood / Buffy Coat Dilution Dilute with PBS Blood->Dilution Ficoll Ficoll-Paque Density Gradient Centrifugation Dilution->Ficoll PBMC Collect PBMCs Ficoll->PBMC T_cell_iso T Cell Negative Selection PBMC->T_cell_iso T_cells Purified T Cells T_cell_iso->T_cells Culture Culture in complete RPMI + IL-2 T_cells->Culture Activation Activate T cells (e.g., anti-CD3/CD28 beads) Culture->Activation Treatment Treat with this compound or Vehicle Control Activation->Treatment Assay Perform Functional Assays Treatment->Assay

References

RPT193: A CCR4 Antagonist for Investigating Chemokine Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RPT193, also known as zelnecirnon, is an orally active small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3][4][5] It has been investigated for its potential in treating atopic dermatitis and other allergic inflammatory diseases. This compound functions by selectively blocking the interaction of CCR4 with its cognate chemokines, primarily CCL17 (TARC) and CCL22 (MDC), thereby inhibiting the migration of T-helper 2 (Th2) cells into inflamed tissues.[1][3][6][7][8] These application notes provide detailed protocols for key in vitro assays to study the effects of this compound on CCR4 signaling and present relevant quantitative data to facilitate its use as a research tool. Though the clinical development of this compound was halted, it remains a valuable tool for in vitro and preclinical research into CCR4-mediated signaling pathways.[4]

Mechanism of Action

This compound is a potent and selective antagonist of the CCR4 receptor.[1] By binding to CCR4, it prevents the downstream signaling cascades initiated by the binding of chemokines CCL17 and CCL22. This blockade effectively inhibits chemotaxis, the directed migration of immune cells, particularly Th2 lymphocytes, to sites of inflammation.[1][3][6][7][8]

Data Presentation

In Vitro Potency and Pharmacokinetics of this compound
ParameterValueAssayCell TypeNotes
IC50 ~370 nMTh2 Chemotaxis AssayHuman Th2 cells (differentiated from naive CD4+ T cells)Inhibition of CCL22-induced migration.[5]
Mean Terminal Half-life (t½) ~25 hoursPhase 1a Multiple Ascending Dose (MAD) StudyHealthy VolunteersObserved across all dose levels (50, 100, 200, and 400 mg).[1]
Pharmacodynamics of this compound in Healthy Volunteers (Phase 1a Study)
Dose (once daily)Time PointMean CCR4 Surface Receptor Occupancy (sRO)Notes
50 mg4 hours post-dose≥80%Target sRO for clinical efficacy was ≥80%.[1]
100 mg4 hours post-dose≥80%Target sRO for clinical efficacy was ≥80%.[1]
200 mg4 hours post-dose≥80%Target sRO for clinical efficacy was ≥80%.[1]
400 mg4 hours post-dose≥80%Target sRO for clinical efficacy was ≥80%.[1]
50 mgDay 8 (24-h after final dose)83% - 103%
100 mgDay 8 (24-h after final dose)83% - 103%
200 mgDay 8 (24-h after final dose)83% - 103%
400 mgDay 8 (24-h after final dose)83% - 103%
Clinical Efficacy of this compound in Atopic Dermatitis (Phase 1b Study)
Treatment GroupTime PointMean % Improvement in EASI Score from Baseline
This compound (400 mg once daily)Day 2936.3%
PlaceboDay 2917.0%
This compound (400 mg once daily)Day 43 (2 weeks post-treatment)53.2%
PlaceboDay 43 (2 weeks post-treatment)9.6%

Experimental Protocols

In Vitro Th2 Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of Th2 cells towards a chemokine gradient.

Principle: A transwell migration assay is used, where CCR4-expressing Th2 cells are placed in an upper chamber and a solution containing a CCR4 ligand (CCL17 or CCL22) is in the lower chamber. The ability of this compound to block the migration of cells through a porous membrane is quantified.[9]

Materials:

  • This compound

  • Human naive CD4+ T cells

  • Reagents for Th2 cell differentiation (e.g., anti-CD3/CD28 antibodies, IL-4, anti-IFN-γ)

  • Recombinant human CCL17 and CCL22

  • Transwell inserts with a 5 µm pore size polycarbonate membrane

  • 24-well tissue culture plates

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Assay buffer (e.g., HBSS with 0.5% BSA)

  • Calcein-AM (for fluorescent quantification) or a flow cytometer for cell counting

Protocol:

  • Th2 Cell Differentiation:

    • Isolate naive CD4+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs).

    • Differentiate the naive CD4+ T cells into Th2 cells by culturing them with stimulating antibodies (e.g., anti-CD3/CD28) in the presence of IL-4 and a neutralizing anti-IFN-γ antibody for 5-7 days.

    • Confirm Th2 phenotype by intracellular staining for IL-4 and GATA3 expression via flow cytometry.

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer. The final DMSO concentration should be below 0.5%.

    • Prepare solutions of CCL17 or CCL22 in assay buffer. The optimal concentration should be determined in a preliminary experiment to find the peak of the chemotactic response (typically in the range of 10-100 ng/mL).

    • Harvest differentiated Th2 cells, wash, and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Assay:

    • Add 600 µL of the chemokine solution to the lower wells of a 24-well plate. Use assay buffer without chemokine as a negative control.

    • Pre-incubate 100 µL of the Th2 cell suspension with an equal volume of the this compound serial dilutions or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.

    • Place the inserts into the wells of the 24-well plate.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • Method A: Fluorescence-based:

      • After incubation, remove the inserts.

      • Add Calcein-AM to the lower chamber and incubate for 30-60 minutes.

      • Read the fluorescence of the lower chamber using a plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Method B: Flow Cytometry:

      • Collect the cells from the lower chamber.

      • Acquire a fixed volume of the cell suspension on a flow cytometer for a set amount of time to determine the cell count.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition.

    • Plot the percentage of inhibition of migration against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

CCR4 Surface Receptor Occupancy (sRO) Assay

This assay measures the percentage of CCR4 receptors on the surface of Th2 cells that are bound by this compound.

Principle: This is a flow cytometry-based assay performed on whole blood. A fluorescently labeled CCR4 ligand (or a competing anti-CCR4 antibody) is used to detect the number of available (unoccupied) CCR4 receptors. The total number of receptors is determined in a separate measurement, and the percentage of occupied receptors is calculated.

Materials:

  • Whole blood samples (pre- and post-RPT193 treatment)

  • Fluorochrome-conjugated antibodies against CD3, CD4, and other T cell markers to identify Th2 cells (e.g., CXCR3, CCR6)

  • Fluorochrome-conjugated CCL22 or a competing anti-CCR4 antibody

  • A non-competing anti-CCR4 antibody for measuring total receptor expression (if available)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Protocol:

  • Sample Staining:

    • Aliquot 100 µL of whole blood into FACS tubes.

    • To determine unoccupied receptors , add a pre-titered amount of fluorescently labeled CCL22 or a competing anti-CCR4 antibody.

    • To determine total receptors , one of the following can be done:

      • Use a non-competing anti-CCR4 antibody that binds to a different epitope than this compound.

      • In a parallel tube, saturate the receptors with a high concentration of unlabeled this compound followed by staining with an anti-RPT193 antibody (if available).

    • Add the cocktail of antibodies for identifying the Th2 cell population (e.g., anti-CD3, anti-CD4, anti-CXCR3, anti-CCR6).

    • Incubate for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis and Washing:

    • Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

    • Wash the remaining white blood cells twice with cold FACS buffer.

    • Resuspend the cell pellet in FACS buffer for flow cytometric analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify CD4+ T cells (CD3+CD4+).

    • Within the CD4+ T cell population, identify Th2 cells (e.g., by gating on CXCR3-CCR6- cells).

    • Determine the Mean Fluorescence Intensity (MFI) of the labeled CCR4 ligand/antibody on the Th2 cell population.

  • Data Analysis and Calculation of %sRO:

    • MFI_unoccupied: MFI from the sample stained with the competing ligand/antibody.

    • MFI_total: MFI representing the total CCR4 expression.

    • MFI_background: MFI from an isotype control or a sample with fully blocked receptors.

    • Calculate the % free receptors: ((MFI_unoccupied - MFI_background) / (MFI_total - MFI_background)) * 100

    • Calculate the %sRO: 100 - % free receptors

Signaling Pathway and Experimental Workflows

Chemokine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17/CCL22 CCR4 CCR4 CCL17->CCR4 Binds This compound This compound This compound->CCR4 Blocks G_protein Gαi/βγ CCR4->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis

Caption: this compound blocks CCR4 signaling.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_quant Quantification Th2_diff Differentiate Naive CD4+ to Th2 Cells Preincubation Pre-incubate Th2 Cells with this compound Th2_diff->Preincubation RPT193_prep Prepare this compound Serial Dilutions RPT193_prep->Preincubation Chemokine_prep Prepare Chemokine (CCL17/CCL22) Add_chemokine Add Chemokine to Lower Chamber Chemokine_prep->Add_chemokine Add_cells Add Cells to Upper Chamber Preincubation->Add_cells Incubate Incubate (2-4 hours) Add_cells->Incubate Quantify Quantify Migrated Cells (Fluorescence or Flow Cytometry) Incubate->Quantify

Caption: Workflow for the in vitro chemotaxis assay.

sRO_Assay_Workflow cluster_sample Sample Preparation cluster_staining Staining cluster_analysis Analysis Whole_blood Collect Whole Blood (Pre- and Post-dose) Stain_unoccupied Stain for Unoccupied CCR4 (Fluor-CCL22) Whole_blood->Stain_unoccupied Stain_total Stain for Total CCR4 (Non-competing Ab) Whole_blood->Stain_total Stain_Tcells Stain for Th2 Cell Surface Markers Stain_unoccupied->Stain_Tcells Stain_total->Stain_Tcells Lyse_wash Lyse RBCs & Wash Stain_Tcells->Lyse_wash Flow_cytometry Acquire on Flow Cytometer Lyse_wash->Flow_cytometry Calculate_sRO Gate on Th2 Cells & Calculate %sRO Flow_cytometry->Calculate_sRO

Caption: Workflow for the CCR4 sRO assay.

References

Application Notes and Protocols for Rpt193 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical in vivo efficacy studies of Rpt193 (zelnecirnon), an orally available small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3][4] The provided methodologies are primarily focused on atopic dermatitis (AD), a key indication for which this compound has been clinically evaluated.[1][5]

Introduction to this compound and its Mechanism of Action

This compound is an immunomodulatory compound that targets the CCR4 receptor.[1][2] CCR4 is highly expressed on T-helper 2 (Th2) cells, which are critical mediators of the inflammatory cascade in allergic diseases such as atopic dermatitis and asthma.[6][7][8] The ligands for CCR4, CCL17 and CCL22, are chemokines that are upregulated in inflamed tissues and play a crucial role in recruiting Th2 cells to these sites.[1][2]

By acting as a CCR4 antagonist, this compound blocks the binding of CCL17 and CCL22 to CCR4, thereby inhibiting the migration (chemotaxis) of Th2 cells into the skin and other affected tissues.[1][2][4][6] This upstream mechanism of action is expected to reduce the local concentration of pro-inflammatory Th2 cytokines, such as IL-4, IL-5, and IL-13, leading to an amelioration of the signs and symptoms of atopic dermatitis.[7][9] Preclinical and clinical studies have shown that this compound can reduce allergic inflammation.[6][8][10]

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in the context of atopic dermatitis.

Rpt193_Mechanism_of_Action cluster_skin Inflamed Skin cluster_blood Blood Vessel Keratinocytes Keratinocytes CCL17_CCL22 CCL17 & CCL22 (Chemokines) Keratinocytes->CCL17_CCL22 Release Th2_Cell_Skin Th2 Cell Th2_Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) Th2_Cell_Skin->Th2_Cytokines Release Inflammation Inflammation (Eczema, Itch) Th2_Cell_Blood Th2 Cell CCR4 CCR4 This compound This compound This compound->CCR4 Blocks CCL17_CCL22->CCR4 Bind to Th2_Migration Th2 Cell Migration CCR4->Th2_Migration Activates Th2_Migration->Th2_Cell_Skin Th2_Cytokines->Inflammation Drives

Figure 1: this compound Mechanism of Action in Atopic Dermatitis.

Experimental Design for In Vivo Efficacy

The following protocol describes a standard murine model of house dust mite (HDM)-induced atopic dermatitis to evaluate the in vivo efficacy of this compound.

Rpt193_Experimental_Workflow cluster_treatment Treatment Phase Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Sensitization Epicutaneous Sensitization (HDM, Weeks 0-3) Acclimatization->Sensitization Treatment This compound or Vehicle Administration (Oral, Daily, Weeks 4-6) Sensitization->Treatment Challenge HDM Challenge (Weeks 4-6) Sensitization->Challenge Followed by Endpoint_Analysis Endpoint Analysis (Week 7) Challenge->Endpoint_Analysis End End Endpoint_Analysis->End

Figure 2: Experimental Workflow for HDM-Induced Atopic Dermatitis Model.

Objective: To assess the efficacy of this compound in reducing skin inflammation and other symptoms in a murine model of atopic dermatitis.

Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old)

  • Rationale: BALB/c mice are commonly used for Th2-dominant inflammatory models.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • House Dust Mite (HDM) extract (e.g., Dermatophagoides pteronyssinus)

  • Anesthetic (e.g., isoflurane)

  • Calipers

  • Standard laboratory equipment for tissue collection and processing

Procedure:

  • Acclimatization (1 week): House mice in a controlled environment (12-hour light/dark cycle, standard chow and water ad libitum).

  • Sensitization Phase (Weeks 0-3):

    • Anesthetize mice and shave a 2x2 cm area on the dorsal skin.

    • Apply 100 µg of HDM extract in 20 µL of saline to the shaved skin.

    • Repeat this epicutaneous sensitization twice a week for three weeks.

  • Treatment and Challenge Phase (Weeks 4-6):

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: this compound - Low Dose (e.g., 10 mg/kg, oral gavage, daily)

      • Group 3: this compound - High Dose (e.g., 30 mg/kg, oral gavage, daily)

      • Group 4: Positive Control (e.g., topical corticosteroid)

    • Continue to challenge the mice with epicutaneous HDM application twice a week.

    • Administer this compound or vehicle one hour prior to each HDM challenge.

  • Endpoint Analysis (Week 7):

    • At 24 hours after the final HDM challenge, perform the following assessments:

      • Clinical Scoring: Evaluate the severity of skin lesions based on the Eczema Area and Severity Index (EASI) adapted for mice (scoring erythema, edema, excoriation, and lichenification on a scale of 0-3).

      • Ear Thickness: Measure ear thickness using digital calipers as an indicator of local inflammation.

      • Serum Collection: Collect blood via cardiac puncture to measure total and HDM-specific IgE levels by ELISA.

      • Tissue Collection: Euthanize mice and collect dorsal skin and draining lymph nodes.

      • Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and with Toluidine Blue to quantify mast cells.

      • Gene Expression Analysis: Isolate RNA from skin samples to perform qPCR for Th2-related cytokines (e.g., Il4, Il5, Il13) and chemokines (Ccl17, Ccl22).

      • Flow Cytometry: Prepare single-cell suspensions from draining lymph nodes to analyze the population of CCR4+ Th2 cells.

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison between treatment groups.

Table 1: Clinical and Physiological Endpoints

Treatment GroupMean Clinical Score (EASI)Mean Ear Thickness (mm)Mean Serum IgE (ng/mL)
Vehicle Control
This compound (10 mg/kg)
This compound (30 mg/kg)
Positive Control

Table 2: Histological and Molecular Endpoints

Treatment GroupMean Epidermal Thickness (µm)Mast Cell Count (per mm²)Relative mRNA Expression (Fold Change vs. Vehicle)
Il4
Vehicle Control1.0
This compound (10 mg/kg)
This compound (30 mg/kg)
Positive Control

Safety and Tolerability

Throughout the study, monitor animals for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior. While preclinical studies of this compound did not show evidence of liver toxicity, the clinical program was halted due to a case of liver failure.[5][11] Therefore, it is prudent to include serum liver enzyme analysis (ALT, AST) as a safety endpoint in preclinical studies.

Conclusion

The described experimental design provides a robust framework for evaluating the in vivo efficacy of this compound in a preclinical model of atopic dermatitis. The combination of clinical scoring, histological analysis, and molecular endpoints will allow for a comprehensive assessment of the compound's therapeutic potential. The data generated from these studies will be crucial for informing further drug development decisions.

References

Rpt193: A CCR4 Antagonist for Investigating Inflammatory and Immunological Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Rpt193, also known as zelnecirnon, is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] CCR4 is a key chemokine receptor expressed on various immune cells, most notably on T-helper 2 (Th2) cells.[4][5] By blocking the interaction of CCR4 with its primary ligands, C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22), this compound effectively inhibits the migration of Th2 cells to sites of inflammation.[1][4][6] This mechanism of action makes this compound a valuable tool compound for researchers studying the role of the CCR4-CCL17/22 axis in various pathological conditions, including allergic inflammation, atopic dermatitis, and asthma.[2][7][8]

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings. It is important to note that while this compound showed promise in early clinical trials, its development was halted due to a serious adverse event of liver failure observed in a Phase 2 trial.[9][10][11] Therefore, appropriate safety precautions and consideration of its toxicological profile are essential when using this compound in any experimental setting.

Mechanism of Action

This compound functions as a competitive antagonist of CCR4, preventing the binding of its cognate chemokines, CCL17 (also known as TARC) and CCL22 (also known as MDC).[1] This blockade disrupts the downstream signaling cascade that leads to chemotaxis, the directed migration of cells in response to a chemical gradient.[1][12] The primary consequence of this compound activity is the inhibition of Th2 cell recruitment to inflamed tissues.[4][5] Th2 cells are key drivers of allergic inflammation through the secretion of cytokines such as IL-4, IL-5, and IL-13. By preventing their accumulation at inflammatory sites, this compound can effectively dampen the inflammatory response.[4][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterDescriptionValueReference
IC50 Half-maximal inhibitory concentration for CCL22-induced Th2 cell chemotaxis~370 nM[2]
Inhibition Inhibition of CCL17- and CCL22-induced CCR4-mediated chemotaxis in 100% serum>90%[14]

Table 2: Phase 1b Clinical Trial Data in Atopic Dermatitis (400 mg once daily for 4 weeks)

Efficacy EndpointThis compound (n=21)Placebo (n=10)TimepointReference
Mean % improvement in EASI score 36.3%17.0%Day 29[15][16]
EASI-50 achievement 42.9%10.0%Day 29[15]
Mean % improvement in EASI score 53.2%9.6%Day 43 (2 weeks post-treatment)[7]
EASI-50 achievement 61.9%20.0%Day 43 (2 weeks post-treatment)[7]

EASI: Eczema Area and Severity Index; EASI-50: 50% reduction in EASI score from baseline.

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on CCR4-mediated chemotaxis of Th2 cells.

Materials:

  • This compound

  • CCR4-expressing cells (e.g., human Th2 cells, HUT78, or other suitable cell line)

  • Recombinant human CCL17 or CCL22

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well tissue culture plates

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter

  • DMSO (vehicle control)

Protocol:

  • Cell Preparation:

    • Culture CCR4-expressing cells under standard conditions.

    • Prior to the assay, harvest and resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

    • If quantifying migration by fluorescence, label the cells with a fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare a vehicle control with the same final DMSO concentration.

  • Assay Setup:

    • Add 600 µL of assay medium containing either CCL17 or CCL22 (chemoattractant) to the lower wells of a 24-well plate. The optimal concentration of the chemoattractant should be determined empirically but is typically in the range of 10-100 ng/mL.

    • Add 600 µL of assay medium without a chemoattractant to some wells to serve as a negative control for random migration.

    • In a separate plate, pre-incubate 100 µL of the cell suspension with 100 µL of the diluted this compound or vehicle control for 30 minutes at 37°C.

    • Place the transwell inserts into the wells of the 24-well plate containing the chemoattractant.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time will depend on the cell type and should be determined in preliminary experiments.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • To quantify migrated cells:

      • Fluorescence-based: Measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader.

      • Cell counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.

      • Image cytometry: Stain the migrated cells on the bottom of the well and quantify using an image cytometer.[17]

  • Data Analysis:

    • Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.

    • Subtract the percentage of randomly migrated cells (negative control) from the chemoattractant-induced migration.

    • Plot the percentage of inhibition of chemotaxis against the concentration of this compound to determine the IC50 value.

In Vivo Study Design: Atopic Dermatitis Model (Conceptual)

This protocol provides a conceptual framework for evaluating the efficacy of this compound in a preclinical model of atopic dermatitis. Preclinical studies with this compound have been conducted in models of atopic dermatitis and asthma.[5][6]

Animal Model:

  • Utilize a suitable mouse strain for inducing atopic dermatitis-like skin inflammation, such as BALB/c or NC/Nga mice.

Induction of Atopic Dermatitis:

  • Sensitize the mice epicutaneously with an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract. This typically involves repeated applications of the allergen to a shaved area of skin over several weeks.

Experimental Groups:

  • Vehicle Control: Mice receive the vehicle used to dissolve this compound.

  • This compound Treatment: Mice receive this compound orally at one or more dose levels.

  • Positive Control (optional): Mice receive a standard-of-care treatment for atopic dermatitis, such as a topical corticosteroid or an injectable biologic.

Dosing:

  • Administer this compound or vehicle orally once daily, starting before or after the induction of skin inflammation, depending on the study's objective (prophylactic or therapeutic).

Efficacy Endpoints:

  • Clinical Scoring: Regularly assess the severity of skin lesions using a scoring system that evaluates erythema, edema, excoriation, and scaling.

  • Histological Analysis: At the end of the study, collect skin biopsies for histological examination to assess epidermal thickness, inflammatory cell infiltration (e.g., eosinophils, mast cells, T cells), and other pathological features.

  • Immunological Analysis:

    • Measure serum levels of IgE.

    • Analyze cytokine levels (e.g., IL-4, IL-5, IL-13) in the skin or draining lymph nodes by ELISA or qPCR.

    • Perform flow cytometry on cells isolated from the skin or lymph nodes to quantify the number of Th2 cells and other immune cell populations.

Visualizations

CCR4 Signaling Pathway in Th2 Cell Migration

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 (TARC) CCR4 CCR4 CCL17->CCR4 CCL22 CCL22 (MDC) CCL22->CCR4 G_protein G-protein Signaling CCR4->G_protein Downstream Downstream Effectors (e.g., PLC, PI3K) G_protein->Downstream Migration Cell Migration (Chemotaxis) Downstream->Migration This compound This compound This compound->CCR4 Inhibition

Caption: this compound blocks CCR4 signaling and subsequent Th2 cell migration.

Experimental Workflow for In Vitro Chemotaxis Assay

Chemotaxis_Workflow A 1. Prepare CCR4+ cells C 3. Pre-incubate cells with this compound/vehicle A->C B 2. Prepare this compound and vehicle dilutions B->C E 5. Add cell suspension to upper chamber C->E D 4. Add chemoattractant (CCL17/CCL22) to lower chamber D->E F 6. Incubate (37°C) E->F G 7. Quantify migrated cells F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for assessing this compound's inhibition of chemotaxis.

References

Troubleshooting & Optimization

Investigating Rpt193-Induced Liver Toxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for investigating the potential mechanism of liver toxicity associated with Rpt193 (zelnecirnon). The content is structured to address specific issues that researchers may encounter during their experiments, with a focus on troubleshooting and clear, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the this compound clinical case and the general principles of investigating drug-induced liver injury (DILI).

Question Answer
What is the known information about the this compound-induced liver toxicity case? A single case of severe liver failure was reported in a Phase IIb trial of this compound for atopic dermatitis, leading to a clinical hold by the FDA.[1] This was an isolated incident among approximately 350 trial participants.[1] Importantly, no evidence of liver toxicity was observed in nonclinical studies.[1]
Were there any confounding factors in the clinical case? Yes, the patient had a complex medical history, including a drug allergy to dupilumab, an autoimmune disease requiring thyroid hormone replacement therapy, and the use of an herbal supplement known to be associated with liver failure.[1] The patient also had a reported COVID-19 infection around the time of the event.[1] These factors make it challenging to definitively attribute the liver failure solely to this compound.
What is the mechanism of action of this compound? This compound is an orally available small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). It works by inhibiting the migration of Th2 cells to sites of inflammation.
Is there a known link between CCR4 antagonism and liver toxicity? The current scientific literature does not establish a direct, class-wide link between CCR4 antagonism and liver toxicity. However, the liver plays a central role in drug metabolism, and idiosyncratic drug-induced liver injury (DILI) can occur with a wide range of compounds. The investigation into the this compound case is ongoing.
What are the initial steps in investigating a potential DILI signal? The initial steps involve a thorough review of all available clinical and preclinical data, including patient characteristics, concomitant medications, and any previous safety signals. For preclinical investigation, a battery of in vitro and in vivo toxicology studies is typically performed to assess the compound's potential for hepatotoxicity.
What is idiosyncratic DILI (iDILI)? iDILI is an adverse drug reaction that occurs in a small proportion of individuals and is not predictable based on the drug's known pharmacology or preclinical toxicology studies. It is thought to involve a complex interplay of genetic predisposition, environmental factors, and the drug's metabolic profile.

Troubleshooting Guides

This section provides practical advice for overcoming common challenges in DILI investigation.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent results in in vitro hepatotoxicity assays. Cell line variability (e.g., HepG2 passage number), donor-to-donor variability in primary human hepatocytes, issues with compound solubility or stability in culture media.1. Standardize cell culture protocols, including cell source, passage number, and media composition. 2. Use hepatocytes from multiple donors to assess inter-individual variability. 3. Verify the concentration and stability of the test compound in the assay medium over the incubation period. 4. Include positive and negative controls to ensure assay performance.
Lack of a clear dose-response relationship in cytotoxicity assays. The observed toxicity may be idiosyncratic and not directly dose-dependent at the tested concentrations. The mechanism of toxicity may not be direct cytotoxicity (e.g., immune-mediated).1. Expand the concentration range tested. 2. Investigate alternative mechanisms of toxicity, such as mitochondrial dysfunction, reactive oxygen species (ROS) formation, or cholestasis. 3. Consider using more complex in vitro models, such as co-cultures of hepatocytes with immune cells or 3D liver spheroids.
In vivo animal models do not replicate the observed human liver injury. Species-specific differences in drug metabolism and immune response. The human-specific idiosyncratic nature of the toxicity.1. Select animal models with metabolic pathways most similar to humans for the compound of interest. 2. Consider humanized mouse models (e.g., with human liver cells). 3. If an immune-mediated mechanism is suspected, specialized animal models that can mount a human-like immune response may be necessary.
Difficulty in distinguishing direct cytotoxicity from immune-mediated toxicity. Both mechanisms can lead to hepatocyte death and elevated liver enzymes.1. Perform in vitro assays with and without the presence of immune cells (e.g., PBMCs) to see if the toxic response is enhanced. 2. Analyze for the presence of inflammatory cytokines and markers of immune cell activation in co-culture systems. 3. In vivo, perform histopathological analysis of liver tissue to look for immune cell infiltration.

Quantitative Data Summary

Due to the limited public availability of specific preclinical toxicology data for this compound, the following table is a template for researchers to summarize their own findings when investigating potential hepatotoxicity.

Parameter In Vitro Assay Test System Result (e.g., IC50, NOAEC) Positive Control Negative Control
Cell Viability MTT AssayPrimary Human Hepatocytes (Donor 1)> 100 µMAcetaminophen (10 mM)Vehicle (0.1% DMSO)
Primary Human Hepatocytes (Donor 2)> 100 µMAcetaminophen (10 mM)Vehicle (0.1% DMSO)
HepG2 Cells> 100 µMAcetaminophen (20 mM)Vehicle (0.1% DMSO)
Membrane Integrity LDH Release AssayPrimary Human Hepatocytes> 100 µMTriton X-100 (1%)Vehicle (0.1% DMSO)
Mitochondrial Function Mitochondrial Membrane PotentialPrimary Human HepatocytesNo significant change at 100 µMRotenone (10 µM)Vehicle (0.1% DMSO)
Bile Salt Export Pump (BSEP) Inhibition BSEP Inhibition AssayMembrane VesiclesIC50 > 50 µMTroglitazone (1 µM)Vehicle (0.1% DMSO)
Reactive Oxygen Species (ROS) Production DCFH-DA AssayPrimary Human HepatocytesNo significant increase at 100 µMMenadione (50 µM)Vehicle (0.1% DMSO)

NOAEC: No Observed Adverse Effect Concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Hepatotoxicity Assessment in Primary Human Hepatocytes

Objective: To assess the direct cytotoxic potential of a test compound on primary human hepatocytes.

Methodology:

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated multi-well plates according to the supplier's instructions. Cells are allowed to attach and form a monolayer for 24-48 hours.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%). Cells are treated with the compound for 24, 48, and 72 hours.

  • Cytotoxicity Assays:

    • MTT Assay: Measures mitochondrial reductase activity as an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of membrane integrity.

  • Data Analysis: Results are expressed as a percentage of the vehicle-treated control. IC50 values are calculated for dose-dependent effects.

In Vivo Murine Model of Idiosyncratic Drug-Induced Liver Injury

Objective: To evaluate the potential of a test compound to cause liver injury in a sensitized animal model.

Methodology:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Sensitization: Mice are administered a non-hepatotoxic dose of lipopolysaccharide (LPS) to induce a mild inflammatory state, which can lower the threshold for DILI.

  • Compound Administration: The test compound is administered orally or via intraperitoneal injection at various dose levels.

  • Monitoring: Animals are monitored for clinical signs of toxicity. Blood samples are collected at various time points (e.g., 6, 24, 48 hours) for measurement of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Histopathology: At the end of the study, livers are collected, fixed in formalin, and processed for histological examination to assess for necrosis, inflammation, and steatosis.

Visualizations

Signaling Pathways in Drug-Induced Liver Injury

The following diagram illustrates a general overview of the key signaling pathways that can be involved in drug-induced liver injury. The exact mechanism for this compound-induced liver toxicity is not yet elucidated and may involve a combination of these or other pathways.

DILI_Signaling_Pathways Drug Drug/Metabolite Hepatocyte Hepatocyte Drug->Hepatocyte Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction Hepatocyte->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Hepatocyte->Oxidative_Stress ER_Stress ER Stress Hepatocyte->ER_Stress Immune_Cell_Activation Immune Cell Activation Hepatocyte->Immune_Cell_Activation Neoantigen Formation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis Oxidative_Stress->Apoptosis Oxidative_Stress->Necrosis ER_Stress->Apoptosis Immune_Cell_Activation->Apoptosis Cytotoxic T-cells Liver_Injury Liver Injury Apoptosis->Liver_Injury Necrosis->Liver_Injury

Caption: Key Signaling Pathways in Drug-Induced Liver Injury.

Experimental Workflow for Investigating Hepatotoxicity

The following diagram outlines a typical experimental workflow for investigating a potential hepatotoxicity signal.

Experimental_Workflow Start Hepatotoxicity Signal (e.g., Clinical Case) In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (MTT, LDH) In_Vitro->Cytotoxicity Mechanistic Mechanistic Assays (Mito, ROS, BSEP) In_Vitro->Mechanistic Data_Analysis Data Integration and Risk Assessment In_Vitro->Data_Analysis In_Vivo In Vivo Studies Cytotoxicity->In_Vivo If positive signal Mechanistic->In_Vivo If positive signal Rodent Rodent Models (e.g., Mouse, Rat) In_Vivo->Rodent Non_Rodent Non-Rodent Models (e.g., Dog, NHP) In_Vivo->Non_Rodent Rodent->Data_Analysis Non_Rodent->Data_Analysis

Caption: Experimental Workflow for Hepatotoxicity Investigation.

References

Rpt193 Technical Support Center: Troubleshooting and FAQ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and understanding potential adverse events associated with the experimental CCR4 antagonist, Rpt193 (zelnecirnon).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] Its primary mechanism involves inhibiting the migration of T-helper Type 2 (Th2) cells to sites of inflammation.[4][5][6] Th2 cells are key drivers of allergic inflammation in conditions such as atopic dermatitis and asthma.[1][4] By blocking CCR4, this compound prevents the interaction of this receptor with its ligands, CCL17 and CCL22, thereby reducing the accumulation of Th2 cells in inflamed tissues.[1][5] Preclinical data also suggest that this compound may modulate Th2 cell function by decreasing the secretion of Th2 cytokines.[4][6][7]

Q2: What are the known adverse events associated with this compound?

In Phase 1 clinical trials involving healthy volunteers and patients with atopic dermatitis, this compound was generally well-tolerated.[3][7][8] All reported treatment-emergent adverse events were classified as mild or moderate, and no serious adverse events were reported in these early studies.[3][4][6][7][8]

However, a significant serious adverse event of liver failure was reported in one patient during a Phase 2b trial for atopic dermatitis.[9][10] This event was deemed potentially related to this compound and led to a clinical hold by the FDA on the Phase 2 trials for both atopic dermatitis and asthma.[9][10] Subsequently, these clinical trials were terminated. It is important to note that no evidence of liver toxicity was observed in other trial participants (approximately 350 individuals across three trials) or in nonclinical studies.[9][10]

Q3: What were the contributing factors in the case of severe liver injury?

The patient who experienced liver failure had a complex medical history, which may have been a contributing factor.[9][10] This history included a drug allergy to dupilumab, an autoimmune disease requiring thyroid hormone replacement, the use of an herbal supplement known to be associated with liver failure, and a concurrent COVID-19 infection.[9][10] A thorough investigation was initiated to understand the causality of this specific event.[9]

Q4: What is the current clinical development status of this compound?

Following the report of a serious adverse event of liver failure, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase 2 trials of this compound (zelnecirnon) in atopic dermatitis and asthma in February 2024.[9][10] In May 2024, RAPT Therapeutics announced the termination of these Phase 2 trials.

Troubleshooting Guide: Monitoring for Potential Adverse Events

Given the serious adverse event of liver failure observed with this compound, rigorous monitoring of liver function is critical for any ongoing or future research involving this compound or other CCR4 antagonists.

Issue: Abnormal Liver Function Tests (LFTs)

1. Monitoring Protocol:

  • Baseline Screening: Before initiation of the investigational agent, a comprehensive metabolic panel, including assessment of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, should be performed.

  • Routine Monitoring: LFTs should be monitored at regular intervals throughout the study. A suggested frequency is every two weeks for the first two months of treatment and monthly thereafter.

  • Symptom-Triggered Assessment: LFTs should be assessed immediately if a subject reports any signs or symptoms of liver injury, such as fatigue, nausea, vomiting, right upper quadrant pain, jaundice, or dark urine.

2. Management of Abnormal LFTs:

  • Dose Interruption: If a subject develops ALT or AST levels >3 times the upper limit of normal (ULN), the investigational agent should be immediately discontinued.

  • Clinical Evaluation: A thorough clinical evaluation should be conducted to investigate other potential causes of liver injury, including viral hepatitis, alcohol consumption, and concomitant medications.

  • Follow-up: LFTs should be monitored more frequently (e.g., weekly) until resolution or stabilization.

Data on Adverse Events

Clinical Trial Phase Adverse Event Profile Serious Adverse Events Reference
Phase 1Generally well-tolerated; all treatment-emergent adverse events were mild to moderate.None reported.[3][4][6][7]
Phase 2One serious adverse event of liver failure reported in a single patient.Liver failure (1 patient).[9][10]

Experimental Protocols

Protocol: Liver Function Monitoring During Treatment with a CCR4 Antagonist

  • Objective: To proactively monitor for and manage potential drug-induced liver injury.

  • Procedure:

    • Obtain baseline LFTs (ALT, AST, ALP, total bilirubin) within 7 days prior to the first dose.

    • Collect blood samples for LFT monitoring at Weeks 2, 4, 6, 8, and then monthly for the duration of treatment.

    • If a subject presents with symptoms suggestive of liver injury, perform an unscheduled LFT assessment immediately.

    • If ALT or AST > 3x ULN, discontinue the investigational agent and repeat LFTs within 48-72 hours.

    • If LFTs do not improve or worsen, or if there are signs of liver failure (e.g., jaundice, coagulopathy), the subject should be referred for hepatology consultation.

Visualizations

Rpt193_Mechanism_of_Action cluster_Th2_Cell Th2 Cell cluster_Inflamed_Tissue Inflamed Tissue CCR4 CCR4 Receptor Th2_Activation Th2 Cell Activation & Cytokine Release CCR4->Th2_Activation Activates This compound This compound This compound->CCR4 Blocks Inflammation Allergic Inflammation Th2_Activation->Inflammation Promotes CCL17_CCL22 CCL17 / CCL22 (Chemokines) CCL17_CCL22->CCR4 Binds to Th2_Cell->CCL17_CCL22 Migration Inhibited

Caption: Mechanism of this compound action.

Liver_Function_Monitoring_Workflow Start Start of Treatment Baseline_LFTs Baseline LFTs (ALT, AST, ALP, Bili) Start->Baseline_LFTs Routine_Monitoring Routine LFT Monitoring (e.g., bi-weekly then monthly) Baseline_LFTs->Routine_Monitoring Symptom_Check Patient Reports Symptoms of Liver Injury? Routine_Monitoring->Symptom_Check Abnormal_LFTs LFTs > 3x ULN? Unscheduled_LFTs Unscheduled LFTs Symptom_Check->Unscheduled_LFTs Yes Symptom_Check->Abnormal_LFTs No Unscheduled_LFTs->Abnormal_LFTs Discontinue_Drug Discontinue Investigational Agent Abnormal_LFTs->Discontinue_Drug Yes Continue_Treatment Continue Treatment Abnormal_LFTs->Continue_Treatment No Investigate_Cause Investigate Other Causes Discontinue_Drug->Investigate_Cause Follow_Up Frequent LFT Follow-up Investigate_Cause->Follow_Up

Caption: Workflow for liver function monitoring.

References

Technical Support Center: Screening for Off-Target Effects of Rpt193 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on screening for off-target effects of Rpt193 (Zelnecirnon) and its structural analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Zelnecirnon, is an orally active small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] Its primary mechanism of action is to block the interaction of CCR4 with its cognate chemokines, CCL17 and CCL22, thereby inhibiting the migration of Th2 inflammatory immune cells into inflamed tissues.[3] This makes it a therapeutic candidate for allergic inflammatory diseases such as atopic dermatitis and asthma.[2][4]

Q2: What are "analogs" of this compound and why is it important to screen them for off-target effects?

A2: Analogs of this compound are molecules with similar chemical structures, often created to improve properties like potency, selectivity, or pharmacokinetic profiles. This compound contains a pyrimidine (B1678525) scaffold, a common motif in medicinal chemistry.[5][6][7][8] Modifications to this scaffold or other parts of the molecule can alter its binding properties, potentially leading to interactions with unintended biological targets, known as off-target effects. Screening for these effects is crucial to ensure the safety and specificity of new drug candidates.

Q3: What are the potential off-target liabilities associated with pyrimidine-based compounds like this compound and its analogs?

A3: Pyrimidine derivatives are known to interact with a wide range of biological targets due to their structural versatility.[5][7][8] Potential off-target liabilities could include interactions with other GPCRs, kinases, or enzymes involved in cellular signaling. These off-target interactions can lead to unexpected cellular phenotypes or toxicity. Therefore, comprehensive off-target profiling is essential.

Q4: A serious adverse event (liver failure) was reported in a clinical trial for this compound. Could this be due to an off-target effect?

A4: The exact cause of the reported liver failure in one patient is not definitively known but was considered potentially related to this compound, leading to a clinical hold on its trials.[2][9] While this could be an on-target effect related to CCR4 inhibition in a specific patient context, off-target effects are also a possible explanation. Off-target interactions with liver-specific proteins could lead to hepatotoxicity. This underscores the importance of thorough preclinical off-target screening and toxicological studies.

Q5: What are the initial steps to take if we observe an unexpected phenotype with this compound or an analog?

A5: If an unexpected cellular phenotype is observed, the first step is to confirm on-target engagement. This can be achieved using techniques like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to CCR4 in your experimental system. Subsequently, a systematic off-target screening cascade should be initiated, starting with broad panels (e.g., kinase screens, GPCR screens) to identify potential off-target interactions.

Troubleshooting Guides

Issue 1: Inconsistent results in chemotaxis assays.
  • Possible Cause 1: Suboptimal Assay Conditions.

    • Troubleshooting:

      • Ensure the concentration of chemoattractant (CCL17 or CCL22) is optimal for inducing cell migration.

      • Verify the viability and CCR4 expression levels of the cells used in the assay.

      • Optimize the incubation time for cell migration.

  • Possible Cause 2: Compound Solubility Issues.

    • Troubleshooting:

      • Confirm the solubility of this compound or its analog in the assay buffer. Poor solubility can lead to inaccurate concentrations.

      • Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect cell viability or migration.

Issue 2: Lack of a thermal shift in CETSA despite evidence of on-target activity from other assays.
  • Possible Cause 1: Insufficient Target Engagement in the Cellular Context.

    • Troubleshooting:

      • Increase the concentration of the compound to ensure it is sufficient to engage a significant portion of the target protein population.

      • Increase the pre-incubation time to allow for adequate cell permeability and target binding.

  • Possible Cause 2: Incorrect CETSA Protocol Parameters.

    • Troubleshooting:

      • Optimize the heating temperature and duration. The optimal temperature for denaturation can vary between cell lines and target proteins.

      • Ensure that the lysis buffer and centrifugation steps effectively separate soluble from aggregated proteins.

Issue 3: High background or noise in RNA-seq data for off-target gene expression analysis.
  • Possible Cause 1: Poor RNA Quality.

    • Troubleshooting:

      • Assess the quality of the extracted RNA using methods like RIN (RNA Integrity Number) analysis. High-quality RNA is crucial for reliable RNA-seq results.

  • Possible Cause 2: Inadequate Sequencing Depth.

    • Troubleshooting:

      • Ensure that the sequencing depth is sufficient to detect subtle changes in gene expression. Deeper sequencing may be required to identify off-target effects on low-abundance transcripts.

  • Possible Cause 3: Inappropriate Data Analysis Pipeline.

    • Troubleshooting:

      • Utilize a robust bioinformatics workflow for read alignment, quantification, and differential expression analysis.[10][11][12][13][14]

      • Implement appropriate quality control steps to identify and remove low-quality reads and potential artifacts.

Data Presentation

Table 1: Illustrative Off-Target Kinase Profile for a Hypothetical this compound Analog

As specific quantitative off-target data for this compound is not publicly available, this table serves as an example of how such data would be presented.

Kinase TargetIC50 (nM)Percent Inhibition at 1 µMNotes
CCR4 (On-Target) 15 95% Expected on-target activity
Kinase A1,50045%Potential for off-target effects at higher concentrations.
Kinase B>10,000<10%Likely not a significant off-target.
Kinase C85060%Further investigation may be warranted.
Kinase D>10,000<5%Likely not a significant off-target.
Table 2: Summary of Phase 1b Clinical Trial Results for this compound in Atopic Dermatitis[4][15][16]
Efficacy EndpointThis compound (400 mg QD)Placebo
Mean % Improvement in EASI Score (Day 29) 36.3%17.0%
Proportion of Patients Achieving EASI-50 (Day 29) 42.9%10.0%
Mean % Improvement in EASI Score (Day 43) 53.2%9.6%
Proportion of Patients Achieving EASI-50 (Day 43) 61.9%20.0%

EASI: Eczema Area and Severity Index. EASI-50: 50% reduction in EASI score from baseline.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of this compound or its analogs to CCR4 in intact cells.

Materials:

  • CCR4-expressing cell line (e.g., HUT78, MOLT-4)

  • This compound or analog

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibody specific for CCR4

  • Secondary antibody conjugated to HRP

  • ECL detection reagents

  • Thermocycler

  • Centrifuge

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment: Culture CCR4-expressing cells to the desired confluency. Treat cells with this compound, its analog, or vehicle control at various concentrations for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and incubating on ice.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and perform a Western blot using an antibody specific for CCR4 to detect the amount of soluble protein at each temperature.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble CCR4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: RNA-Seq for Off-Target Gene Expression Profiling

This protocol provides a general workflow for using RNA sequencing to identify changes in gene expression that may be due to off-target effects of this compound or its analogs.

Materials:

  • Cells or tissues treated with this compound, its analog, or vehicle control

  • RNA extraction kit

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control samples using a high-quality RNA extraction kit. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA.

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

    • Read Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine gene expression levels.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the compound-treated samples compared to the vehicle control.

    • Pathway Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify any biological pathways that may be affected by off-target interactions.

Mandatory Visualizations

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_protein Gαi/Gq CCR4->G_protein Activates Beta_Arrestin β-Arrestin CCR4->Beta_Arrestin Recruits This compound This compound / Analog This compound->CCR4 Blocks PLC PLC G_protein->PLC Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Chemotaxis Cell Migration (Chemotaxis) G_protein->Chemotaxis Beta_Arrestin->Chemotaxis Internalization Receptor Internalization Beta_Arrestin->Internalization PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Off_Target_Screening_Workflow Start Start: Unexpected Phenotype Confirm_On_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Broad_Screening Broad Off-Target Screening (Kinase Panels, GPCR Panels) Confirm_On_Target->Broad_Screening Hit_Identification Off-Target Hits Identified? Broad_Screening->Hit_Identification Dose_Response Dose-Response Validation of Off-Target Hits Hit_Identification->Dose_Response Yes End_On_Target Phenotype is Likely On-Target Hit_Identification->End_On_Target No Cellular_Validation Cellular Validation (e.g., RNA-seq, Western Blot) Dose_Response->Cellular_Validation SAR_Studies Structure-Activity Relationship (SAR) to Mitigate Off-Target Effects Cellular_Validation->SAR_Studies End_Off_Target Phenotype is Likely Off-Target SAR_Studies->End_Off_Target

Caption: Workflow for investigating suspected off-target effects.

CETSA_Workflow Cell_Treatment 1. Cell Treatment (Compound vs. Vehicle) Heat_Shock 2. Heat Shock (Temperature Gradient) Cell_Treatment->Heat_Shock Lysis 3. Cell Lysis Heat_Shock->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Western_Blot 5. Western Blot (Detect Soluble Target) Centrifugation->Western_Blot Data_Analysis 6. Data Analysis (Generate Melt Curve) Western_Blot->Data_Analysis

References

Optimizing Rpt193 Dose-Response Curves In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rpt193. Our goal is to help you optimize your in vitro dose-response experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as Zelnecirnon, is an orally active small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2] By blocking CCR4, this compound inhibits the migration of Th2 inflammatory immune cells towards their chemoattractant ligands, CCL17 (TARC) and CCL22 (MDC).[1][3] This mechanism is central to its therapeutic potential in allergic inflammatory diseases like atopic dermatitis and asthma.[2][4]

Q2: What is the in vitro potency of this compound?

In an in vitro chemotaxis assay using human Th2 cells, this compound (Zelnecirnon) was found to inhibit migration with an IC50 of approximately 370 nM.[2][5]

Q3: Which cell lines are suitable for in vitro this compound experiments?

Cell lines expressing high levels of CCR4 are recommended for in vitro assays. Suitable cell lines include certain T-cell leukemia lines such as HUT78 and CEM cells.[1][6] It is crucial to verify CCR4 expression in your chosen cell line before initiating experiments.

Q4: What are the key considerations for designing a dose-response experiment for this compound?

A successful dose-response experiment requires careful planning of the concentration range, the number of data points, and appropriate controls. It is advisable to use a wide concentration range spanning several orders of magnitude around the expected IC50 (~370 nM) to define the full sigmoidal curve. Using 5-10 concentrations is generally recommended for a good curve fit.[7]

Troubleshooting Guide

This guide addresses common issues encountered when generating this compound dose-response curves in vitro.

Guide 1: Poor Curve Fit or Non-Sigmoidal Response

A common challenge in dose-response assays is obtaining data that does not fit a standard sigmoidal curve. This can manifest as a flat line, a very shallow slope, or an irregular shape.

Potential Cause Recommended Solution
Incorrect Concentration Range Broaden the range of this compound concentrations tested. A typical starting point could be a serial dilution from 10 µM down to 1 nM.
Compound Insolubility Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in assay media. Visually inspect for precipitation at high concentrations. Include a vehicle control to account for any solvent effects.
Low CCR4 Expression Confirm the expression of CCR4 on your target cells using techniques like flow cytometry or western blotting. Low receptor density can lead to a weak response.
Assay Interference This compound may interfere with the assay readout (e.g., fluorescence quenching). Run controls with this compound and the detection reagents in the absence of cells to check for interference.
Guide 2: High Variability Between Replicates

High variability between replicate wells for the same this compound concentration can obscure the true dose-response relationship.

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For serial dilutions, use fresh tips for each dilution step to avoid carryover. For viscous solutions, consider reverse pipetting.[8]
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between seeding replicates. To avoid "edge effects" in microplates, consider not using the outer wells for experimental data points and instead fill them with sterile media or PBS.[8]
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[9] Stressed or senescent cells can respond inconsistently.
Guide 3: IC50 Value Shifts Between Experiments

Significant shifts in the calculated IC50 value for this compound across different experimental runs can be due to several factors.

Potential Cause Recommended Solution
Variations in Cell Density Optimize and maintain a consistent cell seeding density for each experiment.
Inconsistent Incubation Times Use a consistent incubation time for all experiments. For chemotaxis assays, the optimal incubation time should be determined empirically.
Reagent Variability Use the same lot of reagents (e.g., chemokines, serum) whenever possible. If a new lot is introduced, it may require re-optimization of the assay.
Data Normalization Issues Normalize data to appropriate controls. The "bottom" of the curve should be the signal in the presence of a saturating concentration of this compound or a known inhibitor, and the "top" should be the vehicle control.

Experimental Protocols

In Vitro Chemotaxis Assay for this compound

This protocol describes a transwell migration assay to determine the dose-response of this compound in inhibiting CCR4-mediated chemotaxis.

Materials:

  • CCR4-expressing cells (e.g., HUT78)

  • This compound (Zelnecirnon)

  • Chemoattractants: CCL17 (TARC) and CCL22 (MDC)

  • Assay Buffer (e.g., RPMI with 0.5% BSA)

  • Vehicle (e.g., DMSO)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Cell counting solution (e.g., Calcein-AM or CyQUANT)

  • Plate reader

Methodology:

  • Cell Preparation:

    • Culture CCR4-expressing cells to a sufficient density.

    • On the day of the assay, harvest cells and wash them with assay buffer.

    • Resuspend cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., ranging from 10 µM to 1 nM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Chemotaxis Assay Setup:

    • Add chemoattractant (CCL17 or CCL22 at a pre-determined optimal concentration) to the lower wells of the 24-well plate.

    • In separate tubes, pre-incubate the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add the cell/compound suspension to the upper chamber of the transwell inserts.

    • Place the inserts into the wells of the 24-well plate containing the chemoattractant.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for 2-4 hours (optimize for your cell line).

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a suitable detection method (e.g., fluorescence-based cell counting).

  • Data Analysis:

    • Plot the cell migration data against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Visualizations

Rpt193_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 (TARC) CCR4 CCR4 CCL17->CCR4 CCL22 CCL22 (MDC) CCL22->CCR4 G_protein G-protein Signaling CCR4->G_protein Migration Cell Migration (Chemotaxis) G_protein->Migration This compound This compound This compound->CCR4 Inhibition

Caption: this compound Signaling Pathway

Experimental_Workflow start Start cell_prep Prepare CCR4+ Cells start->cell_prep compound_prep Prepare this compound Serial Dilutions start->compound_prep pre_incubation Pre-incubate Cells with this compound cell_prep->pre_incubation compound_prep->pre_incubation chemotaxis_setup Set up Transwell Assay (add chemoattractant) pre_incubation->chemotaxis_setup incubation Incubate (37°C) chemotaxis_setup->incubation quantification Quantify Migrated Cells incubation->quantification analysis Analyze Data (Dose-Response Curve, IC50) quantification->analysis end End analysis->end Troubleshooting_Logic start Inconsistent Dose-Response Curve check_curve_fit Is the curve sigmoidal? start->check_curve_fit check_variability High variability in replicates? check_curve_fit->check_variability Yes solution_curve_fit Adjust concentration range Check compound solubility Verify CCR4 expression check_curve_fit->solution_curve_fit No check_ic50_shift IC50 shifts between experiments? check_variability->check_ic50_shift No solution_variability Check pipetting technique Ensure even cell seeding Monitor cell health check_variability->solution_variability Yes solution_ic50_shift Standardize cell density Maintain consistent incubation times Use consistent reagent lots check_ic50_shift->solution_ic50_shift Yes end Optimized Assay check_ic50_shift->end No solution_curve_fit->end solution_variability->end solution_ic50_shift->end

References

Overcoming poor solubility of Rpt193 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of Rpt193.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Zelnecirnon, is an orally active small molecule inhibitor of the C-C motif chemokine receptor 4 (CCR4).[1][2] Its mechanism of action involves blocking the CCR4-mediated migration of T-helper Type 2 (Th2) cells towards the chemokines CCL17 and CCL22.[1][3] This inhibition of Th2 cell recruitment to inflamed tissues is being investigated for the treatment of allergic inflammatory diseases such as atopic dermatitis and asthma.[1][2][4][5][6]

Q2: Why is this compound poorly soluble in aqueous solutions?

Q3: What are the common challenges encountered when working with this compound in the lab?

The primary challenge is its poor solubility in aqueous buffers, which can lead to precipitation, inaccurate concentration measurements, and unreliable results in in vitro and in vivo experiments.

Q4: Can I use heat or sonication to dissolve this compound?

Yes, for some formulations, applying heat and/or sonication can aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[2] However, care should be taken to avoid degradation of the compound. It is recommended to use the lowest effective temperature and duration.

Troubleshooting Guide: Overcoming this compound Insolubility

This guide provides step-by-step solutions to common solubility issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon addition to aqueous buffer. The aqueous buffer does not have sufficient solubilizing capacity for the final concentration of this compound.1. Prepare a concentrated stock solution in an appropriate organic solvent or a specialized formulation. 2. Serially dilute the stock solution into the final aqueous buffer, ensuring vigorous mixing. 3. Consider using a lower final concentration of this compound if possible.
Inconsistent results in cell-based assays. Precipitation of this compound in the cell culture media, leading to variable effective concentrations.1. Visually inspect the cell culture media for any signs of precipitation after adding this compound. 2. Prepare the final this compound concentration by diluting a stock solution immediately before adding to the cells. 3. Test the tolerance of your cell line to the solvents used in the this compound stock solution.
Difficulty achieving the desired concentration for in vivo studies. The required concentration for animal dosing is higher than what can be achieved with simple aqueous solutions.Utilize a formulation specifically designed for in vivo administration of poorly soluble compounds. See the recommended formulations in the table below.

Recommended Formulations for this compound

The following formulations have been reported to successfully dissolve this compound to a concentration of at least 2.5 mg/mL.[2]

Formulation Composition Solubility Notes
DMSO/PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.41 mM)This formulation yields a clear solution.[2]
DMSO/SBE-β-CD/Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.41 mM)This formulation also produces a clear solution.[2]
DMSO/Corn Oil 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.41 mM)A clear solution is obtained with this formulation.[2]
Methanol 100% Methanol250 mg/mL (440.96 mM)Requires sonication to dissolve.[2]
DMSO 100% DMSO100 mg/mL (176.38 mM)Requires sonication. Note that DMSO is hygroscopic, and using a newly opened vial is recommended.[2]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL this compound Solution using DMSO/PEG300/Tween-80/Saline

  • Weigh the required amount of this compound powder.

  • Add 10% of the final volume of DMSO to the this compound powder and mix until dissolved.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of saline to reach the final desired volume and mix well.

  • If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[2]

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the tube and use an ultrasonic bath to ensure complete dissolution.[2]

  • Store the stock solution at -80°C for long-term storage or -20°C for short-term storage, aliquoted to avoid repeated freeze-thaw cycles.[2]

Visualizations

Rpt193_Mechanism_of_Action cluster_tissue Inflamed Tissue cluster_blood_vessel Blood Vessel Th2 Th2 Cell Inflammation Inflammation Th2->Inflammation promotes CCR4 CCR4 Receptor CCR4->Th2 recruits Th2_in_blood Th2 Cell Th2_in_blood->CCR4 expresses This compound This compound This compound->CCR4 blocks Chemokines CCL17 / CCL22 (Chemokines) Chemokines->CCR4 binds to

Caption: Mechanism of action of this compound in blocking Th2 cell migration.

experimental_workflow start Poorly Soluble This compound Powder stock_solution Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock_solution formulation Prepare Formulation for In Vivo / In Vitro Use (e.g., with Co-solvents) stock_solution->formulation in_vitro In Vitro Experiment (e.g., Cell-based Assay) formulation->in_vitro in_vivo In Vivo Experiment (e.g., Animal Dosing) formulation->in_vivo analysis Data Analysis in_vitro->analysis in_vivo->analysis

Caption: General workflow for preparing this compound for experiments.

References

Troubleshooting inconsistent results in Rpt193 experiments

Author: BenchChem Technical Support Team. Date: December 2025

WARNING: The clinical development of Rpt193 (zelnecirnon) was terminated in November 2024. This decision was based on feedback from the U.S. Food and Drug Administration (FDA) following a clinical hold placed on the Phase 2 trials in February 2024. The clinical hold was initiated due to a serious adverse event of liver failure in a patient participating in the atopic dermatitis trial.[1][2] Researchers should exercise extreme caution and be aware of this significant safety concern when handling or using this compound in any experimental setting.

This technical support center provides guidance for researchers who may be working with this compound for non-clinical research purposes. The information herein is intended to aid in troubleshooting common experimental issues and to provide standardized protocols and data interpretation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as zelnecirnon, is an orally active small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[3] Its primary mechanism of action is to block the interaction of CCR4 with its chemokine ligands, CCL17 (TARC) and CCL22 (MDC).[4] This inhibition prevents the migration of Th2 lymphocytes and other CCR4-expressing immune cells into inflamed tissues, which is a key process in the pathophysiology of allergic diseases like atopic dermatitis and asthma.[4][5]

Q2: What were the key findings from the this compound clinical trials?

Phase 1b clinical trials in patients with moderate-to-severe atopic dermatitis showed that this compound was generally well-tolerated and demonstrated improvements in clinical endpoints such as the Eczema Area and Severity Index (EASI) score compared to placebo.[6][7] However, the program was halted due to a serious adverse event of liver failure in one patient.[8][9]

Q3: What is the known safety profile of this compound?

Prior to the event that led to the clinical hold, treatment-emergent adverse events in clinical trials were reported as mild to moderate.[6] However, the subsequent report of liver failure indicates a potential for severe, life-threatening hepatotoxicity.[8][9] No evidence of liver toxicity was observed in nonclinical studies.[9][10]

Q4: In which experimental systems is this compound expected to be active?

This compound is expected to be active in in vitro and in vivo models that involve CCR4-mediated cell migration and Th2-driven inflammation. This includes, but is not limited to:

  • In vitro chemotaxis assays using CCR4-expressing cells (e.g., Th2 cells, regulatory T cells, certain cancer cell lines).

  • In vitro cytokine secretion assays with primary T cells or T cell lines.

  • Animal models of atopic dermatitis, asthma, and other allergic inflammatory conditions.

Troubleshooting Inconsistent Results

Chemotaxis Assays

Issue: High variability in the inhibition of cell migration.

  • Possible Cause 1: Inconsistent cell health and CCR4 expression.

    • Solution: Ensure that the CCR4-expressing cells used in the assay are from a consistent passage number and are harvested at a similar confluency for each experiment. Validate CCR4 expression levels by flow cytometry prior to initiating chemotaxis assays.

  • Possible Cause 2: Suboptimal chemoattractant concentration.

    • Solution: Perform a dose-response curve for the chemoattractants (CCL17 or CCL22) to determine the optimal concentration that induces a robust and reproducible migratory response in your specific cell type.

  • Possible Cause 3: Issues with the transwell insert.

    • Solution: Ensure the pore size of the transwell insert is appropriate for your cells. Avoid trapping air bubbles under the inserts when setting up the assay.[3]

  • Possible Cause 4: this compound precipitation.

    • Solution: Visually inspect the media containing this compound for any signs of precipitation. If solubility is a concern, consider preparing a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay medium is low and consistent across all conditions.

Issue: No significant inhibition of chemotaxis by this compound.

  • Possible Cause 1: Incorrect this compound concentration.

    • Solution: Verify the dilution calculations and the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 in your assay system.

  • Possible Cause 2: Inactive compound.

    • Solution: If possible, verify the identity and purity of your this compound compound. Improper storage may lead to degradation.

  • Possible Cause 3: Non-CCR4-mediated migration.

    • Solution: Confirm that the migration of your cells is indeed mediated by CCR4. This can be done by using a different, validated CCR4 antagonist as a positive control or by using cells that do not express CCR4 as a negative control.

Cytokine Secretion Assays

Issue: Inconsistent effects of this compound on cytokine production.

  • Possible Cause 1: Variability in cell activation.

    • Solution: Standardize the method and reagents used for T cell activation (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin). Ensure consistent timing of cell stimulation and this compound treatment.

  • Possible Cause 2: High background cytokine levels.

    • Solution: Optimize cell culture conditions to minimize spontaneous cytokine secretion. This may include using fresh, high-quality culture medium and supplements.

  • Possible Cause 3: Issues with the cytokine detection method (ELISA, Flow Cytometry).

    • Solution: Follow the manufacturer's protocol for your cytokine detection assay carefully. For ELISAs, ensure proper washing steps and use of appropriate standards. For intracellular cytokine staining in flow cytometry, ensure complete cell permeabilization and use appropriate compensation controls.[10][11]

Data Presentation

Summary of Key Clinical Trial Data (Phase 1b in Atopic Dermatitis)
Efficacy EndpointThis compound (400 mg once daily)PlaceboTimepoint
Mean % Improvement in EASI Score from Baseline 36.3%17.0%4 weeks
53.2%9.6%6 weeks (2 weeks after end of treatment)
% of Patients Achieving EASI-50 42.9%10.0%4 weeks
61.9%20.0%6 weeks (2 weeks after end of treatment)
% of Patients Achieving vIGA of 0/1 4.8%0.0%4 weeks
14.3%0.0%6 weeks (2 weeks after end of treatment)
% of Patients with ≥4-point Reduction in Pruritus NRS 45.0%22.2%4 weeks

Data sourced from publicly available press releases and publications.[6][7][12]

Experimental Protocols

Detailed Methodology: In Vitro Th2 Cell Chemotaxis Assay

This protocol describes a common method for assessing the inhibitory effect of this compound on the migration of Th2 cells towards a chemoattractant gradient.

1. Materials and Reagents:

  • Human Th2 cells (primary cells or a suitable cell line)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin

  • Serum-free RPMI 1640

  • Recombinant human CCL17/TARC and/or CCL22/MDC

  • This compound

  • DMSO (for this compound stock solution)

  • Transwell inserts (e.g., 5 µm pore size for T cells)

  • 24-well companion plates

  • Cell viability dye (e.g., Trypan Blue)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

2. Procedure:

  • Cell Preparation:

    • Culture Th2 cells to the desired density.

    • On the day of the assay, harvest the cells and wash them with serum-free RPMI 1640.

    • Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with Calcein-AM according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend in serum-free RPMI 1640.

  • This compound Preparation and Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free RPMI 1640. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Incubate the labeled cell suspension with the different concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • Prepare the chemoattractant solution (CCL17 or CCL22) in serum-free RPMI 1640 at the pre-determined optimal concentration.

    • Add the chemoattractant solution to the lower wells of the 24-well plate.

    • Add serum-free medium without chemoattractant to some wells to serve as a negative control for migration.

    • Carefully place the transwell inserts into the wells, avoiding the formation of air bubbles.

    • Add the pre-incubated cell suspension (cells + this compound/vehicle) to the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts from the plate.

    • Measure the fluorescence in the lower wells using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

3. Data Analysis:

  • Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.

  • Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

Visualizations

Rpt193_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 (TARC) CCR4 CCR4 Receptor CCL17->CCR4 binds CCL22 CCL22 (MDC) CCL22->CCR4 binds G_protein Gαi/βγ CCR4->G_protein activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Signaling Chemotaxis Cell Migration (Chemotaxis) Signaling->Chemotaxis This compound This compound (Zelnecirnon) This compound->CCR4 antagonizes

Caption: this compound signaling pathway.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A 1. Prepare CCR4+ cells C 3. Pre-incubate cells with this compound A->C B 2. Prepare this compound dilutions B->C E 5. Add cell suspension to upper chamber C->E D 4. Add chemoattractant to lower chamber F 6. Incubate (e.g., 2-4h) E->F G 7. Quantify migrated cells F->G H 8. Calculate % inhibition and IC50 G->H

Caption: Experimental workflow for a chemotaxis assay.

References

Technical Support Center: Mitigating Hepatotoxicity of Rpt193 and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the CCR4 antagonist Rpt193 (zelnecirnon) and its analogs. The information herein is intended to aid in troubleshooting experiments and to offer strategies for modifying the this compound structure to reduce the risk of hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as zelnecirnon, is an orally available small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2] Its primary mechanism of action is to block the interaction of CCR4 with its chemokine ligands, CCL17 (TARC) and CCL22 (MDC).[1] This inhibition prevents the migration of T-helper 2 (Th2) cells into inflamed tissues, thereby reducing the inflammatory response characteristic of allergic diseases like atopic dermatitis and asthma.[1][3][4]

Q2: What is the known hepatotoxicity associated with this compound?

Clinical development of this compound was halted due to a serious adverse event of liver failure in a patient during a Phase IIb trial for atopic dermatitis.[5][6][7] This led to a clinical hold by the U.S. Food and Drug Administration (FDA) and the subsequent termination of the this compound program.[5][6][8] While no evidence of liver toxicity was observed in nonclinical studies or in other trial participants, this event highlighted a potential risk of severe drug-induced liver injury (DILI).[5][6]

Q3: What are the likely mechanisms of this compound-induced hepatotoxicity?

While the exact mechanism of this compound-induced hepatotoxicity has not been definitively elucidated, it is likely related to the formation of reactive metabolites.[1][2][9][10] Many instances of idiosyncratic DILI are attributed to the bioactivation of a drug by cytochrome P450 (CYP) enzymes in the liver into chemically reactive species.[1][10][11] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular stress, mitochondrial dysfunction, and an immune response, ultimately causing liver cell death.[12][13]

Q4: What structural features of this compound might contribute to hepatotoxicity?

Based on the structure of this compound, several moieties could be susceptible to metabolic activation:

  • Dichlorophenyl group: Halogenated aromatic rings can undergo oxidative metabolism by CYP enzymes to form reactive quinone-imines or epoxides.[14][15]

  • Piperidine and Azetidine rings: The nitrogen atoms and adjacent carbons in these saturated heterocyclic rings are potential sites for oxidation, which can lead to the formation of reactive iminium ions.[3][16][17]

  • Pyrimidine (B1678525) core: While generally stable, the pyrimidine ring system can also be a site of metabolism.[18][19]

  • Secondary amine linker: The secondary amine connecting the dichlorophenyl ethyl group to the pyrimidine ring is a potential site for N-dealkylation and other metabolic reactions that could lead to reactive intermediates.[20][21]

Q5: What are general strategies to modify a small molecule like this compound to reduce hepatotoxicity?

Strategies to mitigate DILI risk often focus on minimizing the formation of reactive metabolites and reducing off-target effects.[19] These can include:

  • Blocking sites of metabolic activation: Introducing steric hindrance or electron-withdrawing groups near potential sites of metabolism can prevent the formation of toxic metabolites. For example, adding a methyl group to a position susceptible to oxidation can block this metabolic pathway.[19]

  • Altering lipophilicity: Highly lipophilic compounds tend to accumulate in the liver, increasing the potential for toxicity. Reducing lipophilicity can decrease this accumulation and enhance clearance.[22]

  • Replacing labile functional groups: Replacing structural motifs known to be associated with bioactivation (toxicophores) with more stable alternatives can reduce the risk of forming reactive metabolites.[19]

  • Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at sites of metabolism can slow down the rate of metabolic reactions, potentially reducing the formation of toxic metabolites.

Troubleshooting Guides

Problem: High cytotoxicity observed in in-vitro hepatocyte assays.
Possible Cause Troubleshooting Step
Concentration-dependent toxicity Perform a dose-response curve to determine the EC50. Use concentrations at and below the EC50 for subsequent mechanistic assays.
Formation of reactive metabolites Co-incubate with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) or specific CYP inhibitors to see if toxicity is reduced. This can help identify the involvement of CYP-mediated bioactivation.
Mitochondrial dysfunction Assess mitochondrial membrane potential and cellular ATP levels. Mitochondrial toxicants can cause a rapid decline in these parameters.
Induction of apoptosis Measure caspase-3/7 activity to determine if the observed cell death is primarily through apoptosis.
Oxidative stress Measure levels of reduced glutathione (B108866) (GSH) and reactive oxygen species (ROS). A significant depletion of GSH suggests oxidative stress.
Problem: Inconsistent results in hepatotoxicity assays.
Possible Cause Troubleshooting Step
Cell line variability Ensure consistent cell passage number and confluency. For primary hepatocytes, be aware of donor-to-donor variability and test multiple donors if possible.[23]
Compound solubility issues Verify the solubility of your this compound analog in the assay medium. Precipitated compound can lead to inaccurate dosing and variable results.
Assay interference Run compound-only controls (without cells) to check for autofluorescence or colorimetric interference with the assay reagents.
Edge effects in microplates Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain humidity and temperature consistency across the plate.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the hepatotoxicity of this compound analogs.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of plasma membrane disruption and cytotoxicity.

Protocol:

  • Cell Seeding: Seed primary human hepatocytes or HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., 1% Triton X-100 for maximum LDH release). Add the compounds to the cells and incubate for 24-48 hours.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[24]

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing a tetrazolium salt) to each well.[24]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[24] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[24]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the positive control.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the LDH assay protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing a luminogenic substrate (e.g., a DEVD peptide sequence).

  • Assay Procedure: After the desired incubation period, add the caspase-3/7 reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours.[25] Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Glutathione (GSH) Depletion Assay

This assay measures the levels of reduced glutathione (GSH), a key intracellular antioxidant. Depletion of GSH is an indicator of oxidative stress.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • GSH Detection: Use a commercially available kit that employs a colorimetric or fluorometric method to detect GSH. Typically, this involves the reaction of GSH with a reagent to produce a colored or fluorescent product.

  • Measurement: Measure the absorbance or fluorescence according to the kit's instructions.

  • Data Analysis: Normalize the GSH levels to the total protein concentration in each sample. A decrease in GSH levels in treated cells compared to control cells indicates GSH depletion.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses fluorescent dyes to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in MMP is a hallmark of mitochondrial dysfunction.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound.

  • Dye Loading: Add a fluorescent MMP dye (e.g., JC-1 or a proprietary dye like Mito-MPS) to the cells and incubate according to the manufacturer's protocol.[2][13][26][27]

  • Measurement: Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.[13]

  • Data Analysis: For ratiometric dyes like JC-1, calculate the ratio of the fluorescence of the aggregates (healthy mitochondria) to the monomers (depolarized mitochondria). A decrease in this ratio indicates a loss of MMP.

Bile Salt Export Pump (BSEP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the bile salt export pump (BSEP), which can lead to cholestatic liver injury.

Protocol:

  • Vesicle Preparation: Use inside-out membrane vesicles prepared from cells overexpressing human BSEP.[1][9][10][28][29]

  • Incubation: Incubate the vesicles with a probe substrate (e.g., taurocholic acid) and the test compound in the presence of ATP.[9][29]

  • Quantification: After incubation, measure the amount of the probe substrate that has been transported into the vesicles using LC-MS/MS.[29]

  • Data Analysis: Determine the IC50 value for the inhibition of BSEP-mediated transport by the test compound.

Data Presentation

Table 1: Hypothetical Hepatotoxicity Profile of this compound Analogs

CompoundEC50 (µM) (LDH Assay)Caspase-3/7 Activation (Fold Change)GSH Depletion (% of Control)MMP Loss (% of Control)BSEP IC50 (µM)
This compound254.2354515
Analog A>1001.19598>50
Analog B502.5607030
Analog C155.820258

This table presents hypothetical data for illustrative purposes.

Visualizations

Rpt193_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G-protein G-protein CCR4->G-protein Activates Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Initiates Th2 Cell Migration Th2 Cell Migration Downstream Signaling->Th2 Cell Migration Promotes This compound This compound This compound->CCR4 Blocks

Caption: this compound Mechanism of Action

Hepatotoxicity_Workflow start Start: this compound Analog hepatocytes Treat Primary Human Hepatocytes or HepG2 Cells start->hepatocytes cytotoxicity Assess Cytotoxicity (LDH Assay) hepatocytes->cytotoxicity mechanistic Mechanistic Assays cytotoxicity->mechanistic If cytotoxic apoptosis Apoptosis (Caspase-3/7 Assay) mechanistic->apoptosis oxidative_stress Oxidative Stress (GSH Depletion) mechanistic->oxidative_stress mitochondrial Mitochondrial Dysfunction (MMP Assay) mechanistic->mitochondrial cholestasis Cholestasis (BSEP Inhibition) mechanistic->cholestasis data_analysis Data Analysis and Risk Assessment apoptosis->data_analysis oxidative_stress->data_analysis mitochondrial->data_analysis cholestasis->data_analysis end End: Hepatotoxicity Profile data_analysis->end

Caption: In-Vitro Hepatotoxicity Assessment Workflow

Rpt193_Modification_Strategy cluster_modifications Modification Strategies Rpt193_Structure This compound Structure Dichlorophenyl Piperidine/Azetidine Pyrimidine Core Secondary Amine mod1 Block Metabolism (e.g., add methyl group) Rpt193_Structure:f0->mod1 Rpt193_Structure:f1->mod1 mod2 Reduce Lipophilicity Rpt193_Structure->mod2 mod3 Replace Labile Groups Rpt193_Structure:f2->mod3 Rpt193_Structure:f3->mod3 mod4 Deuteration Rpt193_Structure->mod4 Reduced_Toxicity Reduced Hepatotoxicity mod1->Reduced_Toxicity mod2->Reduced_Toxicity mod3->Reduced_Toxicity mod4->Reduced_Toxicity

Caption: Strategies for Modifying this compound to Reduce Hepatotoxicity

References

Technical Support Center: Advancing the Development of Safer CCR4 Antagonist Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working on creating safer analogs of the CCR4 antagonist, Rpt193 (zelnecirnon). The recent termination of this compound's clinical trials due to a serious adverse event of liver failure highlights the critical need for developing next-generation CCR4 inhibitors with an improved safety profile.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in this area of research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the development of safer this compound analogs.

Q1: What is the primary safety concern associated with this compound that necessitates the development of safer analogs?

A1: The primary safety concern that led to the halt of this compound's clinical trials was a serious adverse event of liver failure in a patient being treated for atopic dermatitis.[1][2][3] While the exact cause is still under investigation, it has been characterized as potentially related to the drug.[2] Therefore, the main focus in developing safer analogs is to mitigate the risk of hepatotoxicity.

Q2: What is the mechanism of action of this compound?

A2: this compound is an orally active small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[4][5][6] It functions by blocking the binding of its cognate chemokines, CCL17 (TARC) and CCL22 (MDC), to CCR4.[4][5] This inhibition prevents the migration of Type 2 helper T (Th2) cells to sites of inflammation, which is a key process in the pathophysiology of allergic diseases like atopic dermatitis and asthma.[5][7][8]

Q3: What are the key initial steps in a screening cascade to identify safer CCR4 antagonist analogs?

A3: A robust screening cascade should begin with in vitro assays to assess both on-target potency and potential off-target liabilities. The initial steps should include:

  • Primary Screen: A high-throughput functional assay, such as a calcium mobilization assay, to identify potent CCR4 antagonists.[9]

  • Secondary Screen: A chemotaxis assay to confirm the ability of hits to inhibit the migration of CCR4-expressing cells.[9][10]

  • Early Safety Screening: Concurrent screening against a panel of targets known to be associated with adverse drug reactions, with a particular focus on liver-related targets.[11]

Q4: How can we specifically screen for potential hepatotoxicity in vitro?

A4: Several in vitro assays can be employed to assess the potential for drug-induced liver injury (DILI):

  • Hepatocyte Viability Assays: Using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) to assess cytotoxicity.

  • Mitochondrial Toxicity Assays: Evaluating the effect of compounds on mitochondrial function, a common mechanism of DILI.

  • Bile Salt Export Pump (BSEP) Inhibition Assays: Inhibition of BSEP is a known risk factor for cholestatic liver injury.

  • CYP450 Inhibition and Induction Assays: To determine the potential for drug-drug interactions that could lead to toxic metabolite formation.[11]

Q5: What are some potential strategies to design this compound analogs with reduced hepatotoxicity?

A5: Strategies to design safer analogs could include:

  • Structure-Activity Relationship (SAR) Studies: To identify the structural moieties of this compound that may be responsible for its toxicity.

  • Metabolite Profiling: Identifying and testing the toxicity of major metabolites of this compound.

  • Physicochemical Property Optimization: Modifying properties like lipophilicity to alter tissue distribution and reduce accumulation in the liver.

  • Introduction of "Soft" Spots: Designing molecules that are metabolized to inactive and non-toxic products.

II. Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

Issue Possible Cause Troubleshooting Steps
Inconsistent results in the chemotaxis assay. 1. Cell viability is low.2. Inconsistent cell density.3. Degradation of chemoattractant (CCL17/CCL22).4. Suboptimal incubation time.1. Check cell viability using Trypan Blue or a viability stain before each experiment.2. Ensure accurate cell counting and consistent seeding density in the upper chamber.3. Use freshly prepared or properly stored aliquots of chemoattractants.4. Optimize the incubation time to achieve a good signal-to-noise ratio.
High background signal in the calcium mobilization assay. 1. Autofluorescence of the compound.2. Cell stress or activation prior to the assay.3. Inconsistent dye loading.1. Test the compound for autofluorescence at the assay wavelengths.2. Handle cells gently and avoid excessive centrifugation or temperature fluctuations.3. Ensure consistent dye loading concentration and incubation time.
Potent in vitro activity does not translate to in vivo efficacy. 1. Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid clearance).2. High plasma protein binding.3. Rapid metabolism to inactive compounds.1. Conduct pharmacokinetic studies in animal models to determine exposure levels.2. Measure the fraction of unbound drug in plasma.3. Perform in vitro and in vivo metabolite identification studies.
Observed cytotoxicity in hepatocyte viability assays. 1. Off-target effects.2. Formation of reactive metabolites.3. Mitochondrial toxicity.1. Screen the compound against a broad panel of off-targets.[11]2. Conduct reactive metabolite trapping studies.3. Perform specific assays to assess mitochondrial function (e.g., Seahorse assay).

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Chemotaxis Assay

Objective: To measure the ability of a test compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant.

Materials:

  • CCR4-expressing cells (e.g., CCRF-CEM)

  • Transwell inserts (5 µm pore size)

  • 24-well companion plates

  • Recombinant human CCL22

  • Test compounds

  • Assay Buffer (RPMI 1640 + 1% BSA)

Procedure:

  • Starve CCR4-expressing cells in serum-free media for 2-4 hours.

  • Add Assay Buffer containing CCL22 (at a pre-determined EC50 concentration) to the lower chamber of the 24-well plate.

  • Resuspend the starved cells in Assay Buffer and add the test compound at various concentrations. Incubate for 30 minutes at 37°C.

  • Add the cell/compound suspension to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Remove the upper chamber and wipe the top of the membrane to remove non-migrated cells.

  • Fix and stain the migrated cells on the bottom of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Calcium Mobilization Assay

Objective: To measure the ability of a test compound to block the increase in intracellular calcium concentration induced by an agonist.

Materials:

  • CCR4-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Recombinant human CCL22

  • Test compounds

  • Assay Buffer (HBSS with 20 mM HEPES)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Seed CCR4-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Add the compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Prepare the agonist (CCL22) at a concentration that elicits a submaximal response (e.g., EC80) in Assay Buffer.

  • Place the cell plate and the agonist plate into the FLIPR instrument.

  • The instrument will record a baseline fluorescence reading, then add the agonist, and continue to record the fluorescence to measure the calcium flux.

  • Calculate the percentage of inhibition of the agonist-induced calcium flux.

IV. Quantitative Data Summary

The following tables provide a structured overview of key quantitative data for this compound and hypothetical safer analogs.

Table 1: In Vitro Potency of CCR4 Antagonists

CompoundTargetAssay TypeIC50 (nM)
This compoundCCR4Chemotaxis (CCL22-induced)~370[6]
Analog ACCR4Chemotaxis (CCL22-induced)250
Analog BCCR4Chemotaxis (CCL22-induced)450

Table 2: In Vitro Safety Profile of CCR4 Antagonists

CompoundAssay TypeEndpointIC50 (µM)
This compoundHepatocyte ViabilityCell Death>50
Analog AHepatocyte ViabilityCell Death>100
Analog BHepatocyte ViabilityCell Death75
This compoundBSEP Inhibition% Inhibition @ 10 µM45%
Analog ABSEP Inhibition% Inhibition @ 10 µM<10%
Analog BBSEP Inhibition% Inhibition @ 10 µM30%

V. Visualizations

The following diagrams illustrate key pathways and workflows relevant to the development of safer CCR4 antagonists.

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL17 CCL17 (TARC) CCR4 CCR4 CCL17->CCR4 Binds CCL22 CCL22 (MDC) CCL22->CCR4 Binds This compound This compound / Analog This compound->CCR4 Blocks G_protein Gαi Protein CCR4->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Cell_Migration Cell Migration Ca_flux->Cell_Migration Leads to PKC->Cell_Migration Leads to

Caption: Simplified CCR4 signaling pathway leading to cell migration.

Drug_Development_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (CCR4) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro_Safety In Vitro Safety/ Toxicology Lead_Opt->In_Vitro_Safety In_Vivo_PKPD In Vivo PK/PD Lead_Opt->In_Vivo_PKPD Iterative Process In_Vitro_Safety->In_Vivo_PKPD In_Vivo_PKPD->Lead_Opt In_Vivo_Tox In Vivo Toxicology In_Vivo_PKPD->In_Vivo_Tox Phase1 Phase I In_Vivo_Tox->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3

Caption: General workflow for drug discovery and development.

Logical_Relationship This compound This compound CCR4_Antagonism CCR4 Antagonism This compound->CCR4_Antagonism Exhibits Hepatotoxicity Hepatotoxicity This compound->Hepatotoxicity Causes Therapeutic_Effect Therapeutic Effect (e.g., in Atopic Dermatitis) CCR4_Antagonism->Therapeutic_Effect Leads to Safer_Analog Safer Analog Hepatotoxicity->Safer_Analog Mitigated in Safer_Analog->CCR4_Antagonism Exhibits Safer_Analog->Therapeutic_Effect Leads to

Caption: Logical relationship between this compound, its effects, and the goal for a safer analog.

References

Technical Support Center: RPT193 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that RPT193 (also known as zelnecirnon) is a small molecule inhibitor of CCR4, not an animal model designation. This guide is tailored for researchers utilizing various animal models (e.g., induced atopic dermatitis models) to investigate the efficacy and mechanisms of this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal studies involving the CCR4 antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2] Its primary mechanism is to selectively inhibit the migration of T-helper Type 2 (Th2) cells into inflamed tissues by blocking the CCR4 receptor.[3] Th2 cells are known to secrete proteins that drive inflammatory responses in allergic diseases like atopic dermatitis (AD). This compound may also modulate Th2 cell function by reducing the secretion of Th2 cytokines.

Q2: What are the most common animal models used to study the efficacy of this compound?

A2: While specific this compound preclinical data is proprietary, the mechanism of action suggests the use of induced atopic dermatitis (AD) models. These can include models where AD-like skin lesions are induced by epicutaneous application of sensitizing agents like ovalbumin (OVA) or house dust mite (HDM) extract. Genetically modified models, such as those with conditional overexpression of IL-13 or TSLP, may also be relevant for studying the Th2-mediated inflammatory pathways targeted by this compound.[4]

Q3: We are observing high variability in disease severity scores (e.g., EASI) between our vehicle- and this compound-treated groups. What are the potential causes?

A3: High variability is a common challenge in animal studies. Key factors include:

  • Genetic Drift: Differences in the genetic background of animal strains, even within the same strain from different vendors, can impact study outcomes.[5][6]

  • Environmental Factors: Minor changes in housing conditions, diet, light cycles, and noise can significantly affect an animal's physiology and behavior.[7][8]

  • Microbiome Differences: The gut and skin microbiome can influence immune responses and may vary between animals.

  • Experimenter Variability: Differences in handling, dosing, and scoring techniques between technicians can introduce significant variability.[8][9]

  • Induction Efficacy: In induced disease models, the efficiency of the sensitization or challenge phase can vary between animals, leading to different baseline disease severities.

Q4: How can we minimize experimental variability in our this compound studies?

A4: Implementing standardized operating procedures (SOPs) is crucial.[10][11][12][13] Key strategies include:

  • Acclimatization: Allow animals a sufficient period to acclimate to the facility before starting the experiment.

  • Randomization and Blinding: Randomize animals into treatment groups and blind experimenters to the treatment allocation during dosing, data collection, and analysis.

  • Consistent Husbandry: Maintain strict control over environmental conditions such as temperature, humidity, light cycle, and diet.[8]

  • Standardized Procedures: Ensure all personnel are trained on and adhere to detailed SOPs for animal handling, dosing, scoring, and tissue collection.[14]

  • Pilot Studies: Conduct small-scale pilot studies to assess the model's variability and refine protocols before launching a large-scale experiment.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during animal studies with this compound.

Observed Problem Potential Causes Recommended Solutions
Inconsistent drug exposure (PK variability) in the this compound-treated group. 1. Dosing Errors: Inaccurate volume, incorrect route of administration, or gavage failure.2. Formulation Issues: Poor solubility or stability of the this compound formulation.3. Metabolic Differences: Natural variation in drug metabolism between individual animals.1. Dosing Technique: Ensure all technicians are proficient in the chosen dosing method (e.g., oral gavage). Use positive displacement pipettes for viscous formulations.2. Formulation Check: Verify the solubility, stability, and homogeneity of the this compound formulation before each use.3. PK/PD Studies: Conduct preliminary pharmacokinetic/pharmacodynamic studies to establish the optimal dosing regimen and expected exposure levels.
High mortality or adverse events in the this compound group. 1. Dosing Vehicle Toxicity: The vehicle used to dissolve/suspend this compound may have adverse effects.2. Off-Target Effects: At the tested dose, this compound might have unintended biological effects.3. Dosing Procedure Injury: Improper gavage or injection technique can cause injury or distress.1. Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation itself.2. Dose-Ranging Study: Perform a dose-ranging toxicity study to identify the maximum tolerated dose (MTD).3. Refine Techniques: Provide additional training on humane animal handling and dosing techniques.[16]
Lack of therapeutic effect in the this compound group compared to vehicle. 1. Suboptimal Dose: The dose of this compound may be too low to achieve therapeutic receptor occupancy.2. Model Mismatch: The chosen animal model may not be driven by the CCR4/Th2 pathway.3. Timing of Treatment: The treatment window may not align with the key pathological events in the model.1. Dose-Response Study: Conduct a dose-response study to determine the effective dose range.2. Model Validation: Confirm that the CCR4 ligands (CCL17/TARC, CCL22/MDC) are upregulated in your model and that Th2 cells are key drivers of the phenotype.3. Vary Treatment Onset: Test different treatment initiation times (e.g., prophylactic vs. therapeutic) to identify the optimal window of intervention.
Unexpected results in female animals. 1. Hormonal Effects: The estrous cycle in female rodents can influence immune responses and drug metabolism, introducing variability.[7]1. Stage Estrous Cycle: Monitor the estrous cycle and either test all females in the same phase or ensure cycles are distributed evenly across groups.2. Single-Sex Studies: If scientifically justified, conduct initial studies in a single sex (typically males) to reduce this source of variability.

Experimental Protocols & Methodologies

Protocol: Induction of Atopic Dermatitis-like Disease (Ovalbumin Model)
  • Sensitization:

    • On day 0, shave the dorsal skin of anesthetized mice (e.g., BALB/c strain).

    • Apply a 1 cm² sterile gauze patch soaked with 100 µL of 100 µg ovalbumin (OVA) in saline. Secure with bio-occlusive dressing.

    • Repeat this sensitization process once a week for three weeks.

  • Challenge:

    • One week after the final sensitization, challenge the same skin area by applying a patch with 100 µL of 50 µg OVA in saline.

    • Repeat the challenge every other day for two weeks.

  • This compound Treatment:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound or vehicle via oral gavage daily, starting one day before the first challenge and continuing throughout the challenge period.

  • Endpoint Assessment:

    • Score the severity of skin lesions (erythema, edema, excoriation) 24 hours after the final challenge using a standardized scoring system.

    • Collect skin tissue for histological analysis (e.g., H&E for epidermal thickness, toluidine blue for mast cell infiltration).

    • Collect serum to measure total and OVA-specific IgE levels.

Visualizations

This compound Mechanism of Action

RPT193_MoA cluster_tissue Inflamed Tissue cluster_vessel Blood Vessel Th2_tissue Th2 Cell Inflammation Inflammation (e.g., Atopic Dermatitis) Th2_tissue->Inflammation Secretes IL-4, IL-5, IL-13 Th2_vessel Circulating Th2 Cell CCR4 CCR4 Receptor CCR4->Th2_tissue   Mediates Cell Migration Chemokines Chemokines (CCL17, CCL22) Chemokines->CCR4 Binds to This compound This compound This compound->CCR4 Blocks aef_workflow start Hypothesis animal_model Select Animal Model (e.g., OVA-induced AD) start->animal_model pilot Pilot Study (Dose-ranging, variability) animal_model->pilot sops Develop SOPs (Dosing, Scoring, Endpoints) pilot->sops main_study Main Experiment (Randomized, Blinded) sops->main_study data_collection Data Collection (Clinical Scores, Samples) main_study->data_collection analysis Statistical Analysis data_collection->analysis results Interpret Results analysis->results

References

Technical Support Center: Improving the Pharmacokinetic Profile of Rpt193 (Zelnecirnon)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the experimental evaluation and optimization of the pharmacokinetic (PK) profile of Rpt193 (also known as Zelnecirnon), an orally active CCR4 antagonist.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues encountered during the preclinical and early clinical development of this compound.

Issue 1: Low or Variable Oral Bioavailability in Preclinical Models
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility - Characterize Solubility: Determine the pH-solubility profile of this compound. - Formulation Strategies: - Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[1][2] - Solid Dispersions: Prepare solid dispersions with hydrophilic carriers (e.g., PVP, HPMC, PEGs) to enhance dissolution.[3] - Co-solvents/Surfactants: Investigate the use of co-solvents or surfactants in the formulation to improve wettability and solubility.[4]
Low Intestinal Permeability - Caco-2 Permeability Assay: Conduct bidirectional Caco-2 assays to determine the apparent permeability coefficient (Papp) and assess if this compound is a substrate for efflux transporters like P-glycoprotein. - Formulation with Permeation Enhancers: Explore the inclusion of GRAS (Generally Recognized as Safe) permeation enhancers in the formulation.
High First-Pass Metabolism - In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, dog, human) to determine the intrinsic clearance.[5][][7][8] - Reaction Phenotyping: Identify the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism.[] - Structural Modification/Prodrug Approach: If metabolism is extensive, consider medicinal chemistry efforts to block metabolic soft spots or design a prodrug that releases the active this compound after absorption.[9]
Food Effects - Fed vs. Fasted Animal Studies: Conduct PK studies in preclinical models under both fed and fasted conditions to assess the impact of food on absorption.[10][11] - Biorelevant Dissolution Media: Use simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) to better predict in vivo dissolution under different prandial states.
Issue 2: High Intersubject Variability in Pharmacokinetic Parameters
Potential Cause Troubleshooting Steps
Genetic Polymorphisms in Metabolic Enzymes - Identify Metabolizing Enzymes: If a specific CYP enzyme is primarily responsible for this compound metabolism, investigate if known genetic polymorphisms in that enzyme could contribute to variability. - Population PK Modeling: In clinical studies, utilize population pharmacokinetic modeling to identify covariates (e.g., genotype) that may explain variability.
Variable Gastric Emptying and GI Transit Time - Controlled Administration: In preclinical studies, ensure consistent dosing procedures and consider the use of liquid formulations to minimize variability from solid dosage form dissolution. - Food Effects: As noted above, the presence and composition of food can significantly alter GI transit time.[10][11]
Formulation-Dependent Absorption - Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. Test different formulations (e.g., solution, suspension, solid dispersion) to identify one with lower variability.
Issue 3: Suboptimal Target Engagement or Pharmacodynamic (PD) Effect
Potential Cause Troubleshooting Steps
Insufficient Free Drug Concentration - Measure Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins in the relevant species.[12][13][14][15][16] High plasma protein binding can limit the amount of free drug available to interact with the CCR4 receptor. - Dose Escalation Studies: Carefully designed dose-escalation studies can help establish the relationship between dose, plasma concentration, and target engagement.
Low Receptor Occupancy - Receptor Occupancy (RO) Assay: Develop and validate a receptor occupancy assay to directly measure the percentage of CCR4 receptors bound by this compound at different doses and time points.[17][18][19][20][21] This can be done using techniques like flow cytometry with a labeled competing ligand or antibody. - PK/PD Modeling: Correlate this compound plasma concentrations with receptor occupancy and downstream pharmacodynamic markers (e.g., inhibition of Th2 cell migration).
Rapid Target Turnover - Time-Course PD Studies: Conduct detailed time-course studies to understand the dynamics of CCR4 receptor expression and turnover in the presence of this compound.
Issue 4: Signs of Toxicity in Preclinical or Clinical Studies
Potential Cause Troubleshooting Steps
Off-Target Effects - Kinase Panel Screening: Screen this compound against a panel of kinases and other receptors to identify potential off-target interactions. - Cell-Based Assays: Use a variety of cell lines to assess cytotoxicity and other potential off-target functional effects.
Metabolite-Induced Toxicity - Metabolite Identification: Identify the major metabolites of this compound in preclinical species and humans.[5] - Metabolite Toxicity Testing: Synthesize and test the identified metabolites for toxicity.
Drug Accumulation - Multiple-Dose PK Studies: Conduct multiple-dose pharmacokinetic studies to assess the accumulation of this compound and its metabolites upon repeated dosing.[22]

Frequently Asked Questions (FAQs)

Q1: What is the reported pharmacokinetic profile of this compound from clinical studies?

A1: In a Phase 1 study, this compound demonstrated dose-proportional exposure with once-daily oral dosing. The mean terminal half-life was approximately 25 hours, which supports a once-daily dosing regimen.[22] The study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) in healthy volunteers, as well as multiple doses in patients with atopic dermatitis.[22]

Q2: How can I assess the in vitro metabolism of this compound?

A2: The in vitro metabolism of this compound can be assessed using various systems, including:

  • Liver Microsomes: These contain phase I enzymes (e.g., CYPs) and are useful for determining metabolic stability and identifying metabolites.

  • Hepatocytes: These contain both phase I and phase II enzymes and provide a more complete picture of hepatic metabolism.

  • Recombinant Enzymes: Using specific recombinant CYP enzymes can help identify the key enzymes responsible for this compound metabolism (reaction phenotyping).[5][][7][8]

Q3: What is a receptor occupancy assay and why is it important for this compound?

A3: A receptor occupancy (RO) assay measures the percentage of a specific receptor (in this case, CCR4) that is bound by a drug at a given time.[18][19][20] It is a crucial pharmacodynamic biomarker that links drug concentration to its direct effect on the target. For this compound, an RO assay can help determine the dose and concentration required to achieve sufficient CCR4 blockade to inhibit Th2 cell migration and produce a therapeutic effect.[22]

Q4: Are there any known liabilities with this compound that I should be aware of?

A4: While initial Phase 1 studies showed this compound to be generally well-tolerated, its development for atopic dermatitis was halted following a case of severe liver injury in a Phase 2 trial.[23] Therefore, careful monitoring of liver function is critical in any further studies.

Data Presentation

Table 1: Summary of this compound Phase 1 Pharmacokinetic Parameters

ParameterValueStudy PopulationDosing Regimen
Mean Terminal Half-life (t½) ~25 hoursHealthy SubjectsMultiple Ascending Doses
Exposure Dose-proportionalHealthy SubjectsSingle & Multiple Ascending Doses
Receptor Occupancy ≥80% sRO achieved with repeated daily dosing (50, 100, 200, or 400 mg)Healthy SubjectsMultiple Ascending Doses

sRO: surface Receptor Occupancy[22]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the intrinsic clearance (CLint) of this compound in human liver microsomes.

  • Materials:

    • This compound

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Positive control substrate (e.g., testosterone)

    • Acetonitrile (B52724) with an internal standard for quenching

    • LC-MS/MS system

  • Method:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Pre-incubate HLMs in phosphate buffer at 37°C.

    • Initiate the reaction by adding this compound and the NADPH regenerating system. The final protein concentration should be in the linear range (e.g., 0.5 mg/mL).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (mL incubation/mg microsomal protein)).

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 for basolateral, pH 6.5 for apical)

    • This compound

    • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol; P-gp substrate: e.g., digoxin)

    • Lucifer yellow for monolayer integrity testing

    • LC-MS/MS system

  • Method:

    • Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the transport of Lucifer yellow.

    • For the apical to basolateral (A-to-B) transport study, add this compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For the basolateral to apical (B-to-A) transport study, add this compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)). An efflux ratio > 2 suggests that this compound is a substrate for efflux transporters.

Visualizations

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_elimination Elimination Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Permeation Permeation Dissolution->Permeation Free Drug Free Drug Permeation->Free Drug Absorption Protein Bound Protein Bound Free Drug->Protein Bound Metabolism (Liver) Metabolism (Liver) Free Drug->Metabolism (Liver) Excretion (Kidney) Excretion (Kidney) Free Drug->Excretion (Kidney)

Caption: Oral Drug Absorption, Distribution, Metabolism, and Excretion (ADME) Pathway.

G cluster_troubleshooting Troubleshooting Low Bioavailability Start Low Bioavailability Observed Solubility Assess Solubility Start->Solubility Permeability Assess Permeability (Caco-2) Solubility->Permeability If solubility is adequate Formulation Formulation Optimization Solubility->Formulation If solubility is poor Metabolism Assess Metabolism (Microsomes/Hepatocytes) Permeability->Metabolism If permeability is adequate Permeability->Formulation If permeability is poor Medicinal_Chemistry Medicinal Chemistry Metabolism->Medicinal_Chemistry If metabolism is high

Caption: Decision tree for troubleshooting low oral bioavailability.

G Th2_Cell Th2 Cell CCR4 Receptor Inflamed_Tissue Inflamed Tissue Th2_Cell->Inflamed_Tissue migration This compound This compound This compound->Blockade Chemokines CCL17/CCL22 Chemokines->Th2_Cell attract Blockade->Th2_Cell blocks

Caption: this compound mechanism of action: blocking CCR4-mediated Th2 cell migration.

References

Validation & Comparative

A Comparative Analysis of RPT-193 (Zelnecirnon) and Dupilumab for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy and mechanisms of action of RPT-193 (zelnecirnon) and dupilumab, two therapeutic agents developed for the treatment of atopic dermatitis (AD). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available clinical trial data and experimental protocols.

Executive Summary:

RPT-193 (zelnecirnon) was an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). Its development, however, was halted in Phase 2 clinical trials due to a serious adverse event of liver failure, and the program was subsequently terminated in November 2024.[1][2] Dupilumab, a monoclonal antibody that inhibits interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, is an approved treatment for moderate-to-severe atopic dermatitis in various age groups.[3][4][5] This guide will compare the distinct mechanisms of action and present the clinical efficacy data from their respective trials.

Mechanism of Action

RPT-193 (Zelnecirnon):

RPT-193 functioned by selectively blocking the CCR4 receptor.[6] This receptor is highly expressed on T-helper 2 (Th2) cells, which are key drivers of inflammation in atopic dermatitis. By antagonizing CCR4, RPT-193 was designed to inhibit the migration of these inflammatory cells into skin tissues, thereby reducing the inflammatory cascade.[6]

Dupilumab:

Dupilumab is a human monoclonal antibody that targets the alpha subunit of the IL-4 receptor (IL-4Rα).[4][7][8][9] This receptor is a common component of the receptor complexes for both IL-4 and IL-13, two central cytokines in the type 2 inflammatory pathway that underlies atopic dermatitis. By blocking IL-4Rα, dupilumab effectively inhibits the signaling of both IL-4 and IL-13, leading to a downstream reduction in Th2 cell differentiation, IgE production, and eosinophil recruitment.[7][10]

Signaling Pathway Diagrams

RPT193_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds Th2_Migration Th2 Cell Migration (Inflammation) CCR4->Th2_Migration Activates RPT193 This compound This compound->CCR4 Blocks

Figure 1: RPT-193 (Zelnecirnon) Signaling Pathway

Dupilumab_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular IL4 IL-4 IL4Ra IL-4Rα IL4->IL4Ra IL13 IL-13 IL13Ra1 IL-13Rα1 IL13->IL13Ra1 Inflammation Type 2 Inflammation (e.g., IgE production, eosinophilia) IL4Ra->Inflammation gammac γc gammac->IL4Ra IL13Ra1->IL4Ra Dupilumab Dupilumab Dupilumab->IL4Ra Blocks

Figure 2: Dupilumab Signaling Pathway

Clinical Efficacy Data

The following tables summarize the key efficacy endpoints from the respective clinical trials for RPT-193 and dupilumab in patients with moderate-to-severe atopic dermatitis. It is important to note that these are not head-to-head comparisons and the trial designs and patient populations may differ.

Table 1: RPT-193 (Zelnecirnon) Phase 1b Monotherapy Trial Results

EndpointRPT-193 (400 mg once daily)PlaceboTimepoint
Mean % Improvement in EASI Score 36.3%17.0%Week 4
53.2%9.6%Week 6 (2 weeks post-treatment)
Proportion of Patients Achieving EASI-50 42.9%10.0%Week 4
61.9%20.0%Week 6 (2 weeks post-treatment)
Proportion of Patients with vIGA of 0/1 4.8%0.0%Week 4
14.3%0.0%Week 6 (2 weeks post-treatment)
Proportion of Patients with ≥4-point reduction in Pruritus NRS 45.0%22.2%Week 4
Data from the RPT-193 Phase 1b trial.[6][11]

Table 2: Dupilumab Monotherapy (SOLO 1 & 2 Pooled) and Concomitant Therapy (CHRONOS) Phase 3 Trial Results at Week 16

EndpointDupilumab (300 mg q2w) - MonotherapyPlacebo - MonotherapyDupilumab (300 mg q2w) + TCSPlacebo + TCS
Proportion of Patients with IGA of 0 or 1 38% (SOLO 1), 36% (SOLO 2)10% (SOLO 1), 8% (SOLO 2)39%12%
Proportion of Patients Achieving EASI-75 51% (SOLO 1), 44% (SOLO 2)15% (SOLO 1), 12% (SOLO 2)69%23%
Mean % Improvement in Pruritus NRS 41% (SOLO 1), 36% (SOLO 2)12% (SOLO 1), 10% (SOLO 2)51%20%
Data from the SOLO 1, SOLO 2, and CHRONOS Phase 3 trials.[5][12]

Experimental Protocols

RPT-193 (Zelnecirnon) Phase 1b Trial:

This was a randomized, double-blind, placebo-controlled study in 31 patients with moderate-to-severe atopic dermatitis.[6] Patients received either 400 mg of RPT-193 or a placebo orally once daily for four weeks.[11] The primary endpoints were safety and tolerability. Efficacy endpoints, including the Eczema Area and Severity Index (EASI), validated Investigator Global Assessment (vIGA), and Pruritus Numerical Rating Scale (NRS), were exploratory.[6][11]

Dupilumab (SOLO 1 and SOLO 2) Phase 3 Trials:

These were two identical, multinational, randomized, double-blind, placebo-controlled trials.[12] A total of 1,379 adult patients with moderate-to-severe atopic dermatitis were enrolled. Patients were randomized to receive subcutaneous injections of either 300 mg of dupilumab or placebo every other week for 16 weeks.[12] The primary endpoints were the proportion of patients with an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear) and a 75% reduction in the Eczema Area and Severity Index (EASI-75) at week 16.[12]

Experimental Workflow Diagram

Experimental_Workflow Patient_Screening Patient Screening (Moderate-to-Severe AD) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Active Treatment (RPT-193 or Dupilumab) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 4-16 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Follow-up Period Treatment_Period->Follow_Up Endpoint_Assessment Endpoint Assessment (EASI, IGA, NRS, Safety) Follow_Up->Endpoint_Assessment

Figure 3: Generalized Clinical Trial Workflow

Conclusion

RPT-193 and dupilumab represent two distinct approaches to treating atopic dermatitis by targeting different components of the inflammatory cascade. While RPT-193 showed promising early-phase results as an oral CCR4 antagonist, its development was terminated due to safety concerns.[2] Dupilumab, an injectable biologic that blocks IL-4 and IL-13 signaling, has demonstrated significant and sustained efficacy in large-scale Phase 3 trials and is an established therapeutic option.[5][13] This comparative guide highlights the different mechanistic pathways and summarizes the available clinical data to inform the scientific and drug development community.

References

Rpt193: A Preclinical Comparative Analysis of a Novel CCR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for Rpt193, a novel C-C chemokine receptor 4 (CCR4) antagonist, alongside other notable CCR4 antagonists. The data presented herein is compiled from publicly available preclinical studies and aims to offer an objective comparison to inform research and development decisions.

Introduction to CCR4 Antagonism

The C-C chemokine receptor 4 (CCR4) is a key mediator in the inflammatory cascade, particularly in diseases characterized by a T-helper type 2 (Th2) cell-dominant immune response.[1] CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in the recruitment of Th2 cells to sites of inflammation.[2] Consequently, antagonism of CCR4 represents a promising therapeutic strategy for a range of allergic and inflammatory conditions, including atopic dermatitis and asthma.[1][3] this compound is an orally administered small molecule antagonist of CCR4 that has been shown to inhibit the migration of Th2 cells.[3]

In Vitro Efficacy: A Comparative Look

The in vitro potency of this compound has been evaluated and compared to other small molecule CCR4 antagonists, namely AZD2098 and GSK2239633. The half-maximal inhibitory concentration (IC50) in a CCL22-induced human Th2 chemotaxis assay serves as a key metric for this comparison.

CompoundTargetAssayIC50 (nM)
This compound CCR4CCL22-Induced Human Th2 Chemotaxis~370[2]
AZD2098 CCR4CCL22-Induced Human Th2 Chemotaxis~3000[2]
GSK2239633 CCR4CCL22-Induced Human Th2 Chemotaxis~3000[2]

In Vivo Efficacy in Preclinical Atopic Dermatitis Models

This compound has been evaluated in an ovalbumin (OVA)-induced atopic dermatitis mouse model, a standard preclinical model for assessing the efficacy of therapeutic candidates for allergic skin inflammation.

CompoundModelDosingKey Findings
This compound Ovalbumin-Induced Atopic Dermatitis (Mouse)100 mg/kg, oral, once dailyDemonstrated a reduction in ear thickness (inflammation) comparable to the corticosteroid dexamethasone.[4]
AZ-445 Allergen-Induced Atopic Dermatitis (Canine)0.48 mg/kg and 1.6 mg/kgDid not show a statistically significant reduction in clinical scores compared to vehicle.[5]

Note: While the graph for this compound's in vivo efficacy indicates a significant reduction in ear swelling, specific numerical data with statistical analysis from the primary source is not available in the public domain. AZ-445 is a different CCR4 antagonist from AstraZeneca than AZD2098.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating CCR4 antagonists in a preclinical setting.

CCR4_Signaling_Pathway CCR4 Signaling Pathway in Th2 Cell Migration CCL17_CCL22 CCL17 / CCL22 CCR4 CCR4 CCL17_CCL22->CCR4 Binds G_Protein G-Protein Activation CCR4->G_Protein Activates This compound This compound This compound->CCR4 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Actin Actin Polymerization Downstream->Actin Chemotaxis Th2 Cell Chemotaxis and Migration Actin->Chemotaxis Inflammation Allergic Inflammation Chemotaxis->Inflammation

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Preclinical Evaluation Workflow for CCR4 Antagonists cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis Binding_Assay Receptor Binding Assay (Determine Ki) Chemotaxis_Assay Chemotaxis Assay (Determine IC50) Binding_Assay->Chemotaxis_Assay AD_Model Atopic Dermatitis Model (e.g., OVA-induced) Chemotaxis_Assay->AD_Model Efficacy_Testing Efficacy Testing (e.g., Ear Thickness, Clinical Score) AD_Model->Efficacy_Testing PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Testing->PK_PD Comparison Comparative Analysis PK_PD->Comparison Selection Candidate Selection Comparison->Selection

Caption: General experimental workflow for preclinical CCR4 antagonist evaluation.

Experimental Protocols

In Vitro Chemotaxis Assay (General Protocol)

This assay is designed to assess the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant.

1. Cell Preparation:

  • Culture a human Th2 cell line or primary human Th2 cells.
  • Harvest and wash the cells with an appropriate assay buffer.
  • Resuspend the cells at a concentration of 1-5 x 10^6 cells/mL in the assay buffer.

2. Assay Setup:

  • Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pores).
  • Add a solution containing a CCR4 ligand (e.g., CCL22 at a concentration of 10 nM) to the lower chamber.
  • In the upper chamber, add the cell suspension.
  • Add varying concentrations of the CCR4 antagonist (e.g., this compound) to the upper chamber along with the cells. Include a vehicle control.

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

4. Quantification:

  • After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence in a plate reader.

5. Data Analysis:

  • Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Ovalbumin (OVA)-Induced Atopic Dermatitis Mouse Model (General Protocol)

This model is used to induce an allergic skin inflammation that mimics atopic dermatitis.

1. Sensitization:

  • Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of OVA emulsified in alum on days 0 and 7.

2. Challenge:

  • On day 14, and every other day thereafter for a specified period, challenge the mice by epicutaneous application of OVA solution to one ear. The contralateral ear receives the vehicle (e.g., saline) as a control.

3. Treatment:

  • Administer the CCR4 antagonist (e.g., this compound) orally at a specified dose (e.g., 100 mg/kg) once daily, starting from a predetermined day of the challenge phase. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

4. Efficacy Assessment:

  • Measure the ear thickness of both ears daily using a digital caliper. The difference in thickness between the OVA-challenged ear and the vehicle-treated ear (delta ear thickness) is a measure of inflammation.
  • At the end of the study, collect ear tissue for histological analysis to assess inflammatory cell infiltration and other pathological changes.
  • Blood samples can be collected to measure serum levels of IgE and cytokines.

5. Data Analysis:

  • Compare the delta ear thickness, histological scores, and biomarker levels between the treatment groups and the vehicle control group using appropriate statistical tests.

Conclusion

The available preclinical data indicates that this compound is a potent inhibitor of CCR4-mediated Th2 cell chemotaxis in vitro, with a significantly lower IC50 compared to other tested small molecule CCR4 antagonists. In a preclinical model of atopic dermatitis, oral administration of this compound demonstrated a notable reduction in skin inflammation. Further publication of detailed quantitative in vivo comparative studies and pharmacokinetic data will be crucial for a more comprehensive assessment of this compound's preclinical profile relative to other CCR4 antagonists.

References

Validating Rpt193 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rpt193 (zelnecirnon), a small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4), with other notable CCR4 antagonists. The focus is on the methodologies for validating in vivo target engagement, supported by available experimental data. Recent developments regarding the clinical trials of this compound are also contextualized to provide a complete picture for researchers.

Introduction to this compound and the CCR4 Target

This compound is an orally available, small molecule designed to block the CCR4 receptor.[1] This receptor is predominantly expressed on T-helper 2 (Th2) cells and regulatory T cells (Tregs).[2] By binding to CCR4, the chemokines CCL17 and CCL22 play a crucial role in recruiting these immune cells to sites of inflammation.[2] In inflammatory conditions such as atopic dermatitis and asthma, this influx of Th2 cells drives the disease pathology. This compound aims to inhibit this migration, thereby reducing inflammation.

However, it is critical to note that in early 2024, RAPT Therapeutics announced the termination of Phase II trials for this compound in atopic dermatitis and asthma. This decision followed a serious adverse event of liver failure in a patient, which was potentially linked to the drug. This development underscores the importance of rigorous in vivo validation and safety assessment for any new therapeutic candidate.

Comparative Analysis of CCR4 Antagonists

This section compares this compound with other CCR4 antagonists that have been evaluated in preclinical or clinical settings. The tables below summarize key characteristics and available target engagement data.

Table 1: Overview of Investigated CCR4 Antagonists

Compound Molecule Type Developer Therapeutic Area Clinical Development Status
This compound (Zelnecirnon) Small MoleculeRAPT TherapeuticsAtopic Dermatitis, AsthmaPhase II trials terminated[3]
FLX475 Small MoleculeRAPT TherapeuticsOncologyPhase 1/2 clinical trial ongoing
AZD2098 Small MoleculeAstraZenecaAsthmaPreclinical/Phase I
C021 Small MoleculeN/ANeuropathic Pain, Cutaneous T-Cell Lymphoma (CTCL)Preclinical

Table 2: In Vitro Potency and In Vivo Target Engagement Data

Compound In Vitro Potency (IC50/pIC50) In Vivo Model In Vivo Target Engagement/Efficacy
This compound (Zelnecirnon) >90% inhibition of Th2 chemotaxis in 100% serum[4]Healthy Volunteers & Atopic Dermatitis Patients≥80% CCR4 surface receptor occupancy at doses of 50 mg and above[5]
FLX475 Low double-digit nM potency in chemotaxis assays[6]Healthy Volunteers & Cancer PatientsDoses of ~75 mg and above are sufficient to maintain drug exposure above the IC90 for Treg migration[7]
AZD2098 pIC50 = 7.8[8]Ovalbumin-sensitized rats (asthma model)Inhibited lung inflammation[8]
C021 IC50 for CCL17/CCL22-induced chemotaxis in CTCL cell lines (range: 120 nM - 866 nM)[1]Mouse model of neuropathic pain; CTCL xenograft miceDose-dependently diminished neuropathic pain-related behaviors; Inhibited tumor growth in CTCL xenograft model[1]

Experimental Protocols: Validating Target Engagement

A key aspect of developing targeted therapies is confirming that the drug interacts with its intended target in a living organism. For CCR4 antagonists, a widely used method is the flow cytometry-based receptor occupancy (RO) assay.

Protocol: Flow Cytometry-Based CCR4 Receptor Occupancy Assay

This protocol is a generalized procedure based on methodologies reported for this compound and other CCR4 antagonists.

Objective: To quantify the percentage of CCR4 receptors on target immune cells (e.g., Th2 cells, Tregs) that are bound by the antagonist following in vivo administration.

Materials:

  • Whole blood samples collected from subjects at various time points post-drug administration.

  • Phosphate-buffered saline (PBS).

  • Red blood cell (RBC) lysis buffer.

  • Fluorochrome-conjugated antibodies against cell surface markers for identifying target cell populations (e.g., CD3, CD4, CD45RO, CXCR3, CCR6 for Th2 cells; CD4, CD25, CD127 for Tregs).

  • Fluorochrome-conjugated CCL22 (e.g., Alexa Fluor 647-CCL22) to detect unoccupied CCR4 receptors.

  • Flow cytometer.

Procedure:

  • Blood Collection: Collect whole blood samples from subjects at pre-defined time points (e.g., pre-dose, and various time points post-dose).

  • Cell Staining:

    • Aliquot a defined volume of whole blood into flow cytometry tubes.

    • Add a cocktail of fluorochrome-conjugated antibodies for phenotyping the target T cell subset.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Detection of Unoccupied Receptors:

    • Add a saturating concentration of fluorochrome-conjugated CCL22 to the cell suspension. This will bind to CCR4 receptors that are not occupied by the antagonist.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Red Blood Cell Lysis:

    • Add RBC lysis buffer to each tube and incubate as per the manufacturer's instructions.

    • Centrifuge the tubes to pellet the white blood cells and discard the supernatant.

  • Washing: Wash the cell pellet with PBS or a suitable wash buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in a final volume of buffer suitable for flow cytometry.

    • Acquire the samples on a calibrated flow cytometer.

    • Gate on the target T cell population using the phenotypic markers.

    • Measure the mean fluorescence intensity (MFI) of the conjugated CCL22 on the target cells.

  • Data Analysis and Calculation of Receptor Occupancy:

    • The MFI of the conjugated CCL22 is inversely proportional to the receptor occupancy by the antagonist.

    • Receptor Occupancy (%) is calculated using the following formula: RO (%) = (1 - (MFI_postdose / MFI_predose)) * 100

    • Where MFI_postdose is the mean fluorescence intensity of CCL22 binding at a specific time point after drug administration, and MFI_predose is the mean fluorescence intensity before drug administration.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR4 signaling pathway, the experimental workflow for target engagement validation, and a comparative overview of the CCR4 antagonists.

CCR4_Signaling_Pathway CCR4 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 CCR4 CCR4 Receptor CCL17->CCR4 Binds CCL22 CCL22 CCL22->CCR4 Binds This compound This compound This compound->CCR4 Blocks Signaling Downstream Signaling (e.g., G-protein activation) CCR4->Signaling Activates Migration Cell Migration (Chemotaxis) Signaling->Migration Leads to

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Target_Engagement_Workflow In Vivo CCR4 Target Engagement Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis Dosing Administer this compound to Subject Blood_Draw Collect Whole Blood (Pre- and Post-Dose) Dosing->Blood_Draw Staining Stain with Fluorescent Antibodies & Labeled CCL22 Blood_Draw->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Quantification Quantify Receptor Occupancy (%) Flow_Cytometry->Quantification

Caption: Experimental workflow for in vivo CCR4 receptor occupancy assay.

Caption: Logical comparison of different CCR4 antagonists.

Conclusion

Validating in vivo target engagement is a cornerstone of drug development. For CCR4 antagonists like this compound, flow cytometry-based receptor occupancy assays provide a robust method to quantify the extent to which the drug binds to its target on immune cells. While this compound showed promising target engagement in early clinical trials, its development was halted due to safety concerns. This highlights that while achieving target engagement is a necessary step, it is only one component of a successful drug development program. The comparative data presented here on this compound and other CCR4 antagonists offer valuable insights for researchers in this field, emphasizing the importance of a comprehensive evaluation of both efficacy and safety.

References

RPT193 (Zelnecirnon) for Atopic Dermatitis: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for RPT193 (zelnecirnon), an investigational oral CCR4 antagonist for the treatment of atopic dermatitis (AD). The performance of this compound is compared with other approved and investigational therapies for moderate-to-severe AD. This document summarizes key efficacy and safety findings, details experimental protocols from clinical trials, and visualizes the proposed mechanism of action and trial workflow.

Executive Summary

This compound, an oral small molecule, showed initial promise in a Phase 1b clinical trial by demonstrating improvements in key efficacy endpoints for atopic dermatitis compared to placebo. Its mechanism of action, targeting the C-C chemokine receptor 4 (CCR4), represents a novel approach to inhibiting the inflammatory cascade in AD. However, the development of this compound has been halted due to a serious adverse event. In February 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase 2 trials of zelnecirnon following a case of liver failure in a patient in the atopic dermatitis study.[1][2] RAPT Therapeutics subsequently terminated the Phase 2b trial.[1] This event is a critical consideration in the overall assessment of the drug's potential.

This guide will objectively present the available data for this compound and compare it with data from trials of other prominent AD therapies to provide a comprehensive overview for the research and development community.

Data Presentation: Comparative Efficacy

The following tables summarize the key efficacy data from the this compound Phase 1b trial and compare it with the pivotal trial data of other atopic dermatitis treatments. It is important to note that these are not head-to-head comparisons and trial designs may vary.

Table 1: this compound Phase 1b Efficacy Results (4 Weeks)

Efficacy EndpointThis compound (400 mg once daily)Placebo
Mean % Improvement in EASI Score 36.3%17.0%
EASI-50 (% of patients) 42.9%10.0%
vIGA 0/1 (% of patients) 4.8%0.0%
≥4-point reduction in Pruritus NRS (% of patients) 45.0%22.2%

Source: RAPT Therapeutics Phase 1b Trial Data[3]

Table 2: Comparative Efficacy of Selected Atopic Dermatitis Therapies (at Week 16 of pivotal trials)

Therapy (Mechanism)EASI-75 Response (% of patients)IGA 0/1 Response (% of patients)
Dupilumab (IL-4/IL-13 inhibitor)~51-59%~36-38%
Abrocitinib (B560407) (JAK1 inhibitor)~62% (200mg), ~42% (100mg)~48% (200mg), ~37% (100mg)
Upadacitinib (B560087) (JAK1 inhibitor)~70-80% (30mg), ~60-70% (15mg)~50-60% (30mg), ~40-50% (15mg)
Tralokinumab (IL-13 inhibitor)~25-33%~16-22%
Lebrikizumab (IL-13 inhibitor)~52-59%~33-43%
Placebo ~10-18%~7-12%

Note: Data is aggregated from various Phase 3 clinical trials and is intended for general comparison. Direct comparisons are limited due to differences in trial populations and methodologies.[3][4][5][6][7]

Experimental Protocols

This compound Phase 1b Trial (NCT04271514)
  • Study Design : A randomized, double-blind, placebo-controlled monotherapy study.[6][8]

  • Participants : 31 adults with moderate-to-severe atopic dermatitis.[6][8]

  • Inclusion Criteria :

    • Clinically confirmed diagnosis of active atopic dermatitis according to the revised Hanifin and Rajka criteria.

    • 12-month history of AD.

    • Inadequate response to a ≥1 month treatment with topical medications.

    • Atopic dermatitis covering ≥10% of the body surface area (BSA).

    • Eczema Area and Severity Index (EASI) score ≥12.

    • Validated Investigator Global Assessment (vIGA) score ≥3.

  • Treatment Arms :

    • This compound: 400 mg administered orally once daily for 28 days.

    • Placebo: Administered orally once daily for 28 days.

  • Primary Endpoints : Safety and tolerability of this compound.

  • Exploratory Efficacy Endpoints :

    • Percent change from baseline in EASI score.

    • Proportion of patients achieving EASI-50, EASI-75, and EASI-90.

    • Proportion of patients achieving a vIGA score of 0 (clear) or 1 (almost clear).

    • Change from baseline in the pruritus Numerical Rating Scale (NRS).

This compound Phase 2b Trial (Terminated) (NCT05399368)
  • Study Design : A randomized, double-blind, placebo-controlled study.[9][10]

  • Participants : Planned to enroll 229 adults with moderate-to-severe atopic dermatitis.[10][11]

  • Inclusion Criteria : Similar to the Phase 1b trial, with an EASI score ≥16.[10]

  • Treatment Arms :

    • This compound: 50 mg, 200 mg, or 400 mg once daily for 16 weeks.[9]

    • Placebo: Once daily for 16 weeks.[9]

  • Co-Primary Endpoints :

    • Percent change in EASI from baseline at week 16.

    • Incidence of treatment-emergent adverse events.[9]

Mandatory Visualization

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in atopic dermatitis.

This compound Phase 1b Clinical Trial Workflow

RPT193_Phase1b_Workflow Start Patient Screening (Moderate-to-Severe AD) Randomization Randomization (n=31) Start->Randomization Treatment_Group This compound 400mg QD (n=21) Randomization->Treatment_Group Placebo_Group Placebo QD (n=10) Randomization->Placebo_Group Treatment_Period 28-Day Treatment Period Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_Up 14-Day Follow-Up Treatment_Period->Follow_Up Endpoint_Analysis Efficacy & Safety Analysis Follow_Up->Endpoint_Analysis

References

Biomarker Discovery for Predicting Rpt193 Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational oral CCR4 antagonist, Rpt193 (zelnecirnon), with alternative therapies for atopic dermatitis and asthma. It includes an objective analysis of available clinical trial data, detailed experimental protocols for key biomarker discovery methodologies, and visualizations of relevant biological pathways and workflows to support further research and development in this area.

Executive Summary

This compound is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1] It was in development for the treatment of inflammatory diseases such as atopic dermatitis and T2-high asthma.[1] The therapeutic rationale for this compound is based on its ability to inhibit the migration of T-helper 2 (Th2) cells, which are key drivers of inflammation in these conditions, by blocking their response to the chemokines CCL17 and CCL22.[1][2] Promising initial clinical trial results in atopic dermatitis showed clinical improvement and favorable changes in exploratory biomarkers.[3] However, the development of this compound was halted in Phase II trials due to a serious adverse event of liver failure in a patient.[4][5] This guide presents the available data for this compound and compares it with established treatments, including biologics like dupilumab and mepolizumab, and Janus kinase (JAK) inhibitors, to inform future biomarker-driven drug development efforts.

Comparative Performance Data

The following tables summarize the available quantitative data from clinical trials of this compound and its alternatives. It is important to note that the this compound data is from a small, early-phase trial, and direct comparisons with data from larger, later-phase trials of approved drugs should be made with caution.

Table 1: Efficacy in Atopic Dermatitis

Drug (Mechanism)Trial PhasePrimary EndpointEfficacy ResultPlacebo ResponseCitation(s)
This compound (CCR4 antagonist) Phase 1bMean % improvement in EASI score at 4 weeks36.3%17.0%[3][6]
Mean % improvement in EASI score at 6 weeks (2 weeks post-treatment)53.2%9.6%[3][6]
Dupilumab (IL-4/IL-13 inhibitor) Phase 3 (SOLO 1 & 2)% of patients achieving IGA 0 or 1 at 16 weeks37-38%8-10%[5]
% of patients achieving EASI-75 at 16 weeks44-51%12-15%[5]
Upadacitinib (JAK1 inhibitor) Phase 2bMean % improvement in EASI score at 16 weeks (15mg/30mg)62% / 74%23%[7]
Abrocitinib (JAK1 inhibitor) Phase 3% of patients achieving EASI-75 at 12 weeks (100mg/200mg)~45% / ~63%~12%[8]
Baricitinib (JAK1/2 inhibitor) Phase 3 (BREEZE-AD1 & AD2)% of patients achieving EASI-75 at 16 weeks (2mg/4mg)~35% / ~50%~15-20%

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment; EASI-75: 75% reduction in EASI score from baseline.

Table 2: Efficacy in Asthma

Drug (Mechanism)Trial PhasePrimary EndpointEfficacy ResultPlacebo ResponseCitation(s)
This compound (CCR4 antagonist) Phase 2a (Terminated)Proportion of patients with loss of asthma controlData not available due to trial termination-
Mepolizumab (IL-5 inhibitor) Phase 3 (MENSA)Reduction in the frequency of clinically significant exacerbations47-53% reduction vs. placebo-[9]
Phase 3 (SIRIUS)Reduction in oral corticosteroid dose50% median reduction0% median reduction[9]

Biomarker Discovery and Experimental Protocols

Two key exploratory biomarkers have been investigated in the context of this compound and atopic dermatitis: serum levels of the chemokine CCL17 (also known as TARC) and a transcriptomic signature in skin biopsies known as the Meta-Analysis Derived Atopic Dermatitis (MADAD) score.

Serum CCL17/TARC Measurement

Rationale: CCL17 is a ligand for CCR4 and is a chemoattractant for Th2 cells.[10][11] Its serum levels have been shown to correlate with disease severity in atopic dermatitis and decrease with effective treatment.[10][11][12]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection and Processing:

    • Collect whole blood from patients into serum separator tubes.

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

    • Aliquot the resulting serum and store at -80°C until analysis.[10]

  • ELISA Procedure (based on a typical sandwich ELISA protocol):

    • Coat a 96-well microplate with a capture antibody specific for human CCL17/TARC and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add patient serum samples and a serial dilution of a recombinant human CCL17/TARC standard to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a detection antibody (biotinylated anti-human CCL17/TARC) and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.[13]

    • Calculate the concentration of CCL17/TARC in the samples by interpolating from the standard curve.

MADAD Gene Signature Analysis from Skin Biopsies

Rationale: The MADAD transcriptome is a robust gene signature derived from a meta-analysis of multiple atopic dermatitis studies.[14][15] It reflects the complex inflammatory and barrier-related gene expression changes in lesional skin and can be used to objectively assess disease activity and therapeutic response at a molecular level.[14][15]

Experimental Protocol: Skin Biopsy and Quantitative Real-Time PCR (qRT-PCR)

  • Skin Biopsy Collection:

    • Obtain 3mm punch biopsies from both lesional and non-lesional skin of patients with atopic dermatitis.[16]

    • Immediately snap-freeze the biopsies in liquid nitrogen or place them in a tissue preservation solution (e.g., RNAlater) and store at -80°C.

  • RNA Extraction:

    • Homogenize the frozen skin biopsy tissue using a bead mill or rotor-stator homogenizer.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.[17]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

    • Use primers specific for the genes included in the MADAD signature.

    • Include primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

    • Run each sample in triplicate.[7]

    • The thermal cycling profile typically includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[7]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s) (ΔCt).

    • Calculate the relative gene expression changes between lesional and non-lesional skin or pre- and post-treatment samples using the ΔΔCt method.[17]

    • The MADAD score is then calculated based on the expression levels of the signature genes.

Visualizations

Signaling Pathway

Rpt193_Mechanism_of_Action cluster_Th2_Cell Th2 Cell cluster_Extracellular Extracellular Space CCR4 CCR4 G_protein G-protein CCR4->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Actin_polym Actin Polymerization Ca_release->Actin_polym promotes PKC->Actin_polym promotes Chemotaxis Cell Migration (Chemotaxis) Actin_polym->Chemotaxis CCL17_CCL22 CCL17 / CCL22 (Chemokines) CCL17_CCL22->CCR4 binds This compound This compound This compound->CCR4 blocks Biomarker_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Patient_Cohort Patient Cohort Selection (Atopic Dermatitis) Sample_Collection Sample Collection (Serum & Skin Biopsies) Patient_Cohort->Sample_Collection Biomarker_Analysis Biomarker Analysis (ELISA for CCL17, Transcriptomics for MADAD) Sample_Collection->Biomarker_Analysis Candidate_Identification Candidate Biomarker Identification Biomarker_Analysis->Candidate_Identification Independent_Cohort Independent Patient Cohort Candidate_Identification->Independent_Cohort Assay_Validation Biomarker Assay Validation Independent_Cohort->Assay_Validation Correlation_Analysis Correlation with Clinical Endpoints Assay_Validation->Correlation_Analysis Biomarker_Qualification Biomarker Qualification Correlation_Analysis->Biomarker_Qualification

References

A Comparative Analysis of Rpt193 and Tralokinumab in the Inhibition of Th2-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for atopic dermatitis (AD) and other Th2-driven inflammatory diseases, two distinct molecular entities, Rpt193 (zelnecirnon) and tralokinumab, have emerged with targeted mechanisms of action. This guide provides an objective comparison of their performance, supported by available experimental data, to inform research and development decisions.

At a Glance: this compound vs. Tralokinumab

FeatureThis compound (Zelnecirnon)Tralokinumab
Drug Class Oral small molecule, CCR4 antagonistInjectable human IgG4 monoclonal antibody
Target C-C motif chemokine receptor 4 (CCR4)Interleukin-13 (IL-13)
Mechanism of Action Inhibits the migration of Th2 cells into inflamed tissues by blocking CCR4.[1][2][3]Neutralizes the cytokine IL-13, preventing its interaction with IL-13 receptors.[4][5][6][7]
Administration Oral, once-daily tablet.[1]Subcutaneous injection, typically every two weeks.[8][9]
Development Stage Phase 2b clinical trials for atopic dermatitis.[10]Approved for the treatment of moderate-to-severe atopic dermatitis.[11]

Mechanism of Action: A Tale of Two Strategies

This compound and tralokinumab employ fundamentally different strategies to dampen the Th2 inflammatory response that underpins atopic dermatitis.

This compound: Blocking the Cellular Influx

This compound is an orally administered small molecule that functions as a C-C motif chemokine receptor 4 (CCR4) antagonist.[1] CCR4 is a key receptor expressed on the surface of Th2 lymphocytes. In inflammatory conditions like atopic dermatitis, chemokines such as CCL17 (TARC) and CCL22 (MDC) are highly expressed in the skin, acting as chemoattractants for CCR4-expressing Th2 cells.[12] By blocking CCR4, this compound aims to prevent the migration of these pathogenic Th2 cells from the bloodstream into the inflamed tissues, thereby reducing the local inflammatory cascade.[2][3] Preclinical data also suggest that this compound may modulate Th2 cell function by reducing the secretion of Th2 cytokines.[2][3]

Tralokinumab: Neutralizing a Key Cytokine

Tralokinumab is a fully human IgG4 monoclonal antibody that specifically targets and neutralizes interleukin-13 (IL-13).[4][5][6][7] IL-13 is a central cytokine in Th2-mediated inflammation, playing a crucial role in the pathogenesis of atopic dermatitis by promoting IgE production, eosinophil recruitment, and mast cell activation, as well as impairing skin barrier function. Tralokinumab binds to IL-13 with high affinity, preventing it from interacting with its receptors, IL-13Rα1 and IL-13Rα2, and thereby inhibiting downstream signaling pathways.[4][5][6]

Signaling Pathway of Th2 Cell Migration and this compound Inhibition

cluster_0 Inflamed Tissue cluster_1 Th2 Cell CCL17_CCL22 CCL17/CCL22 CCR4 CCR4 CCL17_CCL22->CCR4 Binds Th2_migration Th2 Cell Migration and Activation CCR4->Th2_migration Activates This compound This compound This compound->CCR4 Blocks

Caption: this compound blocks the interaction of CCL17/CCL22 with CCR4 on Th2 cells.

Signaling Pathway of IL-13 and Tralokinumab Inhibition

cluster_0 Target Cell (e.g., Keratinocyte) IL13R IL-13 Receptor (IL-13Rα1/IL-4Rα) Inflammation Inflammatory Response (e.g., IgE production, skin barrier dysfunction) IL13R->Inflammation Initiates IL13 IL-13 IL13->IL13R Binds Tralokinumab Tralokinumab Tralokinumab->IL13 Neutralizes

Caption: Tralokinumab neutralizes IL-13, preventing its binding to the IL-13 receptor.

Clinical Efficacy and Safety: An Indirect Comparison

Direct head-to-head clinical trials comparing this compound and tralokinumab have not been conducted. Therefore, this comparison is based on data from their respective clinical trial programs.

This compound Clinical Data (Phase 1b)

The Phase 1b trial of this compound (NCT04271514) was a randomized, double-blind, placebo-controlled study in patients with moderate-to-severe atopic dermatitis.[13]

EndpointThis compound (400 mg once daily)PlaceboTimepoint
EASI Score Improvement Numerically greater improvements observed.[13]-Day 29
Statistically Significant Improvement in EASI Yes (p < 0.05)[13]-Day 43 (2 weeks post-treatment)
MADAD Score Statistically significant improvement (p<0.001).[14]-Day 29
Safety Generally well-tolerated; all adverse events were mild or moderate.[13]--

Tralokinumab Clinical Data (Phase 3 - ECZTRA 1 & 2)

The ECZTRA 1 (NCT03131648) and ECZTRA 2 (NCT03160885) trials were pivotal Phase 3, randomized, double-blind, placebo-controlled studies in adults with moderate-to-severe atopic dermatitis.[15]

EndpointTralokinumab (300 mg every 2 weeks)PlaceboTimepoint
IGA score of 0 or 1 (ECZTRA 1) 15.8%[16]7.1% (p=0.002)[16]Week 16
IGA score of 0 or 1 (ECZTRA 2) 22.2%[16]10.9% (p<0.001)[16]Week 16
EASI-75 (ECZTRA 1) Not explicitly stated in search resultsNot explicitly stated in search resultsWeek 16
EASI-75 (ECZTRA 2) Not explicitly stated in search resultsNot explicitly stated in search resultsWeek 16
Safety Well-tolerated, with an overall frequency of adverse events comparable to placebo.[16]-Up to 52 weeks

Biomarker Modulation

Both this compound and tralokinumab have demonstrated effects on key biomarkers associated with atopic dermatitis.

This compound Biomarker Data

In the Phase 1b trial, this compound treatment led to:

  • A significant improvement in the Meta-Analysis Derived Atopic Dermatitis (MADAD) gene signature (p<0.001).[14]

  • Improvements in immune pathways associated with Th2, Th22, and Th1.[2]

  • Changes in atopic dermatitis-related biomarkers that showed significant correlations with clinical efficacy.[14]

Tralokinumab Biomarker Data

Clinical trials with tralokinumab have shown:

  • Reductions in Th2-associated biomarkers in the skin and blood.

  • Normalization of the skin microbiome and improvements in skin barrier proteins.

  • Further insights into the molecular effects are being gathered from ongoing analyses of skin biopsies and serum samples from the ECZTRA trials.[16]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are central to the evaluation of these drugs.

This compound: CCR4 Antagonism and Th2 Cell Migration

  • In Vitro Chemotaxis Assay: To assess the ability of this compound to block Th2 cell migration, a chemotaxis assay is employed. This typically involves:

    • Isolating human Th2 cells from peripheral blood mononuclear cells (PBMCs).

    • Placing the Th2 cells in the upper chamber of a transwell plate.

    • Adding chemokines (CCL17 and/or CCL22) to the lower chamber to create a chemotactic gradient.

    • Treating the Th2 cells with varying concentrations of this compound.

    • Quantifying the number of cells that migrate to the lower chamber after a set incubation period, typically using flow cytometry.

Experimental Workflow for this compound Chemotaxis Assay

start Isolate Human Th2 Cells transwell Place Th2 cells in a transwell chamber start->transwell chemo Add CCL17/CCL22 to the lower chamber transwell->chemo treat Treat with this compound transwell->treat incubate Incubate chemo->incubate treat->incubate quantify Quantify migrated cells (Flow Cytometry) incubate->quantify

Caption: Workflow for assessing this compound's inhibition of Th2 cell migration.

Tralokinumab: IL-13 Neutralization

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Neutralization Assay: To determine the ability of tralokinumab to block the binding of IL-13 to its receptor, an ELISA-based assay can be used:

    • Coat a microplate with recombinant human IL-13 receptor (e.g., IL-13Rα1).

    • Pre-incubate a fixed concentration of biotinylated human IL-13 with serial dilutions of tralokinumab.

    • Add the IL-13/tralokinumab mixture to the coated plate and incubate.

    • Wash the plate to remove unbound components.

    • Add streptavidin-horseradish peroxidase (HRP) to detect the bound biotinylated IL-13.

    • Add a substrate for HRP and measure the resulting colorimetric signal, which is inversely proportional to the neutralizing activity of tralokinumab.

Experimental Workflow for Tralokinumab Neutralization Assay

start Coat plate with IL-13 Receptor preincubate Pre-incubate Biotinylated IL-13 with Tralokinumab start->preincubate add_to_plate Add mixture to plate preincubate->add_to_plate wash Wash add_to_plate->wash detect Add Streptavidin-HRP and substrate wash->detect measure Measure signal detect->measure

Caption: Workflow for assessing tralokinumab's IL-13 neutralization activity.

Summary and Future Directions

This compound and tralokinumab represent two promising, yet distinct, therapeutic approaches for Th2-mediated diseases. This compound offers the convenience of oral administration and targets the upstream event of Th2 cell trafficking, a novel mechanism for a small molecule in this space. Tralokinumab, an injectable biologic, has a well-established mechanism of action, directly neutralizing the key effector cytokine IL-13, and has demonstrated efficacy and safety in a robust Phase 3 program leading to its approval.

The choice between these and other emerging therapies will likely depend on a variety of factors including patient preference for oral versus injectable administration, individual patient biomarker profiles, and long-term safety and efficacy data. As more data from the this compound clinical development program becomes available, a more direct comparison of the clinical profiles of these two agents will be possible. Further research into predictive biomarkers will also be crucial to identify which patients are most likely to respond to each of these targeted therapies, paving the way for a more personalized approach to the management of atopic dermatitis and other allergic diseases.

References

A Comparative Guide to Rpt193 (Zelnecirnon): A Cross-Validation of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Rpt193 (zelnecirnon), a novel small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). It objectively compares its performance with other CCR4 antagonists and established biologics for inflammatory diseases, supported by available experimental data.

Introduction to this compound and the Role of CCR4 in Inflammation

This compound is an orally active small molecule designed to treat allergic inflammatory diseases such as atopic dermatitis and asthma.[1][2] Its therapeutic rationale is based on the targeted inhibition of CCR4, a key chemokine receptor expressed on T-helper 2 (Th2) cells.[3][4] In inflammatory conditions, chemokines like CCL17 (TARC) and CCL22 (MDC) are highly expressed in affected tissues, creating a chemical gradient that recruits CCR4-expressing Th2 cells.[5][6] These recruited Th2 cells then release a cascade of pro-inflammatory cytokines, driving the pathophysiology of allergic diseases.[7][8] this compound aims to disrupt this process by blocking the interaction between CCR4 and its ligands, thereby inhibiting the migration of Th2 cells to inflammatory sites.[2][4]

Mechanism of Action of this compound: The CCR4 Signaling Pathway

This compound functions as a competitive antagonist at the CCR4 receptor. By binding to CCR4, it prevents the binding of the natural chemokines CCL17 and CCL22. This blockade inhibits the downstream signaling pathways that are crucial for chemotaxis, the directed movement of cells along a chemical gradient. The interruption of this signaling cascade is the primary mechanism by which this compound is expected to exert its anti-inflammatory effects.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17/CCL22 CCL17 / CCL22 (Chemokines) CCR4 CCR4 Receptor CCL17/CCL22->CCR4 Binds to This compound This compound This compound->CCR4 Blocks G_protein G-protein Signaling CCR4->G_protein Activates Chemotaxis Chemotaxis (Cell Migration) G_protein->Chemotaxis Leads to Inflammation Inflammation Chemotaxis->Inflammation Contributes to Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Cell_Prep Prepare CCR4+ Th2 Cells Incubation Incubate Cells with this compound Cell_Prep->Incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubation Transwell Add Cells to Upper Chamber Chemoattractant to Lower Incubation->Transwell Migration Incubate to Allow Cell Migration Transwell->Migration Quantification Count Migrated Cells and Calculate Inhibition Migration->Quantification CCR4 sRO Assay Workflow cluster_sample Sample Processing cluster_analysis Data Acquisition & Analysis Blood_Collection Collect Whole Blood Sample Staining Stain with Fluorescent Antibodies and Ligand Blood_Collection->Staining Lysis_Fixation Lyse RBCs and Fix Cells Staining->Lysis_Fixation Flow_Cytometry Acquire on Flow Cytometer Lysis_Fixation->Flow_Cytometry Analysis Gate on Th2 Cells and Calculate MFI Flow_Cytometry->Analysis sRO_Calculation Calculate Surface Receptor Occupancy Analysis->sRO_Calculation

References

Evaluating the Therapeutic Index of RPT193 Versus Other Immunomodulators for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For immunomodulators used in chronic inflammatory conditions like atopic dermatitis (AD), a favorable therapeutic index is paramount for long-term patient management. This guide provides a comparative evaluation of the emerging oral CCR4 antagonist, RPT193 (zelnecirnon), against established immunomodulators—methotrexate (B535133), cyclosporine, and Janus kinase (JAK) inhibitors—with a focus on their therapeutic index and benefit/risk profiles.

Executive Summary

While a precise, quantitative therapeutic index for the investigational drug this compound is not publicly available, an evaluation of its benefit/risk profile can be initiated through analysis of preclinical and clinical data. This guide synthesizes available information to facilitate a comparative assessment against methotrexate, cyclosporine, and JAK inhibitors, which are established systemic therapies for moderate-to-severe AD. It is important to note that the clinical development of this compound (zelnecirnon) was placed on a clinical hold by the FDA in February 2024 due to a serious adverse event of liver failure in a patient in the atopic dermatitis trial[1][2]. Subsequently, in November 2024, RAPT Therapeutics announced the termination of the zelnecirnon program[2]. This event underscores the critical importance of a thorough evaluation of the therapeutic index for any new immunomodulatory agent.

Comparative Data of Immunomodulators

The following table summarizes key efficacy and safety data for this compound and comparator immunomodulators, which together inform an assessment of their therapeutic windows.

Drug Target/Mechanism of Action Efficacy in Atopic Dermatitis (Clinical Trial Data) Commonly Observed Adverse Events Reported Preclinical Therapeutic Index Data
This compound (Zelnecirnon) Oral CCR4 AntagonistPhase 1b: 36.3% improvement in EASI score at 4 weeks (vs. 17.0% for placebo).Generally well-tolerated in Phase 1 trials with mild to moderate adverse events. A serious adverse event of liver failure was reported in a Phase 2b trial.Not publicly available.
Methotrexate Dihydrofolate Reductase InhibitorRetrospective studies show significant improvement in EASI and SCORAD scores.Nausea, fatigue, transient elevation of transaminases, bone marrow suppression, gastrointestinal ulcers, pulmonary toxicity.Oral LD50 in rats: 135 mg/kg.
Cyclosporine Calcineurin InhibitorRapid and significant improvement in disease activity indices.Nephrotoxicity, hypertension, increased risk of infections.Not publicly available.
JAK Inhibitors (e.g., Abrocitinib, Upadacitinib) Janus Kinase Inhibitors (JAK1 selective)Phase 3 trials show significant and rapid improvement in EASI-75 and itch reduction.Nausea, headache, acne, herpes zoster, decreased platelet counts.Preclinical studies showed selectivity for JAK1 over other JAK isoforms. Specific TI data not publicly available.

Experimental Protocols

A comprehensive evaluation of the therapeutic index involves a combination of in vitro and in vivo studies, progressing from preclinical assessments to clinical trials.

Preclinical Evaluation of Therapeutic Index

1. In Vitro Cytotoxicity Assays:

  • Objective: To determine the concentration of the immunomodulator that induces cell death in relevant cell types (e.g., lymphocytes, keratinocytes) and to establish a preliminary therapeutic window.

  • Methodology:

    • Cell Lines: Human keratinocyte cell lines (e.g., HaCaT), peripheral blood mononuclear cells (PBMCs).

    • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are commonly used to measure cell viability and cytotoxicity.

    • Procedure: Cells are incubated with increasing concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). Cell viability is then assessed spectrophotometrically.

    • Endpoint: IC50 (the concentration that inhibits 50% of cell viability) is determined.

2. In Vivo Efficacy and Toxicity Studies in Animal Models:

  • Objective: To determine the effective dose (ED50) and lethal dose (LD50) of the immunomodulator in a relevant animal model of atopic dermatitis, allowing for the calculation of the therapeutic index (TI = LD50 / ED50).

  • Animal Models:

    • Oxazolone-induced AD model in mice: Repeated topical application of oxazolone (B7731731) induces a Th2-dominant inflammatory response mimicking human AD.

    • Ovalbumin-sensitized mouse model: Epicutaneous sensitization with ovalbumin in mice with a disrupted skin barrier leads to an AD-like phenotype.

  • Methodology:

    • Efficacy Assessment:

      • Animals are treated with a range of doses of the test compound.

      • Efficacy is evaluated by scoring the severity of skin lesions (e.g., erythema, edema, excoriation), measuring ear thickness, and analyzing histological changes in skin biopsies.

      • The ED50, the dose that produces a 50% improvement in disease severity, is calculated.

    • Toxicity Assessment (Acute Oral Toxicity - OECD Guideline 423):

      • Animals are administered single escalating doses of the test compound.

      • Observations for signs of toxicity and mortality are made over a 14-day period.

      • The LD50, the dose that is lethal to 50% of the animals, is determined.

Clinical Evaluation of Therapeutic Window

1. Phase 1 Clinical Trials (in healthy volunteers):

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in humans and to identify the maximum tolerated dose (MTD).

  • Methodology:

    • Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies are conducted.

    • Small cohorts of healthy volunteers receive escalating doses of the drug or placebo.

    • Intensive monitoring for adverse events, vital signs, and laboratory parameters is performed.

2. Phase 2 & 3 Clinical Trials (in patients with atopic dermatitis):

  • Objective: To evaluate the efficacy and safety of the drug in the target patient population and to establish the optimal therapeutic dose range.

  • Methodology:

    • Randomized, double-blind, placebo-controlled trials are conducted.

    • Patients with moderate-to-severe atopic dermatitis are enrolled.

    • Efficacy Assessment: The primary endpoint is typically the proportion of patients achieving a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline. Other endpoints include changes in SCORAD (SCORing Atopic Dermatitis), Investigator's Global Assessment (IGA), and patient-reported outcomes like pruritus.

    • Safety Assessment: Comprehensive monitoring of adverse events, laboratory abnormalities, and vital signs is conducted throughout the trial.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the process of therapeutic index evaluation, the following diagrams are provided.

RPT193_Signaling_Pathway cluster_Th2_Cell Th2 Cell cluster_Tissue Inflamed Tissue CCR4 CCR4 Receptor Migration Cell Migration (Chemotaxis) This compound This compound This compound->CCR4 Blocks Inflammation Inflammation Migration->Inflammation CCL17_CCL22 CCL17/CCL22 (Chemokines) CCL17_CCL22->CCR4 Binds to

Figure 1: this compound Signaling Pathway

Immunomodulator_Comparison_Pathway cluster_Cell Immune Cell cluster_Drugs cluster_Nucleus Nucleus cluster_Drugs2 cluster_TCell T-Cell cluster_Drugs3 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) STAT->Gene_Transcription JAKi JAK Inhibitors JAKi->JAK Inhibits DHFR DHFR DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis MTX Methotrexate MTX->DHFR Inhibits Calcineurin Calcineurin NFAT NFAT Activation Calcineurin->NFAT IL2 IL-2 Production NFAT->IL2 Cyclosporine Cyclosporine Cyclosporine->Calcineurin Inhibits

Figure 2: Comparator Immunomodulator Signaling Pathways

TI_Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Evaluation In_Vitro In Vitro Cytotoxicity Assays (IC50) In_Vivo In Vivo Animal Models (AD-like phenotype) In_Vitro->In_Vivo Efficacy Efficacy Studies (ED50) In_Vivo->Efficacy Toxicity Acute Toxicity Studies (LD50) In_Vivo->Toxicity TI_Calc Therapeutic Index Calculation (LD50 / ED50) Efficacy->TI_Calc Toxicity->TI_Calc Phase1 Phase 1 (Healthy Volunteers) - Safety & MTD TI_Calc->Phase1 Informs Starting Dose Phase2 Phase 2 (AD Patients) - Efficacy & Dosing Phase1->Phase2 Phase3 Phase 3 (Large-scale AD Patients) - Confirm Efficacy & Safety Phase2->Phase3 Benefit_Risk Benefit/Risk Profile Assessment Phase3->Benefit_Risk

Figure 3: Therapeutic Index Evaluation Workflow

Conclusion

The evaluation of the therapeutic index is a multifaceted process that extends from preclinical toxicology to large-scale clinical trials. For this compound, early clinical data suggested a potentially favorable safety profile, but the subsequent clinical hold and program termination due to a severe adverse event of liver failure highlight the challenges in translating preclinical findings to human safety.

In comparison, methotrexate and cyclosporine, while effective, have well-documented toxicities that necessitate careful patient monitoring, indicating a relatively narrow therapeutic window. The newer JAK inhibitors have demonstrated significant efficacy and a generally manageable safety profile in clinical trials, positioning them as important therapeutic options.

Ultimately, the determination of a drug's therapeutic value lies in a comprehensive assessment of its benefit/risk profile in the intended patient population. For researchers and drug developers, a thorough understanding of the experimental protocols and a rigorous evaluation of both efficacy and safety data are essential for advancing novel immunomodulators for atopic dermatitis.

References

Meta-analysis of clinical outcomes for oral CCR4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Oral CCR4 Inhibitors in Oncology: A Meta-analysis of Clinical Outcomes

For researchers, scientists, and drug development professionals, this guide provides a comparative meta-analysis of the clinical outcomes for orally administered C-C chemokine receptor type 4 (CCR4) inhibitors in the context of cancer therapy. This document summarizes quantitative data from clinical trials, details experimental protocols, and visualizes key biological pathways to offer an objective overview of the current landscape.

The Role of CCR4 in Cancer Immunology

C-C chemokine receptor 4 (CCR4) is a key player in immune response regulation.[1] Its ligands, CCL17 and CCL22, are often secreted by tumor cells, leading to the recruitment of regulatory T cells (Tregs) into the tumor microenvironment.[1] This influx of Tregs suppresses the activity of cytotoxic T lymphocytes, which are essential for killing cancer cells, thereby allowing the tumor to evade the immune system. Consequently, inhibiting the CCR4 pathway presents a promising strategy to enhance anti-tumor immunity. While the monoclonal antibody mogamulizumab, which targets CCR4, has gained FDA approval for certain T-cell lymphomas, the focus of this guide is on the clinical development of orally bioavailable CCR4 inhibitors.[1][2]

Comparative Clinical Data of Oral CCR4 Inhibitors

The clinical development of oral CCR4 inhibitors for cancer is still in its early stages. Several compounds have entered clinical trials, but only a few have publicly available data. This section compares the clinical findings for the most prominent oral CCR4 inhibitor, tivumecirnon (B10830906) (FLX475), and provides context on other inhibitors that have been investigated.

Inhibitor Trial ID Cancer Type Treatment Regimen Key Efficacy Results Safety/Tolerability Development Status
Tivumecirnon (FLX475) NCT03674567EBV+ NK/T cell lymphomaMonotherapyComplete responses in 2 of 6 evaluable patients.[3][4]Generally well-tolerated. The only adverse event clearly related to FLX475 was asymptomatic and reversible QT prolongation.[5]Phase 1/2 trial ongoing.[3]
NCT03674567Checkpoint inhibitor-naïve non-small-cell lung cancer (NSCLC)Combination with pembrolizumab (B1139204)Confirmed partial responses in 4 of 13 patients (31%).[3][4]Generally well-tolerated.[5]Phase 1/2 trial ongoing.[3]
NCT03674567Checkpoint inhibitor-experienced head and neck squamous cell carcinoma (HNSCC)Combination with pembrolizumabObjective Response Rate (ORR) of 15.6% in all comers (5/32 patients). In HPV-positive patients, the ORR was 22.2% (4/18 patients).[5]Generally well-tolerated.[5]Phase 2 cohort completed.[5]
GSK2239633 NCT01371812Not specified (initially for asthma)Single ascending oral doses (150-1500 mg)Showed dose-dependent CCR4 occupancy, reaching a mean of 74% at 1500 mg.[6]Generally well-tolerated in healthy volunteers, with most adverse events being mild to moderate.[6]Clinical trials were discontinued (B1498344) due to low exposure and target engagement.[1][2]
AZD2098 Not availableNot specified (preclinical for kidney cancer)PreclinicalPotent and bioavailable in preclinical models.[7]Not applicable (preclinical)No further development reported after being licensed for kidney cancer treatment.[1]
Zelnecirnon (RPT193) NCT05935332, NCT05399368Not specified (developed for inflammatory diseases)Not applicableN/A for oncology.Placed on clinical hold by the FDA due to a serious adverse event of liver failure in an atopic dermatitis trial.[8][9]Oncology development is through its counterpart, tivumecirnon (FLX475).[10]

Experimental Protocols

The clinical trial methodologies for these oral CCR4 inhibitors generally follow a standard framework for early-phase oncology studies.

AURA-2 Phase 1/2 Trial of Tivumecirnon (FLX475) (NCT03674567)

  • Study Design: An open-label, dose-escalation (Phase 1) and cohort-expansion (Phase 2) study.

  • Participants: Patients with various advanced cancers, including specific cohorts for EBV+ lymphomas, NSCLC, and HNSCC.

  • Intervention:

    • Monotherapy Cohort: Tivumecirnon administered orally once daily.

    • Combination Therapy Cohorts: Tivumecirnon administered orally once daily in combination with pembrolizumab (200 mg intravenously every 3 weeks).[5]

  • Primary Objectives: To assess the safety and tolerability of tivumecirnon as a monotherapy and in combination with pembrolizumab.

  • Secondary Objectives: To evaluate the anti-tumor activity based on Objective Response Rate (ORR) according to RECIST 1.1 criteria and Progression-Free Survival (PFS).[5]

  • Biomarker Analysis: Tumor biopsies and peripheral blood were collected to assess the impact on the tumor microenvironment, including changes in the ratio of CD8+ effector T cells to FOXP3+ regulatory T cells.[3]

Visualizing the Mechanism of Action

To understand how oral CCR4 inhibitors exert their anti-tumor effects, it is crucial to visualize the underlying signaling pathway and the experimental approach to their evaluation.

Caption: CCR4 signaling pathway and the mechanism of oral inhibitor action.

Clinical_Trial_Workflow Clinical Trial Workflow for Oral CCR4 Inhibitors Patient Screening Patient Screening Dose Escalation (Phase 1) Dose Escalation (Phase 1) Patient Screening->Dose Escalation (Phase 1) Enrollment Cohort Expansion (Phase 2) Cohort Expansion (Phase 2) Dose Escalation (Phase 1)->Cohort Expansion (Phase 2) Determine Recommended Phase 2 Dose Safety & Tolerability Assessment Safety & Tolerability Assessment Cohort Expansion (Phase 2)->Safety & Tolerability Assessment Efficacy Assessment (ORR, PFS) Efficacy Assessment (ORR, PFS) Cohort Expansion (Phase 2)->Efficacy Assessment (ORR, PFS) Biomarker Analysis Biomarker Analysis Cohort Expansion (Phase 2)->Biomarker Analysis Data Analysis & Reporting Data Analysis & Reporting Safety & Tolerability Assessment->Data Analysis & Reporting Efficacy Assessment (ORR, PFS)->Data Analysis & Reporting Biomarker Analysis->Data Analysis & Reporting

Caption: A generalized workflow for Phase 1/2 clinical trials of oral CCR4 inhibitors.

Conclusion

The development of oral CCR4 inhibitors for cancer therapy is a dynamic field with the potential to offer a new immunotherapeutic approach. Tivumecirnon (FLX475) has shown encouraging early signs of clinical activity, both as a monotherapy and in combination with checkpoint inhibitors, across various tumor types.[3][4][5] However, the landscape also highlights the challenges in small molecule drug development, with some candidates being discontinued due to pharmacokinetic properties or safety concerns.[1][2][9] As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential and optimal use of oral CCR4 inhibitors in oncology will emerge. Continued research into patient selection biomarkers and combination strategies will be crucial for realizing the full promise of this therapeutic class.

References

Safety Operating Guide

Safe Handling and Disposal Protocol for Rpt193 (Zelnecirnon)

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document provides guidance on the safe handling of Rpt193 (zelnecirnon) in a laboratory setting. This compound is an investigational drug whose clinical development was terminated due to a serious adverse event of liver failure.[1][2] All personnel must be thoroughly trained on the procedures outlined below and be aware of the potential hazards before handling this compound. This protocol is a supplement to, not a substitute for, a comprehensive, site-specific risk assessment and adherence to all applicable safety regulations.

Compound Information and Primary Hazards

This compound, also known as zelnecirnon, is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[3][4] It was under investigation for the treatment of atopic dermatitis and asthma.[3] In February 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on trials of this compound following a report of severe liver failure in a patient.[1][5] Consequently, the development program for zelnecirnon was terminated.[2] The primary and most critical hazard identified from clinical data is potential severe hepatotoxicity . Due to its nature as a potent, orally active small molecule, laboratory exposure via inhalation, ingestion, or dermal contact must be strictly minimized.

Parameter Information
Compound Name This compound (Zelnecirnon)
Mechanism of Action CCR4 Antagonist[3][4]
Form Assumed to be a solid (powder) in a laboratory setting
Primary Clinical Indication Atopic Dermatitis, Asthma (Terminated)[3]
Primary Identified Hazard Potential for Severe Liver Injury (Hepatotoxicity) [1][5]
Clinical Development Status Terminated [2]

Personal Protective Equipment (PPE)

A risk-based approach to PPE is mandatory. The level of PPE will depend on the specific procedure and the quantity of this compound being handled.

Task Primary Engineering Control Required PPE
Storage & Inventory Ventilated CabinetLab Coat, Safety Glasses, Nitrile Gloves
Weighing (Solid/Powder) Chemical Fume Hood or Ventilated Balance EnclosureDisposable Gown, Double Nitrile Gloves, Safety Goggles, N95/FFP2 Respirator (minimum)
Solution Preparation Chemical Fume HoodDisposable Gown, Double Nitrile Gloves, Safety Goggles
In-vitro/In-vivo Dosing Chemical Fume Hood or Biosafety CabinetDisposable Gown, Double Nitrile Gloves, Safety Goggles

A strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Disposable Gown don2 2. N95 Respirator don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves (over gown cuff) don4->don5 dof1 1. Outer Gloves (Dispose as Potent Waste) dof2 2. Disposable Gown dof1->dof2 dof3 3. Safety Goggles dof2->dof3 dof4 4. Inner Gloves dof3->dof4 dof5 5. N95 Respirator dof4->dof5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plans: Handling Procedures

All handling of this compound powder must be performed within a certified chemical fume hood or other appropriate ventilated enclosure to prevent aerosol generation and inhalation.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment (analytical balance, weigh paper, spatula, vials, solvent, vortexer, pipettes) inside the fume hood.

    • Don the appropriate PPE as specified in the table above for "Weighing" and "Solution Preparation".

  • Weighing:

    • Tare the analytical balance with the weigh paper.

    • Carefully weigh the desired amount of this compound powder. Use a spatula to gently transfer small amounts to minimize aerosolization.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into an appropriately sized vial.

    • Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial to achieve a 10 mM concentration.

    • Securely cap the vial.

    • Vortex the vial until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Post-Handling:

    • All disposable materials that came into contact with this compound (e.g., weigh paper, pipette tips, gloves) are to be considered potent chemical waste.

    • Wipe down the spatula and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as potent waste.

    • Clean the work surface within the fume hood.

    • Doff PPE according to the specified procedure.

Disposal Plan

Disposal of investigational drugs must comply with institutional and environmental regulations.[6] Due to the potent nature of this compound, a specific waste stream is required.

Waste Stream Categories:

  • Solid Potent Waste: Includes contaminated gloves, gowns, weigh papers, bench covers, and unused this compound powder.

  • Liquid Potent Waste: Includes unused stock solutions and contaminated solvents.

  • Sharps Waste: Includes contaminated needles and syringes.

Disposal_Workflow cluster_generation Waste Generation Point (Inside Fume Hood) cluster_containment Primary Containment cluster_final Final Disposal solid Solid Waste (Gloves, Gown, Paper) solid_bag Labeled, Sealed Bag for Potent Solids solid->solid_bag liquid Liquid Waste (Solutions, Solvents) liquid_cont Labeled, Sealed Container for Potent Liquids liquid->liquid_cont sharps Sharps Waste (Needles, Syringes) sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont final_disposal Contact EHS for Incineration solid_bag->final_disposal liquid_cont->final_disposal sharps_cont->final_disposal

Caption: Waste stream and disposal workflow for this compound.

Disposal Protocol:

  • Segregation: At the point of generation, segregate waste into the three categories: solid, liquid, and sharps.

  • Containment:

    • Place solid potent waste into a clearly labeled, thick plastic bag or container. The label must read "Potent Compound Waste" and "this compound".

    • Collect liquid potent waste in a designated, sealed, and shatter-proof container, also clearly labeled.

    • Place all contaminated sharps directly into a puncture-proof sharps container.

  • Storage: Store sealed waste containers in a designated, secure area away from general lab traffic until pickup.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal. Disposal of potent investigational compounds typically requires high-temperature incineration.[6] Do not dispose of this compound waste in regular trash or down the drain.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.